Product packaging for Oxythiamine(Cat. No.:CAS No. 136-16-3)

Oxythiamine

货号: B085929
CAS 编号: 136-16-3
分子量: 266.34 g/mol
InChI 键: SRDGSXVLAVRBLU-UHFFFAOYSA-O
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Oxythiamine is a well-known antimetabolite and potent antagonist of vitamin B1 (thiamine) . Its primary mechanism of action involves enzymatic conversion inside cells to its active form, this compound pyrophosphate (OTP) . This active metabolite competitively inhibits thiamine-dependent enzymes by binding to their cofactor sites without enabling catalysis, effectively disrupting key metabolic pathways . A primary research target of this compound is transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP) . Inhibition of transketolase halts the production of ribose-5-phosphate, a crucial precursor for nucleotide synthesis, and impairs the generation of NADPH, an essential reducing agent for biosynthesis and antioxidant defense . This dual action is particularly effective in suppressing the growth and proliferation of cancer cells, which rely heavily on these building blocks . Consequently, this compound has demonstrated significant cytostatic and anti-proliferative effects in various cancer models, including pancreatic carcinoma, Lewis lung cancer, and Ehrlich ascites tumors . Furthermore, by disrupting nucleotide synthesis, this compound can sensitize tumor cells to established chemotherapeutic agents like sorafenib, imatinib, and cisplatin, and has been shown to restore cancer cell sensitivity to these drugs . Beyond oncology research, this compound has shown promise in antiviral studies. Recent investigations indicate that its inhibition of transketolase can suppress the replication of SARS-CoV-2, as the virus depends on an upregulated PPP for its nucleic acid synthesis . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N3O2S+ B085929 Oxythiamine CAS No. 136-16-3

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17/h5,7,16H,3-4,6H2,1-2H3/p+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDGSXVLAVRBLU-UHFFFAOYSA-O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N3O2S+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929206
Record name Oxythiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-16-3
Record name Oxythiamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=136-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxythiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxythiamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OXYTHIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MF36SYZ22
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Oxythiamine: A Technical Guide to its Application in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine (OT) is a potent synthetic antagonist of thiamine (Vitamin B1), a critical coenzyme in cellular metabolism. By competitively inhibiting thiamine pyrophosphate (TPP)-dependent enzymes, this compound serves as an invaluable tool in research to induce a controlled state of thiamine deficiency. This allows for the detailed investigation of metabolic pathways crucial for cellular proliferation, survival, and energy homeostasis. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its primary applications in research, with a particular focus on oncology. Detailed experimental protocols and quantitative data are presented to facilitate its use in a laboratory setting.

Introduction to this compound

This compound is a chemical analog of thiamine, differing by the substitution of a hydroxyl group for the amino group on the pyrimidine ring[1]. This seemingly minor structural change has profound biological consequences. While this compound itself is inactive, it is readily taken up by cells and phosphorylated by thiamine pyrophosphokinase to its active form, this compound pyrophosphate (OTP)[1][2]. OTP then acts as a competitive inhibitor of TPP, the active form of thiamine, by binding to the cofactor binding sites of TPP-dependent enzymes without facilitating their catalytic activity[1].

The primary research application of this compound is to induce a state of functional thiamine deficiency, thereby enabling the study of the roles of thiamine-dependent enzymes in various physiological and pathological processes[1]. Its ability to disrupt key metabolic pathways has made it a significant area of interest in cancer research, as many cancer cells exhibit a heightened reliance on these pathways for their rapid proliferation and survival[3][4][5]. Beyond oncology, this compound is also utilized in studies related to microbiology, parasitology, and immunology[1].

Mechanism of Action

The inhibitory effects of this compound are mediated through its pyrophosphorylated form, OTP. OTP competitively binds to and inhibits several key enzymes that are dependent on TPP as a cofactor. The primary targets of OTP include:

  • Transketolase (TKT): A crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP)[1][3].

  • Pyruvate Dehydrogenase Complex (PDHC): A mitochondrial enzyme complex that links glycolysis to the citric acid cycle[1][4].

  • 2-Oxoglutarate Dehydrogenase Complex (OGDHC): A key regulatory enzyme in the citric acid cycle[1][6].

By inhibiting these enzymes, this compound disrupts central metabolic pathways, leading to a cascade of cellular effects, including the suppression of cell proliferation, induction of apoptosis, and cell cycle arrest[1][3][5].

Inhibition of Transketolase and the Pentose Phosphate Pathway

Transketolase is a TPP-dependent enzyme that plays a central role in the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is critical for the synthesis of ribose-5-phosphate, a precursor for nucleotide biosynthesis, and for the production of NADPH, a key reducing agent in anabolic processes and antioxidant defense.

This compound pyrophosphate (OTP) acts as a competitive inhibitor of TKT, binding to the TPP cofactor site and blocking its function[1][3]. This inhibition has significant consequences for rapidly dividing cells, such as cancer cells, which have a high demand for nucleotides and NADPH. The disruption of the PPP by this compound can lead to a depletion of these essential molecules, resulting in cell cycle arrest, primarily in the G1 phase, and the induction of apoptosis[1][5].

cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Inhibition Inhibition by this compound Glucose-6-P Glucose-6-P TKT TKT Glucose-6-P->TKT non-oxidative branch Ribose-5-P Ribose-5-P Nucleotide Synthesis Nucleotide Synthesis Ribose-5-P->Nucleotide Synthesis NADPH NADPH Antioxidant Defense Antioxidant Defense NADPH->Antioxidant Defense Fatty Acid Synthesis Fatty Acid Synthesis NADPH->Fatty Acid Synthesis TKT->Ribose-5-P TKT->NADPH OT This compound TPK Thiamine Pyrophosphokinase OT->TPK OTP This compound Pyrophosphate OTP->TKT Competitive Inhibition TPK->OTP

Figure 1: Inhibition of Transketolase by this compound in the Pentose Phosphate Pathway.

Inhibition of Pyruvate Dehydrogenase and 2-Oxoglutarate Dehydrogenase Complexes

The Pyruvate Dehydrogenase Complex (PDHC) and the 2-Oxoglutarate Dehydrogenase Complex (OGDHC) are critical mitochondrial enzyme complexes that require TPP as a cofactor. PDHC catalyzes the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle, while OGDHC is a key regulatory enzyme within the citric acid cycle itself.

OTP competitively inhibits both PDHC and OGDHC, disrupting cellular energy metabolism[1][4][6]. Inhibition of PDHC leads to an accumulation of pyruvate and a decrease in acetyl-CoA production, thereby reducing the fuel for the citric acid cycle. Similarly, inhibition of OGDHC further impedes the citric acid cycle. This disruption of central carbon metabolism can have profound effects on cellular bioenergetics and can contribute to the anti-proliferative effects of this compound.

cluster_Metabolism Central Carbon Metabolism cluster_Inhibition Inhibition by this compound Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PDHC PDHC Pyruvate->PDHC Acetyl-CoA Acetyl-CoA Citric Acid Cycle Citric Acid Cycle Acetyl-CoA->Citric Acid Cycle Oxidative Phosphorylation Oxidative Phosphorylation Citric Acid Cycle->Oxidative Phosphorylation OGDHC OGDHC Citric Acid Cycle->OGDHC ATP ATP Oxidative Phosphorylation->ATP PDHC->Acetyl-CoA OTP This compound Pyrophosphate OTP->PDHC Competitive Inhibition OTP->OGDHC Competitive Inhibition

Figure 2: this compound's Inhibition of PDHC and OGDHC in Central Carbon Metabolism.

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound have been quantified in numerous studies across various cell lines and enzyme systems. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Exposure TimeReference
MIA PaCa-2Pancreatic Cancer14.9548 hours[4]
A549Non-small cell lung cancer~1012 hours[3]
Lewis Lung Carcinoma (LLC)Lung Cancer8.75 (for invasion)-[7]
HeLaCervical Cancer47-[1]

Table 2: Enzyme Inhibition Constants for this compound Pyrophosphate (OTP)

EnzymeSourceKi (µM)Substrate (TPP) Km (µM)Reference
Pyruvate Dehydrogenase Complex (PDC)Bovine Adrenals0.070.11[4]
TransketolaseRat Liver0.2-[2]
TransketolaseYeast~0.03-[2]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly performed using this compound.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cell culture medium

    • This compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

cluster_Workflow MTT Assay Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with this compound and controls incubate1->treat incubate2 Incubate for desired time treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution incubate3->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze Analyze data read_absorbance->analyze end End analyze->end

Figure 3: Experimental Workflow for the MTT Cell Viability Assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cell culture medium

    • This compound stock solution

    • Annexin V-FITC/PI Apoptosis Detection Kit

    • Binding Buffer

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates.

    • Treat cells with the desired concentrations of this compound for a specified time.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle.

  • Materials:

    • 6-well plates

    • Cell culture medium

    • This compound stock solution

    • 70% cold ethanol

    • PBS

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Seed and treat cells with this compound as described for the apoptosis assay.

    • Harvest the cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

    • Incubate at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer.

In Vivo Studies

This compound is also used in animal models to study its systemic effects and anti-tumor efficacy.

  • Animal Models:

    • Xenograft models where human cancer cells are implanted into immunocompromised mice are commonly used[7].

    • Syngeneic models using cancer cells from the same genetic background as the host animal.

  • Administration:

    • This compound can be administered via various routes, including intraperitoneal (i.p.) injection or oral gavage[8].

    • Dosages can range from 100 to 500 mg/kg, administered daily or on a specific schedule[7][8].

  • Endpoint Analysis:

    • Tumor growth is monitored by measuring tumor volume.

    • At the end of the study, tumors and organs can be harvested for histological analysis, Western blotting, or metabolomic studies.

Conclusion

This compound is a powerful and versatile research tool for investigating the roles of thiamine-dependent metabolic pathways. Its ability to competitively inhibit key enzymes in central carbon metabolism makes it particularly valuable for cancer research, where these pathways are often upregulated. This technical guide provides a foundational understanding of this compound's mechanism of action and its application in both in vitro and in vivo research. The detailed protocols and compiled quantitative data serve as a practical resource for scientists and researchers aiming to utilize this compound in their studies. As our understanding of cancer metabolism continues to evolve, the utility of tools like this compound in dissecting these complex networks will undoubtedly remain critical.

References

The Role of Oxythiamine as a Thiamine Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine, a structural analog of thiamine (Vitamin B1), serves as a potent thiamine antagonist with significant implications for cellular metabolism and therapeutic development. This technical guide provides an in-depth analysis of this compound's core mechanism of action, its inhibitory effects on thiamine-dependent enzymes, and the downstream biochemical consequences. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex biological pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction

Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism.[1][2] Thiamine antagonists, such as this compound, are invaluable tools for studying thiamine deficiency and are being explored for their therapeutic potential, particularly in oncology.[1][2][3] this compound exerts its antagonistic effects by competing with thiamine for enzymatic phosphorylation and subsequently inhibiting TPP-dependent enzymes.[1][4] This guide will elucidate the biochemical and cellular ramifications of this compound's activity.

Mechanism of Action

This compound's primary mechanism as a thiamine antagonist involves a multi-step process within the cell, leading to the competitive inhibition of thiamine-dependent enzymes.

Cellular Uptake and Phosphorylation

This compound is transported into cells, likely utilizing the same transport mechanisms as thiamine.[5][6] Once inside the cell, it is phosphorylated by the enzyme thiamine pyrophosphokinase to its active form, this compound pyrophosphate (OTP).[1][4] This phosphorylation is a critical step, as OTP is the actual inhibitory molecule.[1]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Oxythiamine_ext This compound Oxythiamine_int This compound Oxythiamine_ext->Oxythiamine_int Cellular Uptake ThiaminePyrophosphokinase Thiamine Pyrophosphokinase Oxythiamine_int->ThiaminePyrophosphokinase OTP This compound Pyrophosphate (OTP) (Active Inhibitor) ThiaminePyrophosphokinase->OTP Phosphorylation TPP Thiamine Pyrophosphate (TPP) Enzyme Thiamine-Dependent Enzyme (e.g., TKT, PDHC, OGDHC) TPP->Enzyme Binds to Cofactor Site OTP This compound Pyrophosphate (OTP) OTP->Enzyme Competitively Binds to Cofactor Site Active_Enzyme Active Enzyme (Catalysis) Enzyme->Active_Enzyme Enables Inactive_Enzyme Inactive Enzyme (Inhibition) Enzyme->Inactive_Enzyme Blocks This compound This compound OTP This compound Pyrophosphate (OTP) This compound->OTP Phosphorylation TKT Transketolase (TKT) OTP->TKT Inhibits PDHC_OGDHC PDHC & OGDHC OTP->PDHC_OGDHC Inhibits PPP Pentose Phosphate Pathway TKT->PPP CAC Citric Acid Cycle PDHC_OGDHC->CAC Ribose Ribose-5-Phosphate (Nucleotide Synthesis) PPP->Ribose Decreased NADPH NADPH (Antioxidant Defense) PPP->NADPH Decreased ATP ATP Production CAC->ATP Decreased A Seed cells in 96-well plate B Treat with varying concentrations of This compound A->B C Incubate for 24-72 hours B->C D Add MTT or WST-8 reagent C->D E Measure absorbance with plate reader D->E F Calculate cell viability and IC50/GI50 E->F

References

Inducing Cellular Thiamine Deficiency with Oxythiamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiamine, or vitamin B1, is an essential cofactor for several key enzymes involved in central metabolic pathways. Its biologically active form, thiamine pyrophosphate (TPP), is crucial for carbohydrate and amino acid metabolism.[1][2][3] Thiamine deficiency can lead to severe cellular dysfunction, impacting energy production, redox balance, and nucleic acid synthesis, and has been implicated in various pathologies, including cancer and neurological disorders.[1][2][4] Oxythiamine, a structural analog and potent antagonist of thiamine, serves as a valuable research tool to induce a state of cellular thiamine deficiency in a controlled manner.[5][6] This technical guide provides an in-depth overview of the mechanisms, protocols, and applications of this compound for inducing thiamine deficiency in experimental settings.

Mechanism of Action

This compound exerts its antagonist effects through a multi-step process that ultimately leads to the inhibition of TPP-dependent enzymes.

  • Cellular Uptake and Phosphorylation: this compound enters the cell and is phosphorylated by thiamine pyrophosphokinase, the same enzyme that converts thiamine to TPP.[5][6] This reaction produces this compound pyrophosphate (OPP).

  • Competitive Inhibition: OPP acts as a competitive inhibitor, binding to the TPP-binding sites on thiamine-dependent enzymes.[5][6] Unlike TPP, OPP is catalytically inactive and cannot stabilize the reactive intermediates necessary for the enzymatic reactions.[6]

  • Enzyme Inhibition: This competitive binding effectively blocks the normal function of key enzymes, including:

    • Transketolase (TKT): A critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[6][7]

    • Pyruvate Dehydrogenase Complex (PDHC): Links glycolysis to the citric acid cycle.[5]

    • 2-Oxoglutarate Dehydrogenase Complex (OGDHC): A key regulatory enzyme in the citric acid cycle.[5]

The inhibition of these enzymes disrupts major metabolic hubs, leading to a state of functional thiamine deficiency.

cluster_cell Cellular Environment cluster_pathway Metabolic Consequence This compound This compound TPK Thiamine Pyrophosphokinase This compound->TPK Phosphorylation Thiamine Thiamine Thiamine->TPK Phosphorylation OPP This compound Pyrophosphate (OPP) (Inactive) TPK->OPP TPP Thiamine Pyrophosphate (TPP) (Active Coenzyme) TPK->TPP TKT Transketolase (TKT) OPP->TKT Competitively Inhibits TPP->TKT Binds and Activates PPP_active Pentose Phosphate Pathway (Active) TKT->PPP_active Enables PPP_inhibited Pentose Phosphate Pathway (Inhibited) TKT->PPP_inhibited Inhibition leads to

Mechanism of this compound Action.

Signaling Pathways Affected

The primary consequence of this compound-induced thiamine deficiency is the disruption of the Pentose Phosphate Pathway (PPP) due to the potent inhibition of transketolase.[6][7] This has several downstream effects on cellular signaling:

  • Impaired Nucleotide Synthesis: Inhibition of the PPP limits the production of ribose-5-phosphate, a crucial precursor for the synthesis of nucleotides (DNA and RNA).[6] This can lead to cell cycle arrest, particularly in the G1 phase.[7]

  • Increased Oxidative Stress: The PPP is a major source of NADPH, which is essential for regenerating reduced glutathione (GSH), a key antioxidant.[1] Reduced NADPH levels compromise the cell's ability to combat reactive oxygen species (ROS), leading to oxidative stress.[8]

  • Induction of Apoptosis: The combination of metabolic stress, impaired nucleotide synthesis, and increased oxidative stress can trigger programmed cell death, or apoptosis.[9][10] Studies have shown that this compound can induce apoptosis through a mitochondria-dependent, caspase-3-mediated pathway.[9]

This compound This compound TKT_inhibition Transketolase Inhibition This compound->TKT_inhibition PPP_block Pentose Phosphate Pathway Blockade TKT_inhibition->PPP_block Ribose_decrease Reduced Ribose-5-Phosphate PPP_block->Ribose_decrease NADPH_decrease Reduced NADPH PPP_block->NADPH_decrease Nucleotide_synthesis_impairment Impaired Nucleotide Synthesis (DNA/RNA) Ribose_decrease->Nucleotide_synthesis_impairment Oxidative_stress Increased Oxidative Stress NADPH_decrease->Oxidative_stress Cell_cycle_arrest G1 Phase Cell Cycle Arrest Nucleotide_synthesis_impairment->Cell_cycle_arrest Apoptosis Apoptosis Oxidative_stress->Apoptosis Cell_cycle_arrest->Apoptosis

Downstream Signaling Effects of this compound.

Experimental Protocols

In Vitro Studies

This compound is frequently used in cell culture to study the effects of thiamine deficiency on various cell types, particularly cancer cells which often exhibit a high reliance on the PPP.[11]

General Workflow for In Vitro Experiments:

Start Start: Cell Seeding Treatment This compound Treatment (Varying Concentrations and Durations) Start->Treatment Incubation Incubation Treatment->Incubation Endpoint_analysis Endpoint Analysis Incubation->Endpoint_analysis Cell_viability Cell Viability Assay (e.g., MTT, CCK-8) Endpoint_analysis->Cell_viability Apoptosis_assay Apoptosis Assay (e.g., Annexin V, Caspase-3) Endpoint_analysis->Apoptosis_assay Metabolic_assay Metabolic Assays (e.g., Transketolase Activity, Lactate Production) Endpoint_analysis->Metabolic_assay Protein_expression Protein Expression (Western Blot) Endpoint_analysis->Protein_expression

In Vitro Experimental Workflow.

Methodology for a Typical In Vitro Experiment (MIA PaCa-2 cells): [7]

  • Cell Culture: MIA PaCa-2 pancreatic cancer cells are cultured in appropriate media (e.g., MEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well for cytotoxicity assays.

  • This compound Preparation: A stock solution of this compound is prepared (e.g., in DMSO) and diluted to the desired concentrations in the culture medium.

  • Treatment: Cells are treated with a range of this compound concentrations (e.g., 0 µM, 5 µM, 50 µM, 500 µM) for various time points (e.g., 12h, 24h, 48h).[7][12]

  • Cytotoxicity Assay (MTT):

    • After the treatment period, 20 µl of MTT solution is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and 100 µl of DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 490 nm using a microplate reader.[7]

Quantitative Data from In Vitro Studies:

Cell LineAssayParameterValueReference
MIA PaCa-2 (Pancreatic Cancer)MTTIC5014.95 µM[7][10]
HeLa (Cervical Cancer)Growth InhibitionGI5036 µM[13][14]
A549 (Lung Cancer)Cell Viability-Significant decrease at 10 µM after 12h[15]
Lewis Lung CarcinomaInvasion & MigrationIC508.75 µM[10]
Rat Liver TransketolaseEnzyme InhibitionIC500.2 µM[13]
Yeast TransketolaseEnzyme InhibitionIC50~0.03 µM[13]
Rat Pheochromocytoma PC-12Apoptosis Induction-Observed at 100 µM after 72h[9]
In Vivo Studies

This compound can be administered to animal models to study the systemic effects of thiamine deficiency.

Methodology for a Typical In Vivo Experiment (Mouse Tumor Model): [16]

  • Animal Model: C57BL/6 mice are used.

  • Tumor Cell Implantation: Lewis Lung Carcinoma (LLC) cells are implanted subcutaneously.

  • This compound Administration: Mice are supplemented daily with low-dose (250 mg/kg body weight) or high-dose (500 mg/kg body weight) this compound via intraperitoneal injection for a period of 5 weeks.[10][16]

  • Monitoring: Tumor growth and metastasis are monitored throughout the study. Plasma samples can be collected to measure biochemical markers.

  • Endpoint Analysis: At the end of the study, tumors and organs (e.g., lungs) are harvested for histological and biochemical analysis, such as measuring the expression of matrix metalloproteinases (MMPs) and proliferating cell nuclear antigen (PCNA).[16]

Quantitative Data from In Vivo Studies:

Animal ModelTreatmentObservationReference
Mice with Ehrlich's ascites tumor300 mg/kg this compound (i.p. for 4 days)43% tumor growth inhibition[10]
Mice with Ehrlich's ascites tumor500 mg/kg this compound (i.p. for 4 days)84% tumor growth inhibition[10]
Mice with Lewis Lung Carcinoma250 or 500 mg/kg this compound (daily for 5 weeks)Dose-dependent decrease in plasma MMP-2 activity and inhibition of tumor metastasis[16]
Rats0.5 µM this compound/100g body weight (every 12h)Inhibition of PDHC after 12 injections and TK after 16 injections[5]

Assessment of Thiamine Deficiency

The effectiveness of this compound treatment in inducing thiamine deficiency can be assessed by measuring various biochemical markers:

  • Erythrocyte Transketolase Activity: This is a widely used and reliable functional assay for thiamine status. A decrease in transketolase activity indicates thiamine deficiency.[17][18]

  • Thiamine Pyrophosphate (TPP) Effect: The in vitro stimulation of erythrocyte transketolase activity by the addition of TPP can also be measured. A significant increase in activity upon TPP addition is indicative of a deficiency.

  • Blood Thiamine Levels: Direct measurement of thiamine and its phosphate esters in whole blood or erythrocytes can be performed using methods like HPLC.[19]

  • Lactate and Pyruvate Levels: Inhibition of PDHC can lead to an accumulation of lactate and pyruvate in the blood.[20][21]

Conclusion

This compound is a potent and specific tool for inducing cellular thiamine deficiency, enabling researchers to investigate the metabolic and signaling consequences of this condition. By competitively inhibiting thiamine-dependent enzymes, particularly transketolase, this compound provides a controlled method to study the roles of thiamine in cellular proliferation, redox homeostasis, and apoptosis. The experimental protocols and quantitative data summarized in this guide offer a foundation for designing and interpreting studies aimed at understanding thiamine metabolism and developing novel therapeutic strategies targeting thiamine-dependent pathways.

References

The Enzymatic Conversion of Oxythiamine to its Active Antimetabolite, Oxythiamine Pyrophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine (OT), a structural analog of thiamine (Vitamin B1), exerts its biological effects as a potent thiamine antagonist upon its conversion to this compound Pyrophosphate (OTP). This transformation is a critical activation step, converting the relatively inert this compound into a powerful inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, which are crucial for cellular metabolism. This technical guide provides a comprehensive overview of the enzymatic synthesis of OTP from OT, detailing the key enzyme involved, its kinetics, and established experimental protocols. Furthermore, it presents detailed methodologies for assessing the inhibitory effects of OTP on two major TPP-dependent enzyme complexes: the Pyruvate Dehydrogenase Complex (PDHC) and Transketolase (TKT). This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, pharmacology, and drug development who are investigating thiamine metabolism and the mechanism of action of thiamine antagonists.

Introduction

This compound is a well-established antimetabolite of thiamine, widely used in research to induce thiamine deficiency and study its metabolic consequences.[1] Its antagonistic properties are not inherent to the molecule itself but are manifested after its intracellular phosphorylation to this compound Pyrophosphate (OTP).[1] This conversion is catalyzed by the enzyme Thiamine Pyrophosphokinase (TPK), the same enzyme responsible for the pyrophosphorylation of thiamine to its active coenzyme form, thiamine pyrophosphate (TPP).[2]

OTP acts as a competitive inhibitor of TPP-dependent enzymes, binding to the TPP cofactor binding sites but failing to support the catalytic functions of these enzymes.[1] This leads to the disruption of key metabolic pathways, including carbohydrate metabolism and the pentose phosphate pathway, making this compound and its active form, OTP, valuable tools for studying metabolic regulation and for the development of novel therapeutic agents, particularly in oncology.[3]

This guide provides an in-depth look at the core process of OTP formation and its subsequent inhibitory actions, with a focus on providing practical, detailed experimental protocols and collated quantitative data.

The Enzymatic Synthesis of this compound Pyrophosphate (OTP)

The conversion of this compound to OTP is a pivotal step in its mechanism of action. This section details the enzyme responsible and provides a general protocol for its enzymatic synthesis.

The Key Enzyme: Thiamine Pyrophosphokinase (TPK)

Thiamine Pyrophosphokinase (TPK; EC 2.7.6.2) is the sole enzyme responsible for the pyrophosphorylation of both thiamine and its analog, this compound.[2] TPK transfers a pyrophosphate group from a donor, typically ATP, to the hydroxyl group of thiamine or its analogs.[4] The enzyme is ubiquitous in living organisms, from bacteria to mammals.[2] For experimental purposes, recombinant human TPK1 is commercially available and can be expressed and purified from E. coli.[5][6]

Quantitative Data for Thiamine Pyrophosphokinase with this compound
Experimental Protocol: Enzymatic Synthesis of this compound Pyrophosphate

While a specific, detailed protocol for the enzymatic synthesis of OTP is not explicitly available in the reviewed literature, a general method can be extrapolated from protocols for the synthesis of other thiamine analog pyrophosphates, such as pyrithiamine pyrophosphate.[4] The following protocol is a proposed method based on available information.

Materials:

  • Recombinant Human Thiamine Pyrophosphokinase 1 (TPK1)[6]

  • This compound chloride hydrochloride

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl2)

  • Tris-HCl buffer (pH 8.0)

  • Dithiothreitol (DTT)

  • Bovine Serum Albumin (BSA) (optional, for enzyme stabilization)

  • HPLC system for purification and analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

    • 50 mM Tris-HCl, pH 8.0

    • 5 mM MgCl2

    • 2 mM ATP

    • 1 mM Dithiothreitol (DTT)

    • 1 mM this compound

    • 0.1 mg/mL BSA (optional)

    • Purified recombinant TPK1 (concentration to be optimized, typically in the µg/mL range)

  • Incubation: Incubate the reaction mixture at 37°C. The incubation time will need to be optimized, but based on protocols for similar reactions, a time course of several hours to overnight may be necessary due to the low affinity of TPK for this compound.

  • Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by the addition of an acid (e.g., perchloric acid) followed by neutralization.

  • Purification of OTP:

    • Centrifuge the terminated reaction mixture to pellet the precipitated protein.

    • The supernatant containing OTP, unreacted OT, ATP, and other reaction components can be purified using anion-exchange chromatography or reverse-phase HPLC. A method for the separation of thiamine and its phosphate esters by HPLC has been described and can be adapted for OTP purification.[9]

  • Quantification: The concentration of the purified OTP can be determined spectrophotometrically, assuming a similar molar extinction coefficient to TPP, or by using a phosphate assay after acid hydrolysis to measure the released pyrophosphate.

Logical Workflow for Enzymatic OTP Synthesis:

cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_purification Purification cluster_analysis Analysis Reagents Prepare Reaction Buffer (Tris-HCl, MgCl2, ATP, DTT) Substrate Add this compound Reagents->Substrate 1. Enzyme Add Thiamine Pyrophosphokinase Substrate->Enzyme 2. Incubation Incubate at 37°C Enzyme->Incubation 3. Termination Terminate Reaction Incubation->Termination 4. Centrifugation Centrifuge to Remove Protein Termination->Centrifugation 5. HPLC Purify OTP by HPLC Centrifugation->HPLC 6. Quantification Quantify Purified OTP HPLC->Quantification 7. TPP Thiamine Pyrophosphate (TPP) TKT_holo Holo-Transketolase (Active) TPP->TKT_holo Binds to TKT_apo Apo-Transketolase TKT_apo->TKT_holo Activates TKT_inhibited Inhibited Transketolase TKT_apo->TKT_inhibited Inhibits PPP Pentose Phosphate Pathway TKT_holo->PPP Catalyzes OTP This compound Pyrophosphate (OTP) OTP->TKT_inhibited Binds to TKT_inhibited->PPP Blocks Metabolism Cellular Metabolism Disrupted PPP->Metabolism Impacts Pyruvate Pyruvate PDHC Pyruvate Dehydrogenase Complex (PDHC) Pyruvate->PDHC AcetylCoA Acetyl-CoA PDHC->AcetylCoA Produces TPP TPP TPP->PDHC Cofactor TCA TCA Cycle AcetylCoA->TCA OTP OTP OTP->PDHC Competitively Inhibits

References

Foundational Studies on Oxythiamine's Effect on Cell Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxythiamine (OT), a structural analog and competitive antagonist of thiamine (Vitamin B1), serves as a critical tool in the study of cellular metabolism. By interfering with the function of thiamine-dependent enzymes, this compound provides a mechanism to probe the intricate network of metabolic pathways essential for cell growth, proliferation, and survival. Its primary action involves its phosphorylation to this compound pyrophosphate (OTPP), which then competes with the active form of thiamine, thiamine pyrophosphate (TPP), for the cofactor binding sites on several key enzymes. This inhibitory action disrupts central metabolic routes, including the Pentose Phosphate Pathway (PPP) and the Tricarboxylic Acid (TCA) cycle, making this compound a subject of significant interest in cancer research and for understanding metabolic reprogramming in various disease states. This guide provides a comprehensive overview of the foundational studies on this compound's effects, detailing its mechanism of action, impact on metabolic pathways, and the experimental protocols used for its investigation.

Core Mechanism of Action

This compound exerts its effects by targeting enzymes that rely on thiamine pyrophosphate (TPP) as a cofactor.[1] As a thiamine antimetabolite, it is intracellularly converted to its active form, this compound pyrophosphate (OTPP), which then acts as a competitive inhibitor for these enzymes.[2] The primary targets of OTPP are transketolase (TKT), the pyruvate dehydrogenase complex (PDHC), and the α-ketoglutarate dehydrogenase complex (α-KGDH).[1][2][3] By inhibiting these enzymes, this compound effectively disrupts crucial metabolic crossroads.

cluster_enzymes Thiamine-Dependent Enzymes This compound This compound Thiamine_Kinase Thiamine Pyrophosphokinase This compound->Thiamine_Kinase Phosphorylation OTPP This compound Pyrophosphate (OTPP) TKT Transketolase (TKT) OTPP->TKT Inhibition PDHC Pyruvate Dehydrogenase Complex (PDHC) OTPP->PDHC Inhibition aKGDH α-Ketoglutarate Dehydrogenase Complex (α-KGDH) OTPP->aKGDH Inhibition Thiamine_Kinase->OTPP

Fig. 1: this compound's mechanism of action.

Impact on Key Metabolic Pathways

The Pentose Phosphate Pathway (PPP)

The most profound and well-documented effect of this compound is the inhibition of transketolase (TKT), a key enzyme in the non-oxidative branch of the Pentose Phosphate Pathway.[4][5] TKT is vital for the synthesis of ribose-5-phosphate (R5P), the precursor for nucleotides (RNA and DNA), and for the regeneration of NADPH, a critical reducing agent for antioxidant defense and anabolic processes.[5][6] By inhibiting TKT, this compound blocks the non-oxidative synthesis of ribose, thereby impeding the production of genetic material and suppressing cell proliferation.[4][7] This disruption also leads to an accumulation of reactive oxygen species (ROS) due to reduced NADPH levels, ultimately triggering apoptosis.[8]

G6P Glucose-6-Phosphate PPP_oxidative Oxidative PPP G6P->PPP_oxidative NADPH NADPH PPP_oxidative->NADPH R5P Ribose-5-Phosphate PPP_oxidative->R5P Redox_Balance Redox Balance NADPH->Redox_Balance TKT Transketolase (TKT) R5P->TKT Nucleic_Acids Nucleic Acid Synthesis R5P->Nucleic_Acids Glycolytic_Intermediates Glycolytic Intermediates Glycolytic_Intermediates->TKT TKT->R5P TKT->Glycolytic_Intermediates OT This compound OT->TKT Inhibition

Fig. 2: this compound's inhibition of the Pentose Phosphate Pathway.
Glycolysis and the TCA Cycle

This compound also affects central carbon metabolism by inhibiting the Pyruvate Dehydrogenase Complex (PDHC) and the α-Ketoglutarate Dehydrogenase Complex (α-KGDH). PDHC is a critical gatekeeper enzyme that links glycolysis to the TCA cycle by converting pyruvate to acetyl-CoA.[9] The α-KGDH complex catalyzes a rate-limiting step within the TCA cycle itself, converting α-ketoglutarate to succinyl-CoA.[10][11] Inhibition of these complexes by OTPP leads to a reduction in mitochondrial respiration and ATP production.[12][13] This disruption of energy metabolism further contributes to the anti-proliferative and cytotoxic effects of this compound.

Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDHC PDHC Pyruvate->PDHC AcetylCoA Acetyl-CoA PDHC->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle aKG α-Ketoglutarate TCA_Cycle->aKG ATP ATP Production TCA_Cycle->ATP aKGDH α-KGDH aKG->aKGDH SuccinylCoA Succinyl-CoA aKGDH->SuccinylCoA SuccinylCoA->TCA_Cycle OT This compound OT->PDHC Inhibition OT->aKGDH Inhibition

Fig. 3: this compound's impact on Glycolysis and the TCA Cycle.

Quantitative Data on this compound's Effects

The efficacy of this compound as a metabolic inhibitor has been quantified across various studies, targeting different enzymes and cell lines.

Table 1: Inhibitory Constants (Ki) for this compound Pyrophosphate (OTPP)
EnzymeOrganism/TissueKi (μM)Km for TPP (μM)Reference
Pyruvate Dehydrogenase Complex (PDHC)Porcine Heart0.0250.06[3]
Pyruvate Dehydrogenase Complex (PDHC)Bovine Adrenals0.070.11[2]
TransketolaseRat Liver0.2-[5]
TransketolaseYeast~0.03-[5]
Table 2: Cytotoxic and Anti-proliferative Effects of this compound on Cancer Cell Lines
Cell LineCancer TypeParameterValue (μM)Treatment DurationReference
MIA PaCa-2Pancreatic CancerIC5014.9548 hours[4]
A549Non-Small Cell Lung CancerSignificant Proliferation Decrease1012 hours[6]
HeLaCervical CancerGI5036~3 days[5][14]
Human Colon AdenocarcinomaColon CancerIC505400-[6]
Table 3: Effects of this compound on Cell Cycle and Apoptosis in A549 Cells
OT Concentration (μM)Treatment Duration (h)EffectObservationReference
10048Cell Cycle Arrest13.15% increase in G1 phase[6]
0.124Apoptosis15.44% apoptotic cells[6]
0.148Apoptosis31.45% apoptotic cells[6]

Detailed Experimental Protocols

Reproducible research on this compound's effects relies on standardized methodologies. Below are detailed protocols for key experiments cited in foundational studies.

General Experimental Workflow

A typical in vitro study investigating this compound's effects follows a logical progression from cell culture to endpoint analysis.

cluster_assays Endpoint Assays Start Start Cell_Culture Cell Seeding & Culture Start->Cell_Culture OT_Treatment This compound Treatment (Dose/Time Course) Cell_Culture->OT_Treatment Proliferation Proliferation Assay (MTT, WST-8) OT_Treatment->Proliferation Apoptosis Apoptosis Assay (Flow Cytometry) OT_Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) OT_Treatment->Cell_Cycle Protein_Analysis Proteomics/ Enzyme Activity OT_Treatment->Protein_Analysis Data_Analysis Data Analysis & Interpretation Proliferation->Data_Analysis Apoptosis->Data_Analysis Cell_Cycle->Data_Analysis Protein_Analysis->Data_Analysis End End Data_Analysis->End cluster_metabolic Metabolic Inhibition cluster_consequences Cellular Consequences cluster_outcomes Final Outcomes OT This compound TKT_Inhibition TKT Inhibition OT->TKT_Inhibition PDH_Inhibition PDHC/α-KGDH Inhibition OT->PDH_Inhibition R5P_Reduction ↓ Ribose-5-Phosphate TKT_Inhibition->R5P_Reduction NADPH_Reduction ↓ NADPH TKT_Inhibition->NADPH_Reduction ATP_Reduction ↓ ATP Production PDH_Inhibition->ATP_Reduction Nucleic_Acid_Deficit Nucleic Acid Synthesis Deficit R5P_Reduction->Nucleic_Acid_Deficit Oxidative_Stress ↑ Oxidative Stress NADPH_Reduction->Oxidative_Stress Energy_Crisis Energy Crisis ATP_Reduction->Energy_Crisis G1_Arrest G1 Cell Cycle Arrest Nucleic_Acid_Deficit->G1_Arrest Apoptosis Apoptosis Oxidative_Stress->Apoptosis Energy_Crisis->Apoptosis G1_Arrest->Apoptosis Proliferation_Inhibition Inhibition of Proliferation G1_Arrest->Proliferation_Inhibition Apoptosis->Proliferation_Inhibition

References

Unveiling the Antitumor Potential of Oxythiamine: An In-Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in-vitro antitumor properties of Oxythiamine, a competitive inhibitor of the thiamine-dependent enzyme transketolase. By elucidating its mechanism of action, detailing experimental validation protocols, and presenting key quantitative data, this document serves as a comprehensive resource for researchers investigating novel cancer therapeutic strategies.

Core Mechanism of Action: Inhibition of the Pentose Phosphate Pathway

This compound exerts its primary antitumor effects by targeting a crucial metabolic pathway in cancer cells: the Pentose Phosphate Pathway (PPP). As an analog of thiamine pyrophosphate (TPP), a vital cofactor for the enzyme transketolase (TKT), this compound competitively inhibits TKT activity. This inhibition disrupts the non-oxidative branch of the PPP, leading to a cascade of events detrimental to cancer cell survival and proliferation.[1][2]

The PPP is critical for rapidly dividing cells as it provides essential precursors for nucleotide synthesis (ribose-5-phosphate) and reducing power in the form of NADPH for antioxidant defense and anabolic processes.[2] By blocking TKT, this compound effectively curtails the production of these vital molecules, leading to suppressed synthesis of genetic material (RNA and DNA) and increased oxidative stress.[1] This metabolic disruption ultimately triggers cell cycle arrest and apoptosis.[1][3]

Pentose_Phosphate_Pathway Glucose-6-P Glucose-6-P 6-P-Gluconolactone 6-P-Gluconolactone Glucose-6-P->6-P-Gluconolactone G6PD NADPH_Production NADPH_Production Glucose-6-P->NADPH_Production 6-P-Gluconate 6-P-Gluconate 6-P-Gluconolactone->6-P-Gluconate Ribulose-5-P Ribulose-5-P 6-P-Gluconate->Ribulose-5-P 6PGD 6-P-Gluconate->NADPH_Production Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Sedoheptulose-7-P Sedoheptulose-7-P Ribose-5-P->Sedoheptulose-7-P Nucleotide_Synthesis Nucleotide_Synthesis Ribose-5-P->Nucleotide_Synthesis Glyceraldehyde-3-P Glyceraldehyde-3-P Xylulose-5-P->Glyceraldehyde-3-P TKT Fructose-6-P Fructose-6-P Xylulose-5-P->Fructose-6-P Glycolysis Glycolysis Glyceraldehyde-3-P->Glycolysis Erythrose-4-P Erythrose-4-P Sedoheptulose-7-P->Erythrose-4-P Erythrose-4-P->Fructose-6-P Fructose-6-P->Glycolysis This compound This compound TKT TKT This compound->TKT Inhibits

Figure 1: this compound's inhibition of Transketolase (TKT) in the Pentose Phosphate Pathway.

Induction of Apoptosis and Cell Cycle Arrest

A primary consequence of this compound-induced metabolic stress is the initiation of programmed cell death, or apoptosis. Studies have shown that this compound treatment leads to the activation of the intrinsic (mitochondrial-mediated) apoptotic pathway.[3] This is characterized by the upregulation of pro-apoptotic proteins and the activation of caspases, the executioners of apoptosis. Furthermore, this compound has been observed to cause a G1 phase arrest in the cell cycle, preventing cancer cells from progressing to the DNA synthesis (S) phase.[1]

Apoptosis_Signaling_Pathway This compound This compound TKT_Inhibition TKT Inhibition This compound->TKT_Inhibition PPP_Blockade PPP Blockade TKT_Inhibition->PPP_Blockade Metabolic_Stress Metabolic Stress (Reduced Ribose & NADPH) PPP_Blockade->Metabolic_Stress p53_Activation p53 Activation Metabolic_Stress->p53_Activation Mitochondrial_Pathway Intrinsic (Mitochondrial) Pathway Activation p53_Activation->Mitochondrial_Pathway G1_Arrest G1 Cell Cycle Arrest p53_Activation->G1_Arrest Cytochrome_c_Release Cytochrome c Release Mitochondrial_Pathway->Cytochrome_c_Release Apoptosome_Formation Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_Release->Apoptosome_Formation Caspase_3_Activation Caspase-3 Activation Apoptosome_Formation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (e.g., 48h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H Annexin_V_PI_Assay_Workflow A Treat cells with this compound B Harvest cells A->B C Wash with cold PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC & PI D->E F Incubate in the dark E->F G Analyze by Flow Cytometry F->G H Quantify Apoptosis G->H Cell_Cycle_Analysis_Workflow A Treat cells with this compound B Harvest cells A->B C Fix with cold 70% Ethanol B->C D Wash with PBS C->D E Treat with RNase A D->E F Stain with Propidium Iodide E->F G Analyze by Flow Cytometry F->G H Determine Cell Cycle Distribution G->H

References

Oxythiamine: A Comprehensive Technical Guide to its Discovery, Mechanism, and Application as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine, a structural analogue and antagonist of thiamine (Vitamin B1), has carved a significant niche as an indispensable tool in metabolic research. This technical guide provides an in-depth exploration of the discovery and historical context of this compound, its mechanism of action as a competitive inhibitor of thiamine-dependent enzymes, and its wide-ranging applications in studying cellular metabolism, particularly in the context of cancer biology. Detailed experimental protocols, quantitative data on its inhibitory effects, and visualizations of the affected metabolic pathways are presented to equip researchers with the foundational knowledge required to effectively utilize this compound in their experimental designs.

Discovery and Historical Context

The journey to understanding this compound is intrinsically linked to the discovery of thiamine and the study of thiamine deficiency, clinically known as beriberi.[1] The early 20th century saw significant research into isolating the anti-neuritic factor from natural sources, culminating in the synthesis of thiamine in 1936.[1][2] This breakthrough paved the way for the synthesis of structural analogues designed to probe the vitamin's biological functions.

This compound was first synthesized by Bergel and Todd, and its preparation was later refined by Soodak and Cerecedo in the 1940s.[2] Early studies focused on its "antithiamine" effects, demonstrating its ability to induce symptoms of thiamine deficiency in animals.[3] These initial investigations established this compound as a potent tool for creating controlled models of thiamine deficiency, allowing researchers to dissect the metabolic consequences of impaired thiamine metabolism. The development of organic chemistry in the last century has enabled the synthesis of various thiamine antimetabolites, including this compound, which have proven invaluable in drug design and metabolic research.[3]

Mechanism of Action

This compound exerts its biological effects by acting as a competitive inhibitor of thiamine pyrophosphate (TPP), the active coenzyme form of thiamine. The mechanism involves a multi-step process within the cell:

  • Cellular Uptake: this compound enters the cell, likely utilizing the same transport mechanisms as thiamine.

  • Phosphorylation: Inside the cell, the enzyme thiamine pyrophosphokinase (TPK) phosphorylates this compound to its active form, this compound pyrophosphate (OTP).

  • Enzyme Inhibition: OTP then competes with TPP for the cofactor-binding sites on thiamine-dependent enzymes. While OTP can bind to these enzymes, it lacks the crucial functional groups of TPP necessary for their catalytic activity. This competitive binding effectively inhibits the enzymes.

The primary targets of OTP are key enzymes involved in central carbon metabolism:

  • Transketolase (TKT): A critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).

  • Pyruvate Dehydrogenase Complex (PDHC): A mitochondrial enzyme complex that links glycolysis to the Krebs cycle.

  • α-Ketoglutarate Dehydrogenase Complex (KGDHC): A key regulatory enzyme within the Krebs cycle.

By inhibiting these enzymes, this compound disrupts major metabolic pathways, leading to a cascade of cellular effects, including impaired energy production, reduced synthesis of nucleic acid precursors, and increased oxidative stress.[4][5]

Quantitative Data: Inhibitory Potency

The inhibitory effects of this compound and its active form, OTP, have been quantified against various enzymes and cell lines. This data is crucial for designing experiments with appropriate concentrations of the inhibitor.

Enzyme Inhibitor Organism/Tissue Inhibition Constant (Ki) IC50 Reference
TransketolaseThis compound DiphosphateYeast0.03 µM-[6]
TransketolaseThis compoundRat Liver-0.2 µM[6]
Pyruvate Dehydrogenase ComplexThis compound PyrophosphateMammalian0.025 µM-
Pyruvate Dehydrogenase ComplexThis compound DiphosphateYeast20 µM-[2]
Cell Line Cancer Type IC50 Reference
MIA PaCa-2Pancreatic Cancer14.95 µM[5][7]
Lewis Lung Carcinoma (LLC)Lung Cancer8.75 µM (for invasion and migration)[7]
A549Non-small cell lung cancerSignificant viability reduction at 10 µM (12h)[8]
Human Colon AdenocarcinomaColon Cancer5400 µM[8]
HeLaCervical CancerGI50: 36 µM[9]

Experimental Protocols

In Vitro Transketolase Activity Assay

This protocol describes a common method to measure the activity of transketolase in cell lysates or purified enzyme preparations and to assess the inhibitory effect of this compound. The assay is based on the measurement of the rate of NADH oxidation.[10][11][12]

Materials:

  • Cell lysate or purified transketolase

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.6

  • Thiamine Pyrophosphate (TPP) solution (10 mM)

  • Ribose-5-phosphate (R5P) solution (50 mM)

  • Xylulose-5-phosphate (X5P) solution (50 mM)

  • α-Glycerophosphate dehydrogenase/triosephosphate isomerase (α-GDH/TPI) enzyme mix

  • NADH solution (10 mM)

  • This compound solution (various concentrations for inhibition studies)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare the Reaction Mixture: In each well of a 96-well plate, add the following components in order:

    • Reaction Buffer

    • TPP solution

    • α-GDH/TPI enzyme mix

    • NADH solution

    • Cell lysate or purified transketolase

    • For inhibition assays, add varying concentrations of this compound. For control wells, add an equivalent volume of solvent.

  • Incubate: Incubate the plate at 37°C for 5 minutes to allow for temperature equilibration and any pre-incubation with the inhibitor.

  • Initiate the Reaction: Add R5P and X5P solutions to each well to start the reaction.

  • Measure Absorbance: Immediately begin measuring the decrease in absorbance at 340 nm every minute for 10-15 minutes. The rate of NADH oxidation is proportional to the transketolase activity.

  • Calculate Activity: Calculate the rate of change in absorbance (ΔA340/min). Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert this rate into enzyme activity units (e.g., µmol/min/mg protein).

Cell Culture Protocol for Inducing Thiamine Deficiency with this compound

This protocol outlines a general procedure for treating cultured cells with this compound to study its effects on cell proliferation, metabolism, and signaling.[5][8]

Materials:

  • Cancer cell line of interest (e.g., A549, MIA PaCa-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 100 mM in sterile water or PBS)

  • Cell counting solution (e.g., Trypan blue)

  • Multi-well plates for cell culture

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density that allows for logarithmic growth during the experiment.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a standard incubator.

  • This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium from the stock solution. Common concentration ranges for initial experiments are 0.1 µM to 100 µM.[8]

  • Medium Replacement: Remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the solvent used for the this compound stock).

  • Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).

  • Analysis: After the incubation period, cells can be harvested for various downstream analyses, such as:

    • Cell Viability/Proliferation Assays: (e.g., MTT, CCK-8) to determine the IC50 value.[5]

    • Metabolite Extraction and Analysis: To study changes in metabolic pathways.

    • Protein Extraction and Western Blotting: To analyze changes in protein expression and signaling pathways.

    • Flow Cytometry: For cell cycle analysis or apoptosis assays.[8]

In Vivo Administration of this compound in a Mouse Tumor Model

This protocol provides a general guideline for administering this compound to mice in a xenograft tumor model.[7] Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cells for tumor induction

  • This compound solution for injection (sterile)

  • Syringes and needles appropriate for the route of administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomize the mice into control and treatment groups.

  • This compound Administration:

    • Dosage: Common dosages range from 100 to 500 mg/kg body weight.[7]

    • Route of Administration: Intraperitoneal (i.p.) injection is a common route. Oral gavage can also be used.

    • Frequency: Administer this compound daily or on a specified schedule for a set duration (e.g., 4-5 weeks).

  • Monitoring:

    • Tumor Size: Measure the tumor volume with calipers regularly (e.g., every 2-3 days).

    • Body Weight: Monitor the body weight of the mice to assess toxicity.

    • Clinical Observations: Observe the general health and behavior of the animals.

  • Endpoint: At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histology, metabolomics, proteomics).

Visualizing the Impact of this compound

Signaling Pathway: Inhibition of Central Carbon Metabolism

The following diagram illustrates how this compound, after being converted to OTP, inhibits key enzymes in the Pentose Phosphate Pathway and the Krebs Cycle.

Oxythiamine_Metabolic_Inhibition cluster_PPP Pentose Phosphate Pathway cluster_Krebs Krebs Cycle This compound This compound TPK Thiamine Pyrophosphokinase This compound->TPK OTP This compound Pyrophosphate (OTP) TKT Transketolase (TKT) OTP->TKT Inhibits PDHC Pyruvate Dehydrogenase Complex (PDHC) OTP->PDHC Inhibits KGDHC α-Ketoglutarate Dehydrogenase Complex (KGDHC) OTP->KGDHC Inhibits Thiamine Thiamine Thiamine->TPK TPP Thiamine Pyrophosphate (TPP) TPP->TKT Activates TPP->PDHC Activates TPP->KGDHC Activates TPK->OTP Phosphorylation TPK->TPP Phosphorylation Ribose5P Ribose-5-Phosphate (Nucleic Acid Synthesis) TKT->Ribose5P NADPH NADPH (Reductive Biosynthesis, Antioxidant Defense) TKT->NADPH AcetylCoA Acetyl-CoA PDHC->AcetylCoA ATP_Krebs ATP Production KGDHC->ATP_Krebs Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Pyruvate->PDHC aKG α-Ketoglutarate AcetylCoA->aKG Enters Krebs Cycle aKG->KGDHC Oxythiamine_Workflow start Start: Cancer Cell Culture treatment Treat with this compound (Dose-Response & Time-Course) start->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability metabolomics Metabolite Extraction & Analysis (LC-MS/GC-MS) treatment->metabolomics proteomics Protein Extraction & Analysis (Western Blot) treatment->proteomics cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis ic50 Determine IC50 viability->ic50 end Conclusion: Elucidate Mechanism of Action ic50->end flux Metabolic Flux Analysis (e.g., 13C labeling) metabolomics->flux flux->end signaling Analyze Signaling Pathways proteomics->signaling signaling->end phenotype Assess Cellular Phenotype (Growth Arrest, Apoptosis) cell_cycle->phenotype apoptosis->phenotype phenotype->end

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis and Purification of Oxythiamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and purification of oxythiamine, a thiamine antagonist, for laboratory use. The synthesis is based on the high-yield Rydon's method, followed by purification protocols adaptable to standard laboratory settings.

Introduction

This compound is a synthetic analog of thiamine (Vitamin B1) that acts as a competitive inhibitor of thiamine-dependent enzymes, such as transketolase.[1] This inhibitory action makes it a valuable tool in biomedical research, particularly in studies related to cancer metabolism and neurological disorders. This document outlines a reliable method for the synthesis of this compound from readily available starting materials and provides detailed procedures for its purification to a high degree of purity suitable for experimental use.

Data Presentation

Table 1: Synthesis Reaction Parameters and Expected Yield

ParameterValueReference
Starting MaterialThiamine Hydrochloride[2]
Reagent5N Hydrochloric Acid[2]
Reaction Time6 hours[2]
Reaction TemperatureReflux[2]
Theoretical Yield80%[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₁₆N₃O₂S⁺[3]
Molecular Weight266.34 g/mol [3]
AppearanceWhite to off-white solid[3]
Solubility (Hydrochloride salt)Highly soluble in water[1]
Solubility (in DMSO)50 mg/mL (187.73 mM)[3]
Storage Conditions-20°C, sealed, away from moisture[3]

Experimental Protocols

I. Synthesis of this compound via Rydon's Method

This protocol describes the synthesis of this compound by the acidic hydrolysis of thiamine hydrochloride.

Materials:

  • Thiamine hydrochloride

  • 5N Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Sodium hydroxide (NaOH) solution (e.g., 10N) for neutralization

  • pH paper or pH meter

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve thiamine hydrochloride in 5N hydrochloric acid. A suggested starting scale is 1 gram of thiamine hydrochloride in 20 mL of 5N HCl.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux using a heating mantle and maintain a gentle reflux for 6 hours with continuous stirring.[2]

  • After 6 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

  • Once cooled, place the flask in an ice bath to further cool the solution.

  • Slowly neutralize the reaction mixture by the dropwise addition of a concentrated sodium hydroxide solution (e.g., 10N NaOH) with constant stirring. Monitor the pH using pH paper or a pH meter. The isoelectric point of this compound is near neutral pH. The product may begin to precipitate during neutralization.

  • Continue neutralization until the pH of the solution is approximately 7.

  • The crude this compound may precipitate out of the solution upon neutralization and cooling. If so, collect the crude product by vacuum filtration. If the product remains in solution, proceed to the purification step, which will involve removal of the solvent.

II. Purification of this compound

The crude this compound synthesized in the previous step requires purification to remove unreacted thiamine and other byproducts. Two common methods are provided: recrystallization and column chromatography. The choice of method will depend on the nature of the impurities and the desired final purity.

Recrystallization is a suitable method if the impurities have significantly different solubility profiles from this compound.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)[3]

  • Erlenmeyer flasks

  • Hot plate

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Select an appropriate solvent or solvent system. Given that this compound hydrochloride is highly soluble in water[1], a mixed solvent system like ethanol/water may be effective. The goal is to find a system where this compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Heat the solvent on a hot plate.

  • Add the minimum amount of the hot solvent to the crude this compound to completely dissolve it.

  • If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.

  • To maximize the yield, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the purified this compound crystals in a desiccator or a vacuum oven at a low temperature.

Column chromatography is a more rigorous purification method suitable for removing impurities with similar polarities to this compound. As a polar heterocyclic compound, specific conditions are required for effective separation on a silica gel column.[4][5]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Chromatography column

  • Eluent (mobile phase): A polar solvent system, for example, a gradient of methanol in dichloromethane (DCM) or ethyl acetate.[4] A basic modifier like triethylamine (1-3%) may be necessary to prevent peak tailing.[4]

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions

  • Rotary evaporator

Procedure:

  • Prepare the Column: Pack a chromatography column with silica gel using a slurry method with the initial, less polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of a polar solvent (like methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. This dry loading technique is often preferred for polar compounds.[4]

  • Elution: Begin elution with a less polar solvent mixture (e.g., 98:2 DCM:Methanol with 1% triethylamine).

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to facilitate the elution of the polar this compound.

  • Fraction Collection: Collect fractions in separate tubes.

  • Monitoring: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualization of Workflows

Synthesis_Workflow cluster_synthesis Synthesis start Thiamine HCl reaction Reflux for 6h start->reaction Dissolve reagent 5N HCl reagent->reaction neutralization Neutralization (NaOH) reaction->neutralization Cool crude_product Crude this compound neutralization->crude_product

Caption: Workflow for the synthesis of crude this compound.

Purification_Workflow cluster_purification Purification cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography crude Crude this compound dissolve Dissolve in hot solvent crude->dissolve load Load on Silica Column crude->load cool Cool to crystallize dissolve->cool filter_recryst Vacuum Filter cool->filter_recryst pure_recryst Pure this compound filter_recryst->pure_recryst elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect Monitor by TLC evaporate Evaporate Solvent collect->evaporate pure_chrom Pure this compound evaporate->pure_chrom

Caption: Alternative workflows for the purification of this compound.

References

Application Notes and Protocols for In Vitro Studies of Oxythiamine on Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxythiamine (OT) is a thiamine antagonist and a potent inhibitor of transketolase (TKT), a critical enzyme in the non-oxidative branch of the Pentose Phosphate Pathway (PPP).[1][2] Cancer cells often exhibit enhanced glucose metabolism, making metabolic pathways like the PPP attractive targets for therapeutic intervention.[1][3] By inhibiting TKT, this compound disrupts the synthesis of ribose, essential for nucleic acid production, and the generation of NADPH, which is vital for redox balance and anabolic processes.[3][4] These disruptions can lead to the suppression of cancer cell proliferation, induction of apoptosis, and cell cycle arrest, making this compound a compound of significant interest in oncology research.[1][2][5] This document provides detailed protocols and application notes for the in vitro evaluation of this compound's effects on cancer cells.

Mechanism of Action: Inhibition of the Pentose Phosphate Pathway

This compound functions as an anti-metabolite to Vitamin B1 (thiamine). Its primary molecular target is the thiamine diphosphate (ThDP)-dependent enzyme, transketolase.[4][6] Inhibition of TKT blocks the non-oxidative synthesis of ribose-5-phosphate (R5P), a precursor for DNA and RNA, and reduces the production of NADPH, which is crucial for fatty acid synthesis and for protecting cells from oxidative stress.[3][4] This metabolic interference ultimately leads to a G1 phase cell cycle arrest and apoptosis in cancer cells.[1][7]

cluster_nonox Non-Oxidative Branch Glucose Glucose G6P Glucose-6-Phosphate (G6P) Glucose->G6P PPP Pentose Phosphate Pathway (Oxidative Branch) G6P->PPP Glycolysis Glycolysis G6P->Glycolysis NADPH1 NADPH PPP->NADPH1 R5P Ribose-5-Phosphate (R5P) PPP->R5P Redox Redox Balance & Fatty Acid Synthesis NADPH1->Redox TKT Transketolase (TKT) R5P->TKT NucleicAcids Nucleic Acid Synthesis R5P->NucleicAcids F6P Fructose-6-P Glycolysis->F6P G3P Glyceraldehyde-3-P Glycolysis->G3P F6P->TKT G3P->TKT TKT->F6P TKT->G3P This compound This compound This compound->TKT Inhibits

Caption: this compound's mechanism of action via Transketolase inhibition.

Data Presentation: Quantitative Effects of this compound

The cytotoxic and anti-proliferative effects of this compound vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are key metrics for quantifying these effects.

Cell LineCancer TypeParameterValue (µM)Citation
MIA PaCa-2Pancreatic CancerIC5014.95[1][2]
MIA PaCa-2Pancreatic CancerIC500.25[5]
HeLaCervical CancerGI5036[6][8][9]
A549Non-Small-Cell LungProliferation>10 (for 12h)[5]
Lewis Lung CarcinomaLung CancerIC50 (Invasion)8.75[2][10]
HTB-26Breast CancerIC5010 - 50[11]
PC-3Prostate CancerIC5010 - 50[11]
HepG2Liver CancerIC5010 - 50[11]
Colon AdenocarcinomaColon CancerIC505400[5]

Note: Discrepancies in IC50 values for the same cell line (e.g., MIA PaCa-2) can arise from differences in experimental conditions such as incubation time, assay type, and cell culture medium.[1][5]

Experimental Protocols

A systematic in vitro evaluation of this compound typically involves assessing its impact on cell viability, apoptosis, and cell cycle progression.

Start Cancer Cell Line Selection & Culture Dose Dose-Response & Time-Course Design Start->Dose Treat Treat Cells with This compound Dose->Treat Viability Cell Viability Assay (MTT / WST-8) Treat->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Treat->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Treat->CellCycle Western Western Blot (Protein Expression) Treat->Western Data Data Acquisition & Analysis Viability->Data Apoptosis->Data CellCycle->Data Western->Data IC50 Determine IC50 Data->IC50 Apoptotic Quantify Apoptotic Cells Data->Apoptotic CycleDist Analyze Cell Cycle Distribution Data->CycleDist Protein Analyze Protein Changes Data->Protein

Caption: General experimental workflow for in vitro this compound studies.
Protocol 1: Cell Viability Assay (MTT or WST-8/CCK-8)

This protocol determines the effect of this compound on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest (e.g., A549, MIA PaCa-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound hydrochloride (Sigma-Aldrich)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] reagent

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[5]

  • Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.1, 1, 10, 100 µM).[5] Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include untreated wells as a control.

  • Incubation: Incubate the plate for desired time points (e.g., 6, 12, 24, 48 hours).[5]

  • Reagent Addition:

    • For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1] Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.[1]

    • For WST-8/CCK-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.[5]

  • Measurement: Measure the absorbance at the appropriate wavelength (490 nm for MTT, 450 nm for WST-8) using a microplate reader.[1][5]

  • Calculation: Calculate cell viability as (Absorbance of treated cells / Absorbance of control cells) x 100%. The IC50 value is the concentration of this compound that causes 50% inhibition of cell viability.[1]

Protocol 2: Apoptosis Assay (Annexin V-FITC / Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit (e.g., BD Biosciences)

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., A549 at 1 x 10⁵ cells/well) in 6-well plates.[5] After 24 hours, treat with various concentrations of this compound (e.g., 0.1-100 µM) for 24 to 48 hours.[5]

  • Cell Harvesting: Harvest both adherent and floating cells. Trypsinize the adherent cells, combine them with the floating cells from the supernatant, and wash with ice-cold PBS.[5]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.[5]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples immediately using a flow cytometer. FITC-negative/PI-negative cells are viable; FITC-positive/PI-negative cells are in early apoptosis; FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

  • 6-well cell culture plates

  • This compound

  • 70% Ethanol (ice-cold)

  • PBS

  • DNA staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[5]

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and collect a pellet of approximately 1 x 10⁶ cells.[5]

  • Fixation: Resuspend the cells gently in ice-cold 70% ethanol while vortexing to prevent clumping. Fix the cells overnight or for at least 24 hours at -20°C.[5]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 0.5 mL of DNA staining solution.[5]

  • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[5]

  • Flow Cytometry: Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce a G1 phase arrest.[1][5]

Signaling Pathways and Cellular Consequences

Inhibition of TKT by this compound has been shown to alter multiple cellular signaling pathways, primarily by affecting the phosphorylation status of key regulatory proteins.[1][12] This disruption of metabolic and signaling confluence leads to the observed anti-cancer effects.

  • Protein Phosphorylation: this compound treatment can suppress the expression of phosphor kinases and alter the phosphorylation state of numerous proteins involved in cell cycle regulation and apoptosis.[1][13]

  • Hsp27 Inhibition: A notable target is the heat shock protein 27 (Hsp27). This compound dramatically inhibits the phosphorylation of Hsp27, a protein associated with drug resistance and cancer cell survival, without changing its total protein level.[4][13]

  • Apoptosis Induction: The cumulative effect of metabolic stress (lack of R5P and NADPH) and altered signaling (e.g., suppressed phosphorylation of survival proteins) triggers the apoptotic cascade.[1][4]

  • Cell Cycle Arrest: The inability to synthesize sufficient nucleic acid precursors due to R5P depletion is a primary driver of the observed G1 phase arrest.[1][7]

This compound This compound TKT Transketolase (TKT) Inhibition This compound->TKT PPP Pentose Phosphate Pathway Disruption TKT->PPP R5P ↓ Ribose-5-Phosphate PPP->R5P NADPH ↓ NADPH PPP->NADPH Signaling Altered Protein Phosphorylation (e.g., ↓ p-Hsp27) PPP->Signaling NucleicAcid ↓ Nucleic Acid Synthesis R5P->NucleicAcid ROS ↑ Reactive Oxygen Species (ROS) NADPH->ROS G1Arrest G1 Cell Cycle Arrest NucleicAcid->G1Arrest Apoptosis Apoptosis ROS->Apoptosis Signaling->Apoptosis Proliferation ↓ Cell Proliferation G1Arrest->Proliferation Apoptosis->Proliferation

Caption: Signaling consequences of Transketolase inhibition by this compound.

References

Application Notes and Protocols for Animal Model Studies with Oxythiamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting animal model studies using Oxythiamine (OT), a potent thiamine antagonist. The protocols detailed herein are intended to facilitate research into thiamine deficiency, cancer metabolism, and neurological disorders.

Introduction to this compound

This compound is a structural analog of thiamine (Vitamin B1) and functions as a competitive inhibitor of thiamine-dependent enzymes.[1] Upon administration, OT is phosphorylated in vivo to this compound pyrophosphate (OTP). OTP competes with thiamine pyrophosphate (TPP), the active form of thiamine, for binding to TPP-dependent enzymes. This inhibition disrupts key metabolic pathways, including the pentose phosphate pathway (PPP) and the Krebs cycle.[1][2]

The primary target of OTP is transketolase (TKT) , a crucial enzyme in the non-oxidative branch of the PPP.[1] Inhibition of TKT impedes the synthesis of ribose-5-phosphate, a precursor for nucleotide biosynthesis, and NADPH, a key reducing equivalent.[3][4] This disruption of cellular metabolism can lead to cell cycle arrest, particularly in the G1 phase, and apoptosis, making OT a subject of interest in cancer research.[3][5]

Other TPP-dependent enzymes inhibited by OTP include the pyruvate dehydrogenase complex (PDC) and the α-ketoglutarate dehydrogenase complex (OGDHC) , which are critical components of the Krebs cycle.[2][6] Inhibition of these enzymes impairs cellular respiration and energy production.

Designing an Animal Study with this compound

Animal Model Selection

The choice of animal model depends on the research question. Rodents, particularly mice and rats, are commonly used.[7][8][9] Specific strains may be chosen based on the disease model (e.g., tumor xenograft models in immunodeficient mice).[5]

This compound Administration

Route of Administration:

  • Intraperitoneal (IP) injection: A common route for systemic administration in rodents.[10]

  • Subcutaneous (SC) injection: Another frequent and less stressful route compared to IP for repeated dosing.[11]

  • Oral gavage: Can be used, but bioavailability may be a consideration.[12]

Dosage and Formulation:

  • Dosages can vary widely depending on the study's objective, from inducing mild thiamine deficiency to achieving anti-tumor effects. Doses in mice have ranged from 100 mg/kg to 500 mg/kg.[5][10]

  • This compound chloride hydrochloride is typically dissolved in sterile saline or phosphate-buffered saline (PBS) for injection.[10]

Treatment Schedule:

  • The frequency and duration of administration will depend on the desired level and duration of thiamine antagonism. This can range from a single dose to daily or intermittent doses over several weeks.[5][10][11]

Data Presentation: Quantitative Effects of this compound

The following tables summarize quantitative data from studies investigating the effects of this compound.

ParameterCell LineThis compound ConcentrationEffectReference
IC50 MIA PaCa-214.95 µMInhibition of cell viability[10]
IC50 Lewis Lung Carcinoma8.75 µMInhibition of invasion and migration[10]
Cell Proliferation A5490.1-100 µM (24h)Inhibition of proliferation[10]
Apoptosis A5490.1-100 µM (24h)Induction of apoptosis[10]
RNA/DNA Synthesis MIA PaCa-20.5 µMDecreased synthesis[5]

Table 1: In Vitro Effects of this compound on Cancer Cell Lines. This table summarizes the half-maximal inhibitory concentrations (IC50) and other effects of this compound on various cancer cell lines.

Animal ModelThis compound DoseAdministration Route & ScheduleEffectReference
Mice300 mg/kgIP, 4 days43% inhibition of Ehrlich's ascites tumor growth[10]
Mice500 mg/kgIP, 4 days84% inhibition of Ehrlich's ascites tumor growth[10]
Mice250 or 500 mg/kgDaily for 5 weeksInhibition of tumor cell metastasis[10]
Rats400 mg/kgSC, 2 injections, 48h interval70% inhibition of thymus transketolase activity[11]
Rats0.5 µmol/100g body weightParenteral, every 12h (20 injections)Significant inhibition of adrenal PDC activity[2]

Table 2: In Vivo Effects of this compound in Animal Models. This table presents the anti-tumor and biochemical effects of this compound administered to animal models.

ParameterAnimal ModelTreatmentResultReference
Erythrocyte Transketolase RatsThiamine-deficient diet for 4 weeksSignificant decrease in enzyme levels[2]
Pyruvate Metabolism RatsThis compound-containing dietSimilar to normal animals in liver and brain[7]
Mitochondrial Protein Synthesis Rats400 mg/kg this compound injection (72h)Sharp increase in the rate of protein label incorporation in liver mitochondria[13]
Locomotor Activity MiceThiamine-deficient diet + pyrithiamineReduction in locomotor activity[8]

Table 3: Biochemical and Neurological Effects of Thiamine Deficiency Induced by this compound or Diet. This table highlights various metabolic and behavioral changes observed in animal models of thiamine deficiency.

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol is adapted for assessing the effect of this compound on the viability of adherent cells.

Materials:

  • 96-well flat-bottom plates

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[15]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[15]

  • Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[16]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution.[14] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Assessment of Thiamine Status: Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay

The ETKAC assay is a functional test to determine thiamine status by measuring TKT activity in red blood cells before and after the addition of TPP.[17]

Materials:

  • Whole blood sample collected in EDTA or heparin tubes

  • Saline solution (0.9% NaCl)

  • Reagent grade water

  • Reaction buffer

  • Ribose-5-phosphate (substrate)

  • Thiamine pyrophosphate (TPP) solution

  • Auxiliary enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

  • NADH solution

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Erythrocyte Preparation: Centrifuge the whole blood sample, remove the plasma and buffy coat, and wash the erythrocytes three times with cold saline. Lyse the packed red blood cells with reagent grade water.

  • Assay Setup: Prepare two sets of reaction mixtures for each sample: one for basal TKT activity and one for TPP-stimulated activity. The TPP-stimulated reaction mixture will contain an excess of TPP.

  • Reaction Initiation: Add the erythrocyte lysate to the reaction mixtures.

  • Incubation: Incubate the mixtures at 37°C.

  • Substrate Addition: Add ribose-5-phosphate to initiate the TKT reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm over time as NADH is oxidized.[17] This rate is proportional to the TKT activity.

  • Calculation:

    • Calculate the basal TKT activity and the TPP-stimulated TKT activity.

    • ETKAC = (TPP-stimulated TKT activity) / (Basal TKT activity)

  • Interpretation: An ETKAC value of 1.0-1.15 is considered normal. A value between 1.15 and 1.25 suggests marginal thiamine deficiency, and a value >1.25 indicates thiamine deficiency.[17][18]

Measurement of Pyruvate Dehydrogenase Complex (PDC) Activity

PDC activity can be measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH. Commercial kits are also available.

Materials:

  • Isolated mitochondria or tissue homogenate

  • Assay buffer (e.g., phosphate buffer, pH 7.6)

  • Pyruvate (substrate)

  • Coenzyme A (CoA)

  • NAD⁺

  • Thiamine pyrophosphate (TPP)

  • Optional: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and phenazine methosulfate (PMS) for an alternative colorimetric assay.[19]

  • Spectrophotometer

Procedure (NAD⁺ Reduction Method):

  • Sample Preparation: Prepare mitochondrial extracts or tissue homogenates in a suitable buffer containing protease inhibitors.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, pyruvate, CoA, NAD⁺, and TPP.

  • Reaction Initiation: Add the sample to the reaction mixture to start the reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Activity Calculation: Calculate the enzyme activity based on the rate of NADH formation, using the molar extinction coefficient of NADH.

Measurement of α-Ketoglutarate Dehydrogenase Complex (OGDHC) Activity

Similar to PDC, OGDHC activity can be determined by measuring the rate of NAD⁺ reduction to NADH.

Materials:

  • Isolated mitochondria or tissue homogenate

  • Assay buffer

  • α-ketoglutarate (substrate)

  • Coenzyme A (CoA)

  • NAD⁺

  • Thiamine pyrophosphate (TPP)

  • Spectrophotometer

Procedure:

  • Sample Preparation: Prepare mitochondrial extracts or tissue homogenates.

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, α-ketoglutarate, CoA, NAD⁺, and TPP.

  • Reaction Initiation: Add the sample to initiate the reaction.

  • Absorbance Measurement: Monitor the increase in absorbance at 340 nm.

  • Activity Calculation: Calculate the enzyme activity based on the rate of NADH production.

Mandatory Visualizations

Oxythiamine_Mechanism cluster_Cell Cellular Environment cluster_PPP Pentose Phosphate Pathway This compound This compound (OT) TPK Thiamine Pyrophosphokinase This compound->TPK Enters Cell OTP This compound Pyrophosphate (OTP) TKT Transketolase (TKT) OTP->TKT Competitive Inhibition TPK->OTP Phosphorylation G6P Glucose-6-Phosphate G6P->TKT R5P Ribose-5-Phosphate Nucleotides Nucleotides (DNA, RNA) R5P->Nucleotides Synthesis TKT->R5P

Caption: Mechanism of this compound action.

Animal_Study_Workflow cluster_Setup Experimental Setup cluster_Treatment Treatment Phase cluster_Endpoint Endpoint Analysis Animal_Selection Animal Model Selection (e.g., Mice, Rats) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Grouping Randomization into Control and Treatment Groups Acclimatization->Grouping OT_Admin This compound Administration (IP, SC, or Oral Gavage) Grouping->OT_Admin Monitoring Daily Monitoring (Weight, Behavior, Health) OT_Admin->Monitoring Sacrifice Euthanasia and Tissue Collection Monitoring->Sacrifice Biochemical Biochemical Assays (e.g., ETKAC, PDC, OGDHC) Sacrifice->Biochemical Histology Histopathological Analysis Sacrifice->Histology Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis Histology->Data_Analysis

Caption: General workflow for an in vivo animal study.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage, administration, and experimental protocols for using oxythiamine in in vivo mouse models. The information is intended to assist in the design and execution of studies investigating the effects of this compound, a competitive inhibitor of the thiamine-dependent enzyme transketolase.

Overview and Mechanism of Action

This compound is a thiamine antagonist that effectively inhibits transketolase, a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). By blocking this pathway, this compound disrupts the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, a key cellular reductant. This inhibition of fundamental cellular processes makes this compound a valuable tool for studying metabolic pathways and a potential therapeutic agent, particularly in oncology. In tumor cells, which often exhibit a high rate of glucose metabolism and reliance on the PPP, inhibition of transketolase can lead to cell cycle arrest and apoptosis.

Recommended Dosage and Administration

The dosage of this compound for in vivo experiments in mice can vary depending on the specific research goals, the mouse model used, and the duration of the study. Based on published literature, the most common route of administration is intraperitoneal (i.p.) injection.

Table 1: Recommended Dosage of this compound for In Vivo Experiments in Mice

Mouse ModelDosage Range (mg/kg)Administration RouteFrequency and DurationReference
Ehrlich's ascites tumor100 - 500i.p.4 consecutive days
Lewis Lung Carcinoma (LLC)250 - 500s.c. implantation, daily i.p. injectionDaily for 5 weeks
Ehrlich's tumor400Not specified3 days
Generic tumor models150Oral gavageDaily for 2 weeks
Pancreatic cancer xenograftNot specified in vivo-In vitro IC50 of 14.95 µM in MIA PaCa-2 cells

Note: It is crucial to perform a pilot study to determine the optimal dosage and to monitor the animals for any signs of toxicity.

Experimental Protocols

Preparation of this compound Solution for Injection

This compound chloride hydrochloride is a common salt form used for in vivo studies due to its solubility. The following protocol describes the preparation of a stock solution and a working solution for intraperitoneal injection.

Materials:

  • This compound chloride hydrochloride powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile 1.5 mL or 2 mL microcentrifuge tubes

  • Sterile syringes and needles (e.g., 27G)

  • Sterile 0.22 µm syringe filter

Protocol:

  • Prepare a 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline vehicle:

    • In a sterile tube, combine the sterile solvents in the specified ratios. For example, to prepare 1 mL of vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of sterile saline.

    • Vortex thoroughly to ensure a homogenous solution.

  • Prepare the this compound Stock Solution:

    • Weigh the required amount of this compound chloride hydrochloride powder in a sterile microcentrifuge tube.

    • Add a small volume of the prepared vehicle to dissolve the powder. For example, to prepare a 25.8 mg/mL stock solution, dissolve 25.8 mg of this compound in 1 mL of the vehicle.

    • Vortex or sonicate briefly to aid dissolution.

  • Prepare the Working Solution for Injection:

    • Dilute the stock solution with the vehicle to the desired final concentration for injection. The final concentration will depend on the desired dosage (mg/kg) and the injection volume per mouse.

  • Sterile Filtration:

    • Draw the final working solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new sterile tube or directly into the injection syringes. This step is critical to ensure the sterility of the injected solution and prevent infection in the animals.

  • Storage:

    • It is recommended to prepare the this compound solution fresh for each experiment. If short-term storage is necessary, store the solution at 4°C and protect it from light. The stability of this compound in this specific vehicle over extended periods has not been extensively reported, so fresh preparation is ideal.

Intraperitoneal (i.p.) Injection Protocol in Mice

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Needle Insertion: Insert a 27G or smaller needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the syringe plunger to ensure that the needle has not entered a blood vessel or organ (no blood or fluid should enter the syringe).

  • Injection: Slowly inject the this compound solution. The recommended injection volume for mice is typically 5-10 mL/kg body weight.

  • Post-injection Monitoring: Return the mouse to its cage and monitor for any adverse reactions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

This compound's primary mechanism of action is the inhibition of transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP). This inhibition has several downstream effects that are detrimental to rapidly proliferating cells, such as cancer cells.

Experimental_Workflow start Start tumor_implantation Tumor Cell Implantation (e.g., subcutaneous) start->tumor_implantation tumor_growth Allow Tumors to Establish (e.g., reach a certain volume) tumor_implantation->tumor_growth randomization Randomize Mice into Control and Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration (e.g., i.p.) randomization->treatment monitoring Monitor Tumor Growth and Animal Well-being treatment->monitoring Daily/Scheduled endpoint Endpoint Reached (e.g., tumor size limit, study duration) monitoring->endpoint euthanasia Euthanasia and Tissue Collection endpoint->euthanasia analysis Data Analysis (Tumor volume, weight, IHC, etc.) euthanasia->analysis end End analysis->end

Application Note and Protocol: Preparation and Storage of Oxythiamine Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the preparation, storage, and quality control of Oxythiamine stock solutions for use in cell culture experiments. It includes information on the mechanism of action and best practices to ensure solution stability and experimental reproducibility.

Introduction

This compound, a thiamine (Vitamin B1) antagonist, is a critical tool in metabolic research, particularly in the study of cancer cell metabolism.[1][2] It acts as an antimetabolite by inhibiting the enzyme transketolase (TK), a key component of the non-oxidative branch of the pentose phosphate pathway (PPP).[3][4][5] In the cell, this compound is phosphorylated by thiamine pyrophosphokinase to its active form, this compound pyrophosphate (OTPP), which then competitively inhibits transketolase.[5] This inhibition blocks the synthesis of ribose, a crucial precursor for DNA and RNA, leading to G1 phase cell cycle arrest and apoptosis in cancer cells.[3][4][5]

Given its potent effects on cell proliferation and survival, the accurate preparation and proper storage of this compound stock solutions are paramount for obtaining reliable and reproducible experimental results. This guide outlines standardized procedures for handling this compound in a research setting.

Properties and Solubility of this compound

Proper preparation begins with understanding the physicochemical properties of the compound. This compound is available in different forms, such as the base compound or a more water-soluble chloride hydrochloride salt.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound Chloride Hydrochloride
CAS Number 136-16-3[3]614-05-1[5]
Molecular Formula C₁₂H₁₆N₃O₂S[1]C₁₂H₁₆N₃O₂S • Cl • HCl[5]
Molecular Weight 266.34 g/mol [1]338.25 g/mol [6]
Recommended Solvents DMSO (≥ 51 mg/mL)[1]DMSO (≥ 68 mg/mL), PBS (pH 7.2; 10 mg/mL)[5][6]
Appearance Solid powderSolid powder

Protocols for Stock Solution Preparation

The following protocols provide step-by-step instructions for preparing high-concentration stock solutions. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) using aseptic techniques.

Protocol 1: Preparation of 10 mM this compound Stock in DMSO

Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stocks of this compound due to its high solubilizing capacity.

Materials:

  • This compound powder (or this compound chloride hydrochloride)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, PVDF or other DMSO-compatible membrane)

  • Sterile syringes

Procedure:

  • Calculate Required Mass: Determine the mass of this compound powder needed. For a 10 mM stock solution using this compound (MW: 266.34 g/mol ): Mass (mg) = 10 mmol/L * 0.001 L * 266.34 g/mol * 1000 mg/g = 2.66 mg for 1 mL.

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the desired volume of sterile DMSO. For example, add 1 mL of DMSO to 2.66 mg of this compound.

    • Note: Use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of some compounds.[6]

  • Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved, resulting in a clear solution. Gentle warming to 37°C can aid dissolution if needed.[7]

  • Sterilization: To ensure sterility for cell culture use, filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.

  • Aliquoting: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.[6][7]

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store immediately according to the guidelines in Table 2.

Protocol 2: Preparation of Aqueous Stock in PBS (for this compound Chloride Hydrochloride)

For experiments sensitive to DMSO, the more soluble chloride hydrochloride salt can be dissolved in a buffered aqueous solution like PBS.

Materials:

  • This compound chloride hydrochloride powder (MW: 338.25 g/mol )

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.2

  • Other materials as listed in Protocol 1.

Procedure:

  • Calculate Required Mass: For a 10 mg/mL stock in PBS (as per solubility data)[5]:

    • Concentration (mM) = (10 mg/mL) / (338.25 mg/mmol) = ~29.5 mM.

  • Weighing & Dissolution: Weigh 10 mg of this compound chloride hydrochloride and dissolve it in 1 mL of sterile PBS (pH 7.2).

  • Mixing, Sterilization, and Aliquoting: Follow steps 4-7 from Protocol 1. Note that aqueous solutions may be less stable long-term than DMSO stocks and should be used more promptly.

Storage and Stability

Proper storage is essential to maintain the potency of the this compound stock solution.

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationRecommendations
Powder -20°C≥ 3-4 years[5][6]Keep in a desiccator, protected from light.
Stock Solution -80°C6 - 12 months[3][6][7]Recommended for long-term storage.
(in DMSO) -20°C1 month[3][6][7]Suitable for short-term storage.

Key Best Practices:

  • Avoid Freeze-Thaw Cycles: Aliquoting into single-use volumes is the most effective way to preserve compound integrity.[6][7]

  • Protect from Light: While not explicitly stated for this compound, it is good practice to store stock solutions in amber tubes or in a dark freezer to prevent potential photodegradation.

Experimental Application

Dilution to Working Concentration: Before treating cells, the frozen stock solution should be thawed quickly and diluted to the final working concentration in pre-warmed cell culture medium.

Example Dilution: To prepare 1 mL of medium with a final concentration of 50 µM this compound from a 10 mM stock:

  • Use the dilution formula: M₁V₁ = M₂V₂

    • (10,000 µM) * V₁ = (50 µM) * (1000 µL)

    • V₁ = 5 µL

  • Add 5 µL of the 10 mM stock solution to 995 µL of cell culture medium. Mix gently by pipetting.

The effective concentration of this compound varies by cell line, with IC₅₀ values typically in the low micromolar range (e.g., 8-15 µM).[3] It is recommended to perform a dose-response curve (e.g., from 0.1 µM to 100 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.[3][4]

Mechanism of Action and Experimental Workflow

This compound functions by disrupting the Pentose Phosphate Pathway (PPP), a crucial metabolic route for generating nucleotide precursors and reducing equivalents (NADPH).

Oxythiamine_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Thiamine Thiamine Metabolism cluster_this compound This compound Action cluster_Downstream Cellular Effects Glucose Glucose PPP Non-oxidative PPP Glucose->PPP TK Transketolase (TK) PPP->TK R5P Ribose-5-Phosphate DNARNA DNA/RNA Synthesis R5P->DNARNA TK->R5P G1Arrest G1 Phase Arrest Apoptosis Apoptosis Thiamine Thiamine (Vitamin B1) TPK Thiamine Pyrophosphokinase Thiamine->TPK TPP Thiamine Pyrophosphate (TPP) (TK Cofactor) TPP->TK Activates TPK->TPP OTPP This compound Pyrophosphate (Active Inhibitor) TPK->OTPP Oxy This compound Oxy->TPK OTPP->TK Inhibits Proliferation Cell Proliferation DNARNA->Proliferation

Figure 1. Mechanism of this compound Action. this compound competes with thiamine and is converted by Thiamine Pyrophosphokinase into an active inhibitor (OTPP). OTPP blocks Transketolase (TK), reducing Ribose-5-Phosphate synthesis and leading to G1 cell cycle arrest and apoptosis.

Experimental_Workflow cluster_Prep Stock Solution Preparation cluster_Storage Storage cluster_Use Experimental Use A 1. Weigh This compound Powder B 2. Dissolve in Sterile Solvent (DMSO) A->B C 3. Sterile Filter (0.22 µm) B->C D 4. Create & Label Single-Use Aliquots C->D E 5. Store at -80°C (Long-Term) D->E F 6. Thaw Aliquot E->F G 7. Dilute to Working Concentration in Medium F->G H 8. Treat Cells G->H

Figure 2. Experimental Workflow. This diagram illustrates the standardized workflow from preparing the this compound stock solution to its final application in cell culture experiments, emphasizing sterile handling and proper storage.

References

Application Notes and Protocols for Inducing Thiamine Deficiency in Rats using Oxythiamine

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Thiamine (Vitamin B1) is a crucial cofactor for key enzymes involved in carbohydrate and amino acid metabolism.[1][2] Its active form, thiamine pyrophosphate (TPP), is essential for the function of enzymes like transketolase (TKT), pyruvate dehydrogenase complex (PDHC), and α-ketoglutarate dehydrogenase complex (α-KGDH).[2][3][4] Thiamine deficiency (TD) compromises these metabolic pathways, leading to impaired energy production, oxidative stress, and significant neurological and cardiovascular pathology.[2][4] Animal models of TD are invaluable for studying the pathophysiology of related human conditions like Wernicke-Korsakoff syndrome and for developing therapeutic strategies.[5][6]

Oxythiamine is a structural analog and potent antagonist of thiamine.[3][7] It competitively inhibits thiamine-dependent enzymes, primarily after being phosphorylated in vivo to this compound pyrophosphate (OTP).[3][8] OTP binds to TPP-dependent enzymes but fails to facilitate the necessary biochemical reactions, effectively blocking metabolic pathways.[3] Combining a thiamine-deficient diet with this compound administration provides a robust and accelerated model of thiamine deficiency in rats, leading to more pronounced and consistent pathological outcomes compared to dietary restriction alone.[9][10]

Mechanism of Action: this compound

This compound exerts its antagonistic effect by interfering with thiamine metabolism at the enzymatic level.

  • Phosphorylation: The enzyme thiamine pyrophosphokinase converts this compound into this compound pyrophosphate (OTP).[3][8]

  • Enzyme Inhibition: OTP acts as a competitive inhibitor for TPP-dependent enzymes.[3][8][11] It binds to the active sites of enzymes like transketolase (TKT), pyruvate dehydrogenase (PDH), and 2-oxoglutarate dehydrogenase (OGDH), but cannot perform the coenzymatic function of TPP.[3][12]

  • Metabolic Disruption: This inhibition blocks critical steps in the pentose phosphate pathway and the Krebs cycle, leading to reduced synthesis of ATP, NADPH, and nucleic acid precursors, and an accumulation of metabolic intermediates like pyruvate and lactate.[2][4]

Oxythiamine_Mechanism cluster_0 Cellular Environment Thiamine Thiamine TPK Thiamine Pyrophosphokinase Thiamine->TPK Substrate This compound This compound This compound->TPK Substrate TPP Thiamine Pyrophosphate (TPP - Active Coenzyme) TPK->TPP Phosphorylates OTP This compound Pyrophosphate (OTP - Antagonist) TPK->OTP Phosphorylates Enzyme TPP-Dependent Enzyme (e.g., TKT) TPP->Enzyme Binds & Activates OTP->Enzyme Binds & Inhibits Metabolism Normal Metabolism Enzyme->Metabolism Enables Blocked Blocked Metabolism Enzyme->Blocked Leads to

Caption: Mechanism of this compound as a thiamine antagonist.

Experimental Protocol

This protocol describes the induction of severe thiamine deficiency in rats by combining a custom thiamine-deficient diet with systemic administration of this compound.

1. Animal Model

  • Species: Rat (e.g., Wistar or Sprague-Dawley strains)

  • Age: Young adult (8-10 weeks)

  • Weight: 200-250g

  • Sex: Typically male, to avoid hormonal cycle variations, but can be adapted for females.

  • Acclimatization: House animals in standard conditions (12h light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide standard chow and water ad libitum.

2. Materials

  • Thiamine-Deficient Diet: A purified, custom diet devoid of thiamine. A typical composition is provided in Table 1.[1][13]

  • This compound Hydrochloride: (CAS No: 582-36-5)

  • Vehicle: Sterile 0.9% saline solution.

  • Control Diet: The same purified diet supplemented with thiamine (e.g., 4-5 mg/kg).[14]

  • Animal Scale, Syringes, Needles (for injections).

Table 1: Example Composition of a Thiamine-Deficient Rat Diet

Component Percentage (%) Notes
Casein (Vitamin-Free) 20% Protein source.
Corn Starch 50% Carbohydrate source. High carb content can accelerate TD.[15]
Sucrose 15% Carbohydrate source.
Corn Oil 5% Fat source.
Cellulose 5% Fiber source.
Mineral Mix (AIN-93M) 3.5% Provides essential minerals.
Vitamin Mix (Thiamine-Free) 1.5% Provides all essential vitamins except thiamine.

| DL-Methionine | 0.3% | Essential amino acid supplement. |

3. Experimental Groups

  • Control Group (CTL): Receives control diet + saline injections.

  • Pair-Fed Group (PF): Receives control diet in the amount consumed by the TD group on the previous day + saline injections. This controls for effects of caloric restriction, as TD animals reduce food intake.[16]

  • Thiamine Deficient Group (TD): Receives thiamine-deficient diet + this compound injections.

4. Protocol Steps

Experimental_Workflow A Week -1: Acclimatization (Standard Chow) B Day 0: Baseline Measurements (Body Weight, Behavior) A->B C Day 1: Start Experimental Diets (Control, Pair-Fed, TD) B->C D Day 1-21: this compound/Saline Admin (e.g., 100 mg/kg, i.p., daily) C->D E Daily Monitoring (Weight, Food Intake, Clinical Signs) D->E Continuous G Endpoint: Tissue Collection (Blood, Brain, Liver) D->G At Endpoint F Weekly/Endpoint Behavioral Testing (e.g., T-maze, Open Field) E->F F->G H Biochemical & Histological Analysis (Thiamine Levels, Enzyme Activity, Lesions) G->H

Caption: Experimental workflow for inducing thiamine deficiency.

  • Acclimatization (7 days): House all rats with free access to standard chow and water.

  • Baseline Measurements (Day 0): Record the body weight of all animals. Conduct any baseline behavioral assessments.

  • Dietary Intervention (Day 1 onwards): Replace standard chow with the respective experimental diets for each group.

  • This compound Administration (Day 1 onwards):

    • Prepare a fresh solution of this compound in sterile 0.9% saline.

    • Administer this compound to the TD group via intraperitoneal (i.p.) injection. A common dosage is 100 mg/kg body weight, once daily.[8] The exact dose may need optimization.

    • Administer an equivalent volume of saline to the CTL and PF groups.

  • Daily Monitoring:

    • Record body weight and food intake for each animal daily.

    • Observe for clinical signs of thiamine deficiency, which typically appear after 10-14 days and include anorexia, weight loss, ataxia (uncoordinated movements), circling, and opisthotonus (severe arching of the back).[4][17]

  • Behavioral and Cognitive Assessment:

    • Conduct behavioral tests to assess neurological function. Thiamine deficiency is known to impair learning and memory.[5][6][18]

    • Examples: T-maze for spatial memory, passive avoidance tasks, or open field tests for general activity.[6][18][19]

  • Endpoint and Tissue Collection:

    • The experiment is typically terminated when severe neurological symptoms appear (around 18-21 days) or at a pre-determined time point.

    • Euthanize animals according to approved ethical protocols.

    • Collect blood (for thiamine level analysis) and tissues (brain, liver, heart) for biochemical and histological analysis.[9][20]

Data Presentation and Expected Outcomes

Quantitative data should be collected and analyzed to confirm the successful induction of thiamine deficiency.

Table 2: Typical Changes in Body Weight and Food Intake

Parameter Day 0 Day 7 Day 14 Day 21
Body Weight (g)
Control Group 225 ± 10 260 ± 12 295 ± 15 330 ± 18
Pair-Fed Group 224 ± 11 240 ± 11 255 ± 13 265 ± 15
TD Group 226 ± 9 230 ± 10 210 ± 12* 185 ± 14*
Food Intake ( g/day )
Control Group 22 ± 2 24 ± 2 25 ± 3 26 ± 3
TD Group 22 ± 2 18 ± 3 13 ± 4* 9 ± 4*

*Data are representative examples (Mean ± SD). Significant difference (p<0.05) compared to control is expected.

Table 3: Expected Biochemical Markers at Endpoint

Marker Control Group TD Group Method of Analysis
Blood Thiamine Pyrophosphate (nmol/L) 120 ± 20 < 30* HPLC with fluorescence detection.[17]
Erythrocyte Transketolase Activity (U/g Hb) 1.2 ± 0.2 < 0.5* Spectrophotometric assay.[17]
Brain Lactate (µmol/g tissue) 2.5 ± 0.5 > 6.0* Enzymatic assay or Mass Spectrometry.
Brain α-KGDH Activity (% of control) 100% ~40-50%* Spectrophotometric or radiometric assay.

*Data are representative examples. Significant differences (p<0.05) are expected.

Key Methodologies

1. Erythrocyte Transketolase (ETK) Activity Assay This is a functional assay to confirm thiamine deficiency.[17]

  • Hemolysate Preparation: Collect whole blood in heparinized tubes. Lyse washed erythrocytes with distilled water.

  • Assay Principle: The assay measures the rate of conversion of ribose-5-phosphate to sedoheptulose-7-phosphate by transketolase in the hemolysate.

  • Procedure: Incubate the hemolysate with and without added TPP. The increase in enzyme activity after adding TPP (the "TPP effect") is indicative of the degree of thiamine deficiency.

  • Detection: The reaction product can be measured spectrophotometrically. A high TPP effect (>15-25%) confirms functional thiamine deficiency.

2. High-Performance Liquid Chromatography (HPLC) for Thiamine Levels Directly measures thiamine and its phosphate esters (TMP, TPP, TTP) in blood or tissue homogenates.

  • Sample Preparation: Homogenize tissue or use whole blood. Precipitate proteins using trichloroacetic acid (TCA).

  • Derivatization: Convert thiamine derivatives to highly fluorescent thiochrome derivatives by oxidation in an alkaline solution (e.g., with potassium ferricyanide).

  • Chromatography: Separate the thiochrome derivatives using a reverse-phase C18 column.

  • Detection: Use a fluorescence detector for sensitive and specific quantification.[17]

3. Histological Analysis To assess neurological damage, particularly in thalamic and brainstem regions.[9][18]

  • Fixation: Perfuse the rat transcardially with saline followed by 4% paraformaldehyde (PFA).

  • Processing: Post-fix the brain in PFA, then process for paraffin embedding or cryosectioning.

  • Staining: Use stains like Hematoxylin and Eosin (H&E) to visualize cell morphology and identify lesions, neuronal loss, or spongy changes.[9] Immunohistochemistry for markers of neuronal damage (e.g., Fluoro-Jade) or gliosis (e.g., GFAP) can also be performed.

References

Application of NMR-Based Metabonomics to Elucidate the Effects of Oxythiamine

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oxythiamine, a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes, has emerged as a promising anti-cancer agent. By disrupting key metabolic pathways that are often upregulated in tumor cells, this compound induces metabolic stress, leading to cell cycle arrest and apoptosis. Nuclear Magnetic Resonance (NMR)-based metabonomics is a powerful analytical technique for obtaining a comprehensive snapshot of the metabolic state of a biological system. This application note details the use of NMR-based metabonomics to study the metabolic perturbations induced by this compound, providing insights into its mechanism of action and potential biomarkers of response. The accompanying protocols provide a framework for conducting such studies.

Data Presentation: Quantitative Metabolic Changes Upon this compound Treatment

The following tables summarize the quantitative changes in metabolite levels observed in tumor tissue and plasma of Lewis Lung Carcinoma xenografted mice treated with different doses of this compound. The data is based on the findings of Lu et al. (2015), with interpretations to present the information in a clear, comparative format. While the original study provided correlation coefficients, this table presents the data in a more intuitive format indicating the direction of change.

Table 1: Relative Changes in Tumor Metabolite Levels in Response to this compound Treatment

MetaboliteLow Dose OT vs. ControlMedium Dose OT vs. ControlHigh Dose OT vs. Control
Lactate↑↑↑↑↑
Alanine↑↑
Glutamate↓↓↓↓↓
Glycine↓↓
Leucine↑↑↑↑↑
Succinate↓↓
AMP↓↓

Data interpreted from Lu et al. (2015). Arrow direction indicates an increase (↑) or decrease (↓) in metabolite levels relative to the control group. The number of arrows represents the magnitude of the change. ↔ indicates no significant change.

Table 2: Relative Changes in Plasma Metabolite Levels in Response to High-Dose this compound Treatment

MetaboliteHigh Dose OT vs. Control
Glucose↓↓↓
Citrate↓↓
Glutamine↓↓
Myo-inositol
Phosphocholine

Data interpreted from Lu et al. (2015). Arrow direction indicates a decrease (↓) in metabolite levels relative to the control group. The number of arrows represents the magnitude of the change.

Signaling Pathways Affected by this compound

This compound-induced metabolic stress triggers specific signaling cascades that culminate in apoptosis and cell cycle arrest. The following diagrams illustrate the key pathways involved.

oxythiamine_metabolic_inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm This compound This compound Oxythiamine_in This compound This compound->Oxythiamine_in Thiamine_Pyrophosphokinase Thiamine Pyrophosphokinase Oxythiamine_in->Thiamine_Pyrophosphokinase Oxythiamine_PP This compound Pyrophosphate Thiamine_Pyrophosphokinase->Oxythiamine_PP TDEs Thiamine-Dependent Enzymes (TDEs) (e.g., Transketolase, PDH, α-KGDH) Oxythiamine_PP->TDEs Inhibits PPP Pentose Phosphate Pathway TDEs->PPP Blocks TCA TCA Cycle TDEs->TCA Blocks Metabolic_Stress Metabolic Stress (↓ATP, ↑ROS) PPP->Metabolic_Stress TCA->Metabolic_Stress Glycolysis Glycolysis Glycolysis->TCA

Figure 1. Mechanism of this compound-Induced Metabolic Inhibition.

oxythiamine_apoptosis_pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm Metabolic_Stress Metabolic Stress (from TDE Inhibition) Bax_Bak Bax/Bak Activation Metabolic_Stress->Bax_Bak Bcl2 Bcl-2/Bcl-xL Metabolic_Stress->Bcl2 Inhibits MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Bcl2->Bax_Bak Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 Cleavage Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Caspase3 Caspase-3 Caspase9->Caspase3 Cleavage Procaspase3 Pro-caspase-3 Procaspase3->Caspase9 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2. this compound-Induced Intrinsic Apoptosis Pathway.

oxythiamine_mapk_pathway cluster_mapk MAPK Signaling Cascade cluster_nucleus Nucleus Metabolic_Stress Metabolic Stress (e.g., Oxidative Stress) ASK1 ASK1 Metabolic_Stress->ASK1 MKK4_7 MKK4/7 ASK1->MKK4_7 MKK3_6 MKK3/6 ASK1->MKK3_6 JNK JNK MKK4_7->JNK Phosphorylation cJun c-Jun JNK->cJun Phosphorylation p38 p38 MAPK MKK3_6->p38 Phosphorylation Transcription_Factors Other Transcription Factors p38->Transcription_Factors Phosphorylation Gene_Expression Gene Expression (Pro-apoptotic & Cell Cycle Arrest Genes) cJun->Gene_Expression Transcription_Factors->Gene_Expression

Figure 3. Involvement of MAPK Signaling in this compound's Effects.

Experimental Protocols

In Vivo Study: this compound Treatment of Tumor-Bearing Mice

This protocol is adapted from Lu et al. (2015).

  • Animal Model: Lewis Lung Carcinoma (LLC) cells are subcutaneously injected into the right flank of C57BL/6 mice.

  • Tumor Growth Monitoring: Tumor volume is monitored daily using caliper measurements.

  • This compound Administration: Once tumors reach a palpable size, mice are randomly assigned to treatment groups:

    • Control (vehicle)

    • This compound (e.g., 150, 300, 600 mg/kg/day)

  • Treatment Duration: this compound is administered orally for a specified period (e.g., 14 days).

  • Sample Collection: At the end of the treatment period, mice are euthanized. Blood is collected via cardiac puncture, and tumor tissues are excised and snap-frozen in liquid nitrogen.

NMR Sample Preparation: Tumor Tissue
  • Tissue Pulverization: Frozen tumor tissue is pulverized into a fine powder under liquid nitrogen using a mortar and pestle.

  • Metabolite Extraction (Methanol-Chloroform-Water Method): a. To ~100 mg of powdered tissue, add 1 mL of ice-cold methanol and vortex thoroughly. b. Add 0.5 mL of chloroform, vortex, and incubate on ice for 10 minutes. c. Add 1 mL of water and 0.5 mL of chloroform, vortex, and centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the upper aqueous phase (containing polar metabolites).

  • Lyophilization: The aqueous extract is freeze-dried to remove the solvent.

  • Reconstitution: The dried extract is reconstituted in a deuterated buffer (e.g., 600 µL of 100 mM phosphate buffer in D₂O, pH 7.4) containing a known concentration of an internal standard (e.g., 0.5 mM TSP - 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt).

  • NMR Tube Transfer: The reconstituted sample is transferred to a 5 mm NMR tube.

NMR Data Acquisition
  • Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • Experiment: A standard 1D ¹H NMR experiment with water suppression is performed (e.g., NOESYPR1D or CPMG).

  • Key Acquisition Parameters:

    • Temperature: 298 K

    • Spectral Width: 12-16 ppm

    • Number of Scans: 64-256 (depending on sample concentration)

    • Relaxation Delay: 5 seconds

NMR Data Analysis
  • Processing: Raw NMR data is Fourier transformed, phased, and baseline corrected using appropriate software (e.g., MestReNova, TopSpin).

  • Referencing: Spectra are referenced to the internal standard (TSP at 0.0 ppm).

  • Binning/Integration: The spectra are binned into small integral regions (e.g., 0.004 ppm) or specific metabolite peaks are integrated.

  • Normalization: The integrated data is normalized to the internal standard and/or total spectral area to account for variations in sample concentration.

  • Statistical Analysis: Multivariate statistical analysis (e.g., Principal Component Analysis - PCA, Partial Least Squares-Discriminant Analysis - PLS-DA) is used to identify metabolites that differ significantly between treatment groups. Univariate tests (e.g., t-test, ANOVA) are then applied to confirm the significance of these changes.

Conclusion

NMR-based metabonomics provides a robust and comprehensive platform for investigating the metabolic effects of therapeutic agents like this compound. The detailed metabolic profiles obtained can elucidate mechanisms of action, identify biomarkers for drug efficacy and toxicity, and guide further drug development efforts. The protocols outlined here offer a standardized approach for researchers to apply this powerful technology in their own studies.

Application Notes and Protocols for Quantitative Proteomic Analysis of Cells Treated with Oxythiamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxythiamine, a competitive inhibitor of the thiamine-dependent enzyme transketolase, has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. By disrupting the pentose phosphate pathway, this compound treatment leads to a cascade of cellular events, including cell cycle arrest and the induction of apoptosis. Quantitative proteomics serves as a powerful tool to elucidate the molecular mechanisms underlying these effects by providing a global and unbiased view of the changes in the cellular proteome upon this compound treatment.

These application notes provide a comprehensive overview and detailed protocols for utilizing quantitative proteomics, specifically Stable Isotope Labeling by Amino acids in Cell culture (SILAC), to analyze the cellular response to this compound.

Data Presentation

The following tables summarize the quantitative proteomics data from a study on MIA PaCa-2 pancreatic cancer cells treated with this compound. The data reveals significant changes in protein expression, including a notable impact on phosphoproteins, which are critical for cell signaling.

Table 1: Differentially Expressed Proteins in MIA PaCa-2 Cells Treated with this compound

Protein NameGene SymbolFunctionFold Change
Annexin A1ANXA1Apoptosis, InflammationDown-regulated
Alpha-enolaseENO1Glycolysis, Growth regulationDose-dependent change
14-3-3 protein beta/alphaYWHABSignal transduction, Cell cycleDose-dependent change
Heat shock cognate 71 kDa proteinHSP7CChaperone, Stress responseDown-regulated
14-3-3 protein epsilonYWHAESignal transductionDown-regulated
14-3-3 protein zeta/deltaYWHAZSignal transduction, ApoptosisDown-regulated
Eukaryotic translation initiation factor 6EIF6Protein synthesisDown-regulated
Glutathione S-transferase PGSTP1Detoxification, ApoptosisDown-regulated
Nuclear autoantigenic sperm proteinNASPHistone chaperoneV-shape expression
Stress-induced-phosphoprotein 1STIP1Chaperone co-factorV-shape expression
F-actin-capping protein subunit alpha-2CAPZA2Cytoskeleton regulationV-shape expression
Tumor necrosis factor ligand superfamily member 13BTNFSF13BImmune response, ApoptosisV-shape expression

Table 2: Phosphorylated Proteins Differentially Expressed in MIA PaCa-2 Cells Treated with this compound

Protein NameGene SymbolFunction
Heat shock cognate 71 kDa proteinHSP7CChaperone, Stress response
14-3-3 protein epsilonYWHAESignal transduction
14-3-3 protein beta/alphaYWHABSignal transduction, Cell cycle
14-3-3 protein zeta/deltaYWHAZSignal transduction, Apoptosis
Eukaryotic translation initiation factor 6EIF6Protein synthesis
Glutathione S-transferase PGSTP1Detoxification, Apoptosis
Nuclear autoantigenic sperm proteinNASPHistone chaperone
Stress-induced-phosphoprotein 1STIP1Chaperone co-factor
Alpha-enolaseENO1Glycolysis, Growth regulation
Eukaryotic translation initiation factor 3 subunit IEIF3IProtein synthesis
F-actin-capping protein subunit alpha-2CAPZA2Cytoskeleton regulation
Tumor necrosis factor ligand superfamily member 13BTNFSF13BImmune response, Apoptosis
Loss of heterozygosity 12 chromosomal region 1 proteinLOH12CR1Unknown
Eukaryotic translation initiation factor 5A-1EIF5AProtein synthesis, Apoptosis

Experimental Protocols

The following protocols are based on established methodologies for quantitative proteomics using a SILAC approach, adapted for the analysis of this compound-treated cells.[1][2]

Cell Culture and SILAC Labeling

This protocol describes the metabolic labeling of cells with stable isotope-containing amino acids.

Materials:

  • MIA PaCa-2 cells (or other cell line of interest)

  • SILAC-grade DMEM or MEM media lacking L-lysine and L-arginine

  • "Light" L-lysine (¹²C₆, ¹⁴N₂) and L-arginine (¹²C₆, ¹⁴N₄)

  • "Heavy" L-lysine (¹³C₆, ¹⁵N₂) and L-arginine (¹³C₆, ¹⁵N₄)

  • Dialyzed fetal bovine serum (dFBS)

  • Antibiotic-antimycotic solution

  • This compound solution (stock concentration to be determined based on cell line sensitivity)

Procedure:

  • Culture MIA PaCa-2 cells in standard MEM supplemented with 10% FBS and 1% antibiotic-antimycotic solution.[2]

  • To begin SILAC labeling, passage the cells and seed them into two separate populations:

    • "Light" population: Culture in "light" SILAC medium (supplemented with "light" lysine and arginine) and 10% dFBS.

    • "Heavy" population: Culture in "heavy" SILAC medium (supplemented with "heavy" lysine and arginine) and 10% dFBS.

  • Subculture the cells for at least five passages in their respective SILAC media to ensure complete incorporation of the labeled amino acids.

  • For the experiment, seed the "light" and "heavy" labeled cells at the desired density.

  • Treat the "heavy" labeled cells with the desired concentrations of this compound for specific time points (e.g., 0 µM, 5 µM, 50 µM, 500 µM for 48 hours, or 50 µM for 0, 12, and 48 hours).[2] The "light" labeled cells will serve as the control (untreated) group.

  • After treatment, harvest the cells from all conditions.

Protein Extraction and Quantification

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • 2-DE lysis buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 30 mM Tris, pH 8.5)

  • Protease and phosphatase inhibitor cocktails

  • Bradford assay reagent

  • Bovine serum albumin (BSA) standard

Procedure:

  • Wash the harvested cell pellets three times with ice-cold PBS.

  • Resuspend the cell pellets in 2-DE lysis buffer containing protease and phosphatase inhibitors.

  • Sonicate the cell suspension on ice to ensure complete lysis.

  • Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble proteins.

  • Determine the protein concentration of each lysate using the Bradford assay with BSA as a standard.

  • For SILAC experiments, mix equal amounts of protein from the "light" (control) and "heavy" (treated) samples for each condition to be analyzed.

Two-Dimensional Gel Electrophoresis (2-DE)

2-DE separates proteins based on their isoelectric point (pI) and molecular weight (MW).[3][4]

Materials:

  • Immobilized pH gradient (IPG) strips

  • Rehydration buffer (lysis buffer with 0.5% IPG buffer and bromophenol blue)

  • SDS-PAGE gels

  • Equilibration buffers (with DTT and iodoacetamide)

  • Protein stain (e.g., SYPRO Ruby or Coomassie Brilliant Blue)

Procedure:

  • First Dimension (Isoelectric Focusing - IEF): a. Rehydrate IPG strips with the mixed protein samples in rehydration buffer overnight. b. Perform isoelectric focusing using an appropriate voltage program based on the pI range of the IPG strip.

  • Second Dimension (SDS-PAGE): a. Equilibrate the focused IPG strips first in equilibration buffer with DTT and then in equilibration buffer with iodoacetamide. b. Place the equilibrated IPG strip onto an SDS-PAGE gel and seal with agarose. c. Run the second dimension electrophoresis to separate proteins by molecular weight.

  • Staining and Imaging: a. Stain the gels with a compatible protein stain. b. Image the gels using a high-resolution scanner.

  • Image Analysis: a. Use 2-DE analysis software (e.g., PDQuest) to detect, match, and quantify protein spots between gels from different conditions. b. Select spots with significant and consistent changes in intensity for identification by mass spectrometry.

In-Gel Digestion and Peptide Extraction

Materials:

  • Destaining solution (e.g., 50% methanol, 5% acetic acid)

  • Reduction buffer (e.g., 10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation buffer (e.g., 55 mM iodoacetamide in 100 mM ammonium bicarbonate)

  • Trypsin solution (sequencing grade)

  • Peptide extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excise the protein spots of interest from the 2-DE gel.

  • Destain the gel pieces.

  • Reduce the proteins within the gel pieces with reduction buffer.

  • Alkylate the reduced proteins with alkylation buffer.

  • Digest the proteins overnight at 37°C with trypsin.

  • Extract the peptides from the gel pieces using the peptide extraction buffer.

  • Dry the extracted peptides in a vacuum centrifuge.

Mass Spectrometry (LC-MS/MS) and Data Analysis

Materials:

  • Mass spectrometer (e.g., MALDI-TOF/TOF or ESI-Q-TOF)

  • LC system with a reverse-phase column

  • Solvents for LC (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile)

  • Protein identification software (e.g., Mascot, SEQUEST)

  • Bioinformatics tools for pathway analysis (e.g., DAVID, Ingenuity Pathway Analysis)

Procedure:

  • LC-MS/MS Analysis: a. Reconstitute the dried peptides in a small volume of LC loading buffer. b. Inject the peptide mixture into the LC system for separation. c. The eluting peptides are ionized and analyzed by the mass spectrometer. d. The mass spectrometer acquires MS spectra to determine the mass-to-charge ratio of the peptides and MS/MS spectra for peptide fragmentation and sequencing.

  • Data Analysis: a. Process the raw MS/MS data using protein identification software. b. Search the fragmentation data against a protein database (e.g., Swiss-Prot) to identify the peptides and their corresponding proteins. c. For SILAC data, the software will calculate the ratio of "heavy" to "light" peptides to determine the relative abundance of proteins between the treated and control samples. d. Perform pathway analysis on the differentially expressed proteins to identify the biological processes and signaling pathways affected by this compound treatment.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & SILAC Labeling cluster_sample_prep Sample Preparation cluster_proteomics Proteomic Analysis cluster_data_analysis Data Analysis light_cells Control Cells ('Light' SILAC Medium) protein_extraction Protein Extraction light_cells->protein_extraction heavy_cells This compound-Treated Cells ('Heavy' SILAC Medium) heavy_cells->protein_extraction quantification Protein Quantification protein_extraction->quantification mixing Mix Equal Protein Amounts quantification->mixing two_de 2D-Gel Electrophoresis mixing->two_de spot_excision Spot Excision & In-Gel Digestion two_de->spot_excision lc_msms LC-MS/MS Analysis spot_excision->lc_msms protein_id Protein Identification lc_msms->protein_id quant_analysis Quantitative Analysis (Heavy/Light Ratios) protein_id->quant_analysis pathway_analysis Pathway Analysis quant_analysis->pathway_analysis

Caption: Quantitative proteomics workflow using SILAC.

This compound-Induced Apoptosis Signaling Pathway

apoptosis_pathway cluster_apoptosis Apoptosis Signaling cluster_cell_cycle Cell Cycle Arrest cluster_other Other Affected Proteins This compound This compound transketolase Transketolase Inhibition This compound->transketolase ppp Pentose Phosphate Pathway Disruption transketolase->ppp cell_stress Cellular Stress ppp->cell_stress bcl2_family Bcl-2 Family Modulation (e.g., Bcl-2 down, Bax up) cell_stress->bcl2_family p53_activation p53 Activation cell_stress->p53_activation anxa1 Annexin A1 (Down-regulated) cell_stress->anxa1 hsp70 HSP70 (Down-regulated) cell_stress->hsp70 mitochondria Mitochondrial Outer Membrane Permeabilization bcl2_family->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_activation Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis cdk_inhibition CDK Inhibition p53_activation->cdk_inhibition g1_arrest G1 Phase Arrest cdk_inhibition->g1_arrest anxa1->apoptosis

Caption: this compound's impact on apoptosis and cell cycle.

References

Application Notes and Protocols for Treating A549 Cells with Oxythiamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the culture of the human lung carcinoma cell line A549 and subsequent treatment with oxythiamine, a thiamine antagonist. The provided methodologies and data are intended to guide research into the anti-proliferative effects of this compound.

Introduction

The A549 cell line, derived from a human lung adenocarcinoma, is a widely used model for studying lung cancer and developing novel therapeutic strategies.[1][2][3] These cells are adherent, grow as a monolayer, and exhibit an epithelial-like morphology.[1][2] this compound is a competitive inhibitor of thiamine-dependent enzymes (TDEs), such as transketolase (TKT), which are crucial for cellular metabolism, particularly the pentose phosphate pathway (PPP).[4][5][6] By inhibiting TKT, this compound disrupts the synthesis of nucleic acid precursors and NADPH, leading to cell cycle arrest and apoptosis in cancer cells.[4][5][6][7]

Data Summary

The following tables summarize the quantitative effects of this compound on A549 cells.

Table 1: Effect of this compound on A549 Cell Viability

This compound Concentration (µM)Treatment Duration (hours)Cell Viability Reduction (%)
1012Significant decrease
1001211.7
1002423.6
1004828.2

Data compiled from a study by Liu et al. (2021).[4]

Table 2: Effect of this compound on A549 Cell Cycle Distribution

This compound Concentration (µM)Treatment Duration (hours)Change in G1 Phase (%)Change in G2/M Phase (%)
10048+13.15-8.13

Data indicates that this compound induces a G1 phase arrest in the A549 cell cycle.[4]

Table 3: Effect of this compound on A549 Cell Apoptosis

This compound Concentration (µM)Percentage of Apoptotic Cells (Mean ± SD)
0.119.35 ± 4.52
124.66 ± 3.24
1028.29 ± 4.49
10034.64 ± 6.88

Data from a study by Zhang et al. demonstrating a dose-dependent increase in apoptosis.[7]

Experimental Protocols

A549 Cell Culture Protocol

This protocol outlines the standard procedure for maintaining and subculturing the A549 cell line.

Materials:

  • A549 cells (e.g., ATCC CCL-185)

  • Growth Medium:

    • DMEM:Ham's F12 Medium (1:1)[1] or F-12K Medium[8]

    • 10% Fetal Bovine Serum (FBS)[1][9]

    • 1% Penicillin-Streptomycin[3]

    • L-glutamine[1]

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.25% Trypsin-EDTA solution[8]

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Thawing:

    • Rapidly thaw the cryovial of A549 cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 150-400 x g for 5-7 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh growth medium.

    • Transfer the cell suspension to a T-75 flask.

  • Cell Maintenance:

    • Culture cells in a humidified incubator at 37°C with 5% CO2.[1][2]

    • Renew the complete growth medium every 2-3 days.[9]

    • Monitor cell confluency daily.

  • Subculturing:

    • Subculture the cells when they reach 70-80% confluency to maintain exponential growth.[1][9]

    • Aspirate the old medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[2][9]

    • Neutralize the trypsin by adding at least 2 volumes of complete growth medium.

    • Gently pipette the cell suspension up and down to ensure a single-cell suspension.

    • Centrifuge the cell suspension at 200 x g for 5 minutes.[2]

    • Discard the supernatant and resuspend the cell pellet in a known volume of fresh growth medium.

    • Determine the cell concentration using a hemocytometer or automated cell counter.

    • Seed new T-75 flasks at a density of 1 x 10^4 cells/cm^2.[1] A typical split ratio is 1:4 to 1:9.[9]

This compound Treatment Protocol

This protocol describes the preparation of this compound and its application to A549 cells.

Materials:

  • This compound hydrochloride

  • Sterile, deionized water or PBS

  • A549 cells seeded in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for cell cycle analysis)

  • Complete growth medium

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 100 mM) by dissolving it in sterile water or PBS.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

    • Store the stock solution in aliquots at -20°C.

  • Cell Seeding:

    • Seed A549 cells in the desired culture vessels at an appropriate density. For example, for a cell viability assay in a 96-well plate, seed 20,000 cells/well.[4]

    • Allow the cells to adhere and grow for 24 hours in a humidified incubator.

  • This compound Treatment:

    • Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).[4]

    • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Include a vehicle control group (medium without this compound).

    • Incubate the cells for the desired time periods (e.g., 6, 12, 24, 48 hours).[4]

Cell Viability Assay (CCK-8/WST-8)

Procedure:

  • After the treatment period, add 10 µl of WST-8 reagent to each well of the 96-well plate.[4]

  • Incubate the plate for 1-2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.[4]

  • Calculate cell viability as a percentage of the control group.

Cell Cycle Analysis

Procedure:

  • Following this compound treatment, harvest the cells by trypsinization.

  • Wash the cells with PBS and fix them in 70% ethanol at -20°C overnight.[4]

  • Wash the fixed cells and resuspend them in a DNA staining solution containing propidium iodide (PI) and RNase A.[4]

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the cell cycle distribution using a flow cytometer.[4]

Visualizations

experimental_workflow cluster_culture A549 Cell Culture cluster_treatment This compound Treatment cluster_analysis Data Analysis thaw Thaw A549 Cells culture Culture in T-75 Flasks (37°C, 5% CO2) thaw->culture subculture Subculture at 70-80% Confluency culture->subculture seed Seed Cells in Plates subculture->seed prepare_oxy Prepare this compound Dilutions treat Treat Cells for 6-48h prepare_oxy->treat viability Cell Viability Assay (CCK-8/WST-8) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) treat->apoptosis

Caption: Experimental workflow for treating A549 cells with this compound.

signaling_pathway glucose Glucose g6p Glucose-6-Phosphate glucose->g6p ppp Pentose Phosphate Pathway (PPP) g6p->ppp tkt Transketolase (TKT) ppp->tkt Mediated by r5p Ribose-5-Phosphate tkt->r5p nadph NADPH tkt->nadph proliferation Cell Proliferation oxy This compound oxy->tkt Inhibits nucleic_acids Nucleic Acid Synthesis r5p->nucleic_acids g1_arrest G1 Cell Cycle Arrest r5p->g1_arrest Lack of leads to redox Redox Balance nadph->redox nucleic_acids->proliferation Promotes redox->proliferation Promotes apoptosis Apoptosis g1_arrest->apoptosis Induces

References

Troubleshooting & Optimization

Technical Support Center: Investigating the Time-Dependent Effects of Oxythiamine on Cell Growth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the time-dependent effects of Oxythiamine on cell growth.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cell growth?

A1: this compound is an analog and competitive inhibitor of thiamine (Vitamin B1).[1][2] It primarily exerts its effects by targeting and inhibiting transketolase (TKT), a critical enzyme in the pentose phosphate pathway (PPP).[1][3] By inhibiting TKT, this compound disrupts the non-oxidative branch of the PPP, leading to a reduction in the synthesis of ribose-5-phosphate, which is essential for nucleotide and nucleic acid production.[4][5] This disruption of a key metabolic pathway ultimately leads to an inhibition of cell proliferation and can induce apoptosis.[4][5]

Q2: Are the effects of this compound on cell growth dependent on the dose and duration of exposure?

A2: Yes, extensive research has demonstrated that the inhibitory effects of this compound on cell proliferation and the induction of apoptosis are both dose- and time-dependent.[4][6] Studies on various cancer cell lines, including non-small cell lung cancer (A549) and pancreatic cancer (MIA PaCa-2), have shown that increasing concentrations of this compound and longer exposure times lead to a greater reduction in cell viability.[4][5]

Q3: What is the typical timeline for observing the effects of this compound on cell growth?

A3: Significant effects of this compound on cell viability can be observed as early as 12 hours post-treatment.[4] In A549 lung cancer cells treated with 100 µM this compound, a notable reduction in cell viability of 11.7% was observed at 12 hours, which increased to 23.6% at 24 hours and 28.2% at 48 hours.[4] Apoptosis also follows a time-dependent trend, with a noticeable increase in apoptotic cells at 24 hours, which becomes more pronounced at 48 hours.[4]

Q4: How does this compound impact the cell cycle?

A4: this compound has been shown to induce a G1 phase arrest in the cell cycle of cancer cells.[4][5][7] This means that it prevents cells from progressing from the G1 phase to the S phase, where DNA replication occurs. This cell cycle arrest is a key mechanism contributing to its anti-proliferative effects.[4] In A549 cells, treatment with 100 µM this compound for 48 hours resulted in a 13.15% increase in the proportion of cells in the G1 phase and an 8.13% decrease in the G2/M phase.[4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No significant decrease in cell viability after this compound treatment. 1. Suboptimal concentration of this compound: The IC50 value can vary significantly between cell lines.[8][9] 2. Insufficient incubation time: The effects of this compound are time-dependent. 3. Cell line resistance: Some cell lines may be inherently more resistant to TKT inhibition. 4. Degradation of this compound: Improper storage or handling of the compound.1. Perform a dose-response experiment to determine the optimal IC50 for your specific cell line and desired time point. 2. Extend the incubation time. We recommend a time-course experiment (e.g., 12, 24, 48, and 72 hours) to identify the optimal endpoint.[4] 3. Consider using a different cell line or investigating the expression levels of TKT and other PPP enzymes in your current cell line. 4. Ensure this compound is stored correctly (typically at -20°C) and prepare fresh solutions for each experiment.
High variability in results between replicate experiments. 1. Inconsistent cell seeding density: Variations in the initial number of cells can lead to different growth rates. 2. Inconsistent drug treatment: Errors in pipetting or dilution of this compound. 3. Edge effects in multi-well plates: Evaporation in the outer wells can concentrate the drug and affect cell growth.1. Ensure a uniform single-cell suspension before seeding and use a consistent seeding density for all experiments. 2. Calibrate pipettes regularly and prepare a master mix of the drug solution to add to the wells. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.
Difficulty in detecting apoptosis after this compound treatment. 1. Timing of the assay: The peak of apoptosis may occur at a different time point than what was tested. 2. Insensitive apoptosis assay: The chosen method may not be sensitive enough to detect low levels of apoptosis. 3. Incorrect staining procedure: Issues with the Annexin V-FITC/PI staining protocol.1. Perform a time-course experiment for apoptosis detection (e.g., 24, 48, and 72 hours).[4] 2. Consider using a more sensitive method, such as a caspase activity assay, in addition to Annexin V staining. 3. Review the staining protocol carefully, ensuring correct buffer composition and incubation times. Include positive and negative controls to validate the assay.
Unexpected cell morphology changes. 1. Off-target effects of this compound: At very high concentrations, off-target effects may occur. 2. Contamination of cell culture: Bacterial or fungal contamination can alter cell morphology.1. Use the lowest effective concentration of this compound determined from your dose-response studies. 2. Regularly check cell cultures for any signs of contamination under a microscope.

Data Presentation

Table 1: Time-Dependent Effect of 100 µM this compound on A549 Cell Viability

Time (hours)Cell Viability Reduction (%)
6Not significant
1211.7%
2423.6%
4828.2%

Data summarized from a study on non-small cell lung cancer cells.[4]

Table 2: Time-Dependent Effect of this compound on A549 Cell Cycle Distribution

TreatmentTime (hours)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control4855.23%34.12%10.65%
100 µM this compound4868.38% (+13.15%)29.09% (-5.03%)2.52% (-8.13%)

Data highlights the G1 phase arrest induced by this compound.[4]

Table 3: Time-Dependent Induction of Apoptosis by this compound in A549 Cells

TreatmentTime (hours)% Apoptotic Cells
Control24~5%
0.1 µM this compound2415.44%
Control48~5%
0.1 µM this compound4831.45%

Demonstrates the time-dependent increase in apoptosis at a low concentration of this compound.[4]

Experimental Protocols

Cell Viability Assay (CCK-8/MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 105 cells/well and incubate for 24 hours to allow for attachment.[10]

  • This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.[4]

  • Incubation: Incubate the plates for the desired time points (e.g., 6, 12, 24, 48 hours).[4]

  • Reagent Addition: Add 10 µL of CCK-8 or MTT solution to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Cell Cycle Analysis
  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time points (e.g., 24 and 48 hours).[4]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.[4]

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[4]

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.[4]

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.[4]

  • Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[4]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.

Mandatory Visualizations

Oxythiamine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm This compound This compound Thiamine_Transporter Thiamine Transporter This compound->Thiamine_Transporter Enters cell via Oxythiamine_int Intracellular This compound Thiamine_Transporter->Oxythiamine_int TPK1 Thiamine Pyrophosphokinase (TPK1) Oxythiamine_int->TPK1 Substrate for OTPP This compound Pyrophosphate (OTPP) TPK1->OTPP Produces TKT Transketolase (TKT) OTPP->TKT Inhibits G1_Arrest G1 Phase Arrest OTPP->G1_Arrest Leads to Apoptosis Apoptosis OTPP->Apoptosis Induces PPP Pentose Phosphate Pathway (PPP) TKT->PPP Key enzyme in Cell_Proliferation Cell Proliferation R5P Ribose-5-Phosphate PPP->R5P Produces NADPH NADPH PPP->NADPH Produces Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis Required for DNA_RNA_Synthesis DNA/RNA Synthesis Nucleotide_Synthesis->DNA_RNA_Synthesis DNA_RNA_Synthesis->Cell_Proliferation Essential for

Caption: Signaling pathway of this compound-induced cell growth inhibition.

Experimental_Workflow cluster_workflow Experimental Workflow for Time-Dependent Effects of this compound cluster_assays Endpoint Assays Start Start: Cell Culture Seeding Cell Seeding (e.g., 96-well or 6-well plates) Start->Seeding Treatment This compound Treatment (Dose-response & Time-course) Seeding->Treatment Viability Cell Viability Assay (CCK-8/MTT) Treatment->Viability Time points: 12h, 24h, 48h CellCycle Cell Cycle Analysis (Flow Cytometry - PI) Treatment->CellCycle Time points: 24h, 48h Apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) Treatment->Apoptosis Time points: 24h, 48h Analysis Data Analysis Viability->Analysis CellCycle->Analysis Apoptosis->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: General experimental workflow for investigating this compound's effects.

References

Identifying and mitigating potential off-target effects of Oxythiamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential off-target effects of Oxythiamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a competitive antagonist of thiamine (Vitamin B1). In the cell, it is phosphorylated by thiamine pyrophosphokinase to form this compound pyrophosphate (OTPP). OTPP then competes with the natural coenzyme, thiamine pyrophosphate (TPP), for binding to TPP-dependent enzymes. The primary and most studied target of OTPP is transketolase (TKT) , a key enzyme in the pentose phosphate pathway (PPP).[1][2] By inhibiting TKT, this compound disrupts the non-oxidative branch of the PPP, leading to a reduction in the synthesis of ribose-5-phosphate (a precursor for nucleotides) and NADPH. This can induce cell cycle arrest and apoptosis, particularly in rapidly proliferating cells like cancer cells.[1][3]

Q2: Are there known off-target effects of this compound?

A2: While this compound is highly specific for TPP-dependent enzymes, its effects are not limited to transketolase. This compound pyrophosphate (OTPP) has been shown to inhibit other TPP-dependent enzymes, which can be considered off-target effects depending on the research context. These include:

  • Pyruvate Dehydrogenase Complex (PDHC): OTPP is a potent competitive inhibitor of PDHC, a critical enzyme complex linking glycolysis to the citric acid cycle.[1][2][4]

  • 2-Oxoglutarate Dehydrogenase Complex (OGDC): This key enzyme in the citric acid cycle has also been shown to be inhibited by OTPP, although to a lesser extent than PDHC and TKT.[2]

It is important to note that these are still "on-target" in the sense that they are TPP-dependent enzymes, but they are "off-target" if the intended experimental goal is to exclusively inhibit transketolase. To date, there is limited evidence of this compound binding to proteins that are not TPP-dependent.

Q3: My cells are undergoing apoptosis even at low concentrations of this compound. Is this an off-target effect?

A3: Apoptosis is an expected downstream consequence of this compound's on-target activity. By inhibiting transketolase and other TPP-dependent enzymes, this compound can lead to a depletion of essential molecules for cell growth and survival, triggering programmed cell death.[3][5] However, if the level of apoptosis is disproportionate to the expected inhibition of the pentose phosphate pathway, it could indicate a heightened sensitivity of the cell line or potential off-target effects. A quantitative proteomics study in MIA PaCa-2 pancreatic cancer cells showed that this compound treatment altered the expression of 52 proteins, including the downregulation of Annexin A1 and the suppression of 14-3-3 protein beta/alpha, which are involved in apoptotic signaling.[3][6]

Q4: I am observing unexpected changes in cellular metabolism outside of the pentose phosphate pathway. What could be the cause?

A4: This is likely due to the inhibition of other TPP-dependent enzymes, such as the Pyruvate Dehydrogenase Complex (PDHC) and the 2-Oxoglutarate Dehydrogenase Complex (OGDC).[2][7] Inhibition of PDHC can lead to a buildup of pyruvate and lactate and a reduction in acetyl-CoA, impacting the citric acid cycle and fatty acid synthesis.[7] Researchers should consider these potential effects when designing and interpreting their experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High level of cytotoxicity in non-cancerous cell lines. Healthy cells may have a lower thiamine uptake or different metabolic dependencies. However, some healthy cell types may be more sensitive to thiamine antagonism.Perform a dose-response curve to determine the IC50 for your specific cell line. Consider using a lower concentration of this compound or reducing the treatment duration. Compare the IC50 value to that of a known sensitive cancer cell line.[8]
Inconsistent results between experiments. Thiamine concentration in the cell culture medium can compete with this compound, leading to variability.Standardize the cell culture medium and ensure it has a consistent and known concentration of thiamine for all experiments.
Observed phenotype does not correlate with transketolase activity. The phenotype may be driven by the inhibition of other TPP-dependent enzymes like PDHC or by other, as-yet-unidentified off-target effects.Measure the activity of other TPP-dependent enzymes (e.g., PDHC activity assay). Consider performing an unbiased screen to identify other potential protein targets (see Experimental Protocols below).
Difficulty replicating results from the literature. Differences in experimental conditions such as cell line passage number, serum batch, or specific formulation of this compound can contribute to variability.Carefully document all experimental parameters. If possible, obtain the same cell line and reagents from the same source as the original study.

Quantitative Data: Inhibition of TPP-Dependent Enzymes by this compound Pyrophosphate (OTPP)

EnzymeOrganism/TissueKi for OTPP (µM)Km for TPP (µM)Reference
Pyruvate Dehydrogenase Complex (PDHC)Mammalian0.0250.06[1][4]
Pyruvate Dehydrogenase Complex (PDC)Bovine Adrenals0.070.11[2]

Experimental Protocols

Protocol 1: Identifying Potential Off-Target Proteins using Chemical Proteomics (Affinity Purification-Mass Spectrometry)

This protocol provides a general workflow for identifying proteins that bind to this compound.

  • Probe Synthesis: Synthesize an this compound analog with a linker arm and a reactive group (e.g., an alkyne or biotin). It is crucial that the modification does not significantly alter the pharmacological activity of this compound.

  • Cell Treatment and Lysis:

    • Treat your cell line of interest with the this compound probe. Include a control group treated with a vehicle.

    • Lyse the cells under non-denaturing conditions to preserve protein-ligand interactions.

  • Affinity Purification:

    • If using a biotinylated probe, incubate the cell lysate with streptavidin-coated beads to capture the probe-protein complexes.

    • If using an alkyne-tagged probe, perform a click chemistry reaction to attach biotin to the probe, followed by streptavidin bead incubation.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using an enzyme such as trypsin.

  • Mass Spectrometry: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the proteins that are significantly enriched in the this compound probe-treated sample compared to the control. These are your potential off-target candidates.

Protocol 2: Computational Prediction of Off-Target Interactions

This protocol outlines a general approach for in silico prediction of this compound's potential off-targets.

  • Ligand Preparation: Obtain the 3D structure of this compound in a suitable format (e.g., SDF or MOL2).

  • Target Database Selection: Choose a database of protein structures (e.g., Protein Data Bank - PDB) or a curated database of ligand-protein interactions (e.g., ChEMBL).

  • Molecular Docking:

    • Use a molecular docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound to a large number of proteins.

    • Rank the proteins based on their predicted binding affinity.

  • Pharmacophore Screening:

    • Generate a pharmacophore model based on the chemical features of this compound.

    • Screen a database of protein structures for those that have a binding site complementary to the pharmacophore.

  • Similarity-Based Prediction:

    • Use a tool like TargetHunter or the Similarity Ensemble Approach (SEA) to find proteins that are known to bind to ligands structurally similar to this compound.[9]

  • Candidate Validation: The top-scoring proteins from these computational approaches are potential off-target candidates that should be validated experimentally.

Visualizations

Oxythiamine_Signaling_Pathway This compound This compound TPK1 Thiamine Pyrophosphokinase This compound->TPK1 OTPP This compound Pyrophosphate (OTPP) Transketolase Transketolase (TKT) OTPP->Transketolase Inhibition PDHC Pyruvate Dehydrogenase Complex (PDHC) OTPP->PDHC Inhibition OGDC 2-Oxoglutarate Dehydrogenase Complex (OGDC) OTPP->OGDC Inhibition TPP Thiamine Pyrophosphate (TPP) TPP->Transketolase Coenzyme TPP->PDHC Coenzyme TPP->OGDC Coenzyme TPK1->OTPP Phosphorylation PPP Pentose Phosphate Pathway Transketolase->PPP TCA Citric Acid Cycle PDHC->TCA OGDC->TCA Apoptosis Apoptosis PPP->Apoptosis Disruption leads to TCA->Apoptosis Disruption leads to

Caption: On-target and known off-target pathways of this compound.

Off_Target_Workflow cluster_computational Computational Prediction cluster_experimental Experimental Identification Docking Molecular Docking Candidate Candidate Off-Target Proteins Docking->Candidate Pharmacophore Pharmacophore Screening Pharmacophore->Candidate Similarity Similarity-Based Prediction Similarity->Candidate ChemProteomics Chemical Proteomics (Affinity Purification-MS) ChemProteomics->Candidate ThermalProteome Thermal Proteome Profiling ThermalProteome->Candidate PhenotypicScreen Phenotypic Screening PhenotypicScreen->Candidate Unexpected Unexpected Experimental Result Hypothesis Hypothesize Off-Target Effect Unexpected->Hypothesis Hypothesis->Docking Hypothesis->Pharmacophore Hypothesis->Similarity Hypothesis->ChemProteomics Hypothesis->ThermalProteome Hypothesis->PhenotypicScreen Validation Biochemical/Cellular Validation Assays Candidate->Validation

Caption: Workflow for identifying potential off-target effects.

Logical_Relationship This compound This compound Treatment OnTarget On-Target Effects (Inhibition of TPP-dependent enzymes) This compound->OnTarget OffTarget Potential Off-Target Effects (Binding to non-TPP-dependent proteins) This compound->OffTarget Hypothesized Downstream Downstream Cellular Consequences OnTarget->Downstream OffTarget->Downstream Phenotype Observed Phenotype Downstream->Phenotype

Caption: Logical relationship between on-target and potential off-target effects.

References

Technical Support Center: Best Practices for Maintaining Oxythiamine Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing oxythiamine, maintaining its stability in aqueous solutions is critical for obtaining accurate and reproducible experimental results. This guide provides troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the integrity of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage, it is recommended to prepare stock solutions of this compound in anhydrous dimethyl sulfoxide (DMSO).[1] These stock solutions should then be stored at -20°C or -80°C to maximize stability.[1]

Q2: How should I store my aqueous this compound solutions for short-term use?

A2: Aqueous solutions of this compound intended for short-term use should be prepared fresh whenever possible. If storage is necessary, it is advisable to keep them at 2-8°C and protected from light. For use in cell culture, this compound is generally considered stable in the media for the typical duration of experiments (e.g., 48 hours).[2][3]

Q3: Can I freeze and thaw my this compound solutions multiple times?

A3: It is strongly advised to avoid repeated freeze-thaw cycles as this can lead to degradation of the compound.[1] It is best practice to aliquot your stock solution into single-use volumes before freezing.

Q4: What are the primary factors that affect the stability of this compound in aqueous solutions?

A4: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light. Like its analogue thiamine, this compound is expected to be more stable in acidic to neutral pH conditions and is susceptible to degradation at higher temperatures and upon exposure to light.

Q5: Is this compound compatible with common biological buffers like Phosphate-Buffered Saline (PBS)?

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in experiments Degradation of this compound in the aqueous solution.- Prepare fresh solutions before each experiment.- Store stock solutions in small aliquots at -80°C.- Avoid repeated freeze-thaw cycles.- Ensure the pH of your final aqueous solution is in the optimal range (hypothesized to be acidic to neutral).
Precipitate forms in the aqueous solution Poor solubility or degradation leading to insoluble products.- Ensure the final concentration is within the solubility limit in your aqueous medium.- For stock solutions in DMSO, ensure the DMSO is anhydrous.- When diluting a DMSO stock into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation.
Variability in experimental results Inconsistent concentration of active this compound due to instability.- Standardize your solution preparation and storage procedures.- Perform a stability study of this compound in your specific experimental medium (see Experimental Protocols section).- Protect solutions from light and store at appropriate temperatures.
Discoloration of the solution Potential degradation of this compound or other components in the medium.- Prepare fresh solutions and observe for any immediate color change.- Store solutions protected from light, as photodegradation can sometimes lead to colored byproducts.- Analyze the solution using HPLC to identify potential degradation products.

Quantitative Data on Stability

Direct quantitative stability data for this compound in various aqueous solutions is limited in the published literature. However, based on the well-documented stability of its structural analog, thiamine, we can infer the expected trends. The following table provides a hypothetical summary of expected stability based on thiamine degradation kinetics, which generally follow a pseudo-first-order model.[6] Users are strongly encouraged to perform their own stability studies for their specific experimental conditions.

Condition Parameter Expected Trend for this compound Stability Rationale (Based on Thiamine Data)
pH Half-life (t½)Longer at acidic pH (e.g., 3-6), shorter at alkaline pH.Thiamine is significantly more stable in acidic solutions.[6]
Temperature Degradation Rate Constant (k)Increases with increasing temperature.Degradation is a chemical process that is accelerated by heat.[6]
Light DegradationSusceptible to photodegradation.Many similar chemical structures are known to be light-sensitive.
Buffer Type Degradation RateMay vary depending on the buffer components.Some buffer ions can catalyze degradation reactions. For thiamine, phosphate buffers have been shown to influence the degradation rate.[5]

Experimental Protocols

To ensure the reliability of your experimental results, it is best practice to determine the stability of this compound in your specific aqueous medium under your experimental conditions.

Protocol for a Basic Stability Study of this compound in Aqueous Solution

Objective: To determine the degradation rate of this compound in a specific aqueous solution over time at a set temperature.

Materials:

  • This compound powder

  • Anhydrous DMSO (for stock solution)

  • Your aqueous buffer of interest (e.g., PBS, citrate buffer)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., a mixture of phosphate buffer and methanol)

  • Temperature-controlled incubator or water bath

  • Amber vials to protect from light

Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

  • Dilute the stock solution to the desired final concentration in your pre-warmed aqueous buffer in amber vials.

  • Immediately take a time-zero (t=0) sample and analyze it by HPLC to determine the initial concentration.

  • Incubate the remaining solution at the desired temperature.

  • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • Analyze each aliquot by HPLC to determine the concentration of this compound remaining.

  • Plot the natural logarithm of the concentration of this compound versus time.

  • Determine the degradation rate constant (k) from the slope of the line (slope = -k) if the degradation follows first-order kinetics.

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

HPLC Method Outline:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer (e.g., 25 mM, pH 3.0) and methanol (e.g., 80:20 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 266 nm.

  • Injection Volume: 10-20 µL.

This protocol provides a framework. The specific HPLC conditions may need to be optimized for your system and to ensure separation from any potential degradation products.

Visualizing Workflows and Pathways

Experimental Workflow for this compound Stability Assessment

G Experimental Workflow for this compound Stability Assessment prep_stock Prepare this compound Stock Solution (DMSO) prep_aq Dilute to Final Concentration in Aqueous Buffer prep_stock->prep_aq t0_sample Time-Zero (t=0) Sample Analysis (HPLC) prep_aq->t0_sample incubation Incubate at Desired Temperature prep_aq->incubation time_points Withdraw Samples at Time Points incubation->time_points hplc_analysis Analyze Samples by HPLC time_points->hplc_analysis data_analysis Plot ln(Conc) vs. Time & Calculate k and t½ hplc_analysis->data_analysis

Caption: Workflow for determining this compound stability.

Troubleshooting Logic for this compound Solution Instability

G Troubleshooting this compound Solution Instability start Inconsistent or Unexpected Results check_prep Review Solution Preparation Protocol start->check_prep fresh_sol Prepare Fresh Solution check_prep->fresh_sol check_storage Review Storage Conditions fresh_sol->check_storage aliquot Aliquot Stock Solution check_storage->aliquot temp_ph Check Temperature and pH of Solution check_storage->temp_ph protect_light Protect from Light check_storage->protect_light stability_study Perform Stability Study in Experimental Medium aliquot->stability_study temp_ph->stability_study protect_light->stability_study end Consistent Results stability_study->end

Caption: Troubleshooting guide for this compound instability.

By following these best practices and troubleshooting guidelines, researchers can minimize the impact of this compound instability on their experimental outcomes and ensure the generation of reliable and reproducible data.

References

Troubleshooting guide for inconsistent experimental results with Oxythiamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Oxythiamine.

Troubleshooting Guide for Inconsistent Experimental Results

Researchers may encounter variability in experimental outcomes when using this compound. This guide addresses common issues in a question-and-answer format to help you troubleshoot and achieve more consistent results.

Question 1: Why am I observing inconsistent cytotoxicity or inhibition of cell proliferation with this compound?

Inconsistent effects of this compound on cell viability can arise from several factors, ranging from the specific cell line used to the experimental conditions.

  • Cell Line-Dependent Sensitivity: Different cancer cell lines exhibit varying sensitivities to this compound. For example, IC50 values can range from the low micromolar range in some cell lines to higher concentrations in others.[1][2] It is crucial to determine the optimal concentration for your specific cell model through dose-response experiments.

  • Thiamine Concentration in Media: The concentration of thiamine in your cell culture medium can compete with this compound for uptake and conversion to its active form, this compound pyrophosphate (OTP).[3] High levels of thiamine may necessitate higher concentrations of this compound to achieve the desired inhibitory effect. Consider using a medium with a defined and consistent thiamine concentration.

  • Duration of Exposure: The inhibitory effects of this compound are often time-dependent.[4] Short exposure times may not be sufficient to induce significant cell cycle arrest or apoptosis. It is recommended to perform time-course experiments to identify the optimal treatment duration.

  • Metabolic State of Cells: The metabolic activity of your cells can influence their susceptibility to this compound. Rapidly proliferating cells with high metabolic rates may be more sensitive to the inhibition of thiamine-dependent enzymes.[1] Ensure that your cells are in a consistent growth phase (e.g., logarithmic phase) for all experiments.

Question 2: My this compound solution appears to have lost potency. How can I ensure proper preparation and storage?

The stability and solubility of this compound are critical for reproducible results. Improper handling can lead to degradation and loss of activity.

  • Solubility: this compound chloride hydrochloride is highly soluble in water and PBS (pH 7.2) at up to 10 mg/mL.[5][6] For cell culture experiments, it is common to prepare a concentrated stock solution in a sterile solvent like water, PBS, or DMSO.[2][6] When using DMSO, it is advisable to use fresh, anhydrous DMSO as moisture can reduce solubility.[6]

  • Storage: For long-term storage, solid this compound should be stored at -20°C and is stable for at least four years.[5] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][6] A stock solution in DMSO can be stored for up to one month at -20°C or one year at -80°C.[6]

Question 3: I am not observing the expected downstream effects on metabolic pathways. What could be the issue?

This compound's primary mechanism of action is the inhibition of thiamine-dependent enzymes. If you are not seeing the expected metabolic changes, consider the following:

  • Enzyme Expression Levels: The expression levels of target enzymes such as transketolase (TKT), pyruvate dehydrogenase complex (PDHC), and 2-oxoglutarate dehydrogenase complex (OGDHC) can vary between cell lines.[1][3] Cells with lower expression of these enzymes may be less affected by this compound.

  • Cellular Uptake: The uptake of this compound into cells is a prerequisite for its activity. While generally effective, transport efficiency can differ between cell types.[7][8]

  • Conversion to OTP: this compound must be phosphorylated by thiamine pyrophosphokinase to its active form, this compound pyrophosphate (OTP).[1][5] Variations in the activity of this enzyme could influence the efficacy of this compound.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action of this compound?

This compound is a thiamine antagonist.[1] It is converted in the body to this compound pyrophosphate (OTP), which acts as a competitive inhibitor of thiamine-dependent enzymes.[1][5] The primary target is often considered to be transketolase (TKT), a key enzyme in the pentose phosphate pathway.[1][2] Inhibition of TKT disrupts the non-oxidative synthesis of ribose, which is essential for nucleic acid synthesis, and can lead to cell cycle arrest and apoptosis.[2][5] this compound also inhibits other thiamine-dependent enzymes like the pyruvate dehydrogenase complex (PDHC) and the 2-oxoglutarate dehydrogenase complex (OGDHC).[1][3]

What are some typical effective concentrations of this compound in vitro and in vivo?

  • In Vitro : The effective concentration of this compound in cell culture is highly dependent on the cell line. IC50 values for cell proliferation inhibition are often in the micromolar range. For example, the IC50 for MIA PaCa-2 pancreatic cancer cells is approximately 15 μM.[1][2] In A549 non-small cell lung carcinoma cells, a significant reduction in viability is observed at concentrations as low as 0.1 μM after 24 hours.[1][4]

  • In Vivo : In animal models, daily intraperitoneal injections of 250-500 mg/kg have been shown to inhibit tumor growth and metastasis.[2] Doses of 400-500 mg/kg per day have been used to induce cell cycle arrest and apoptosis in an Ehrlich murine spontaneous adenocarcinoma model.[5]

Quantitative Data Summary

Cell LineAssayIC50 / Effective ConcentrationReference
MIA PaCa-2 (Pancreatic Carcinoma)Cell Viability~15 µM[1][2]
A549 (Non-small cell lung carcinoma)Cell Proliferation Inhibition>28% reduction at 100 µM (48h)[1]
A549 (Non-small cell lung carcinoma)Apoptosis InductionSignificant increase at 0.1 µM (24h)[1]
SH-SY5Y (Neuroblastoma)Apoptosis InductionEffective concentrations lead to p53 activation[1]
HeLa (Cervical Carcinoma)Cell Count ReductionUp to 80% reduction at 0.005-0.02%[1]
Lewis Lung Carcinoma (LLC)Invasion and MigrationIC50: 8.75 µM[2]
MDA-MB-231 (Breast Cancer)Cytotoxicity5 mM[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound chloride hydrochloride (solid)

  • Sterile, anhydrous DMSO or sterile PBS (pH 7.2)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required amount of this compound chloride hydrochloride to prepare a stock solution of the desired concentration (e.g., 10 mM or 100 mM).

  • In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder.

  • Add the appropriate volume of sterile DMSO or PBS to the powder to achieve the final desired concentration.

  • Vortex thoroughly until the solid is completely dissolved.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Cell Viability Assay using CCK-8

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • Cell Counting Kit-8 (CCK-8) or similar MTS/XTT-based assay

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound from your stock solution in complete cell culture medium.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Oxythiamine_Mechanism_of_Action This compound's Mechanism of Action This compound This compound Thiamine_Pyrophosphokinase Thiamine Pyrophosphokinase This compound->Thiamine_Pyrophosphokinase Enters Cell Cell_Membrane Cell Membrane OTP This compound Pyrophosphate (OTP) Thiamine_Pyrophosphokinase->OTP Phosphorylates TKT Transketolase (TKT) OTP->TKT Inhibits PDHC Pyruvate Dehydrogenase Complex (PDHC) OTP->PDHC Inhibits OGDHC 2-Oxoglutarate Dehydrogenase Complex (OGDHC) OTP->OGDHC Inhibits PPP Pentose Phosphate Pathway (PPP) TKT->PPP Key Enzyme Cell_Proliferation Cell Proliferation & Survival TKT->Cell_Proliferation Inhibition leads to reduced proliferation TCA_Cycle TCA Cycle PDHC->TCA_Cycle Links Glycolysis to OGDHC->TCA_Cycle Key Enzyme Ribose_Synthesis Ribose-5-Phosphate (for Nucleic Acid Synthesis) PPP->Ribose_Synthesis Produces Ribose_Synthesis->Cell_Proliferation Required for TCA_Cycle->Cell_Proliferation Energy for Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition can induce Troubleshooting_Workflow Troubleshooting Inconsistent this compound Results Start Inconsistent Experimental Results Check_Reagent Check this compound Preparation & Storage Start->Check_Reagent Check_Cells Evaluate Cell Line & Culture Conditions Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Solubility Is it fully dissolved? Stored correctly? Check_Reagent->Solubility Thiamine Check thiamine level in media Check_Cells->Thiamine Dose_Time Optimize dose & exposure time? Check_Protocol->Dose_Time Solubility->Check_Cells Yes Prepare_New Prepare fresh stock solution Solubility->Prepare_New No Thiamine->Dose_Time Consistent Standardize_Media Use media with consistent thiamine Thiamine->Standardize_Media Variable Dose_Response Perform dose-response & time-course experiments Dose_Time->Dose_Response No Consistent_Results Consistent Results Achieved Dose_Time->Consistent_Results Yes Prepare_New->Dose_Response Standardize_Media->Dose_Response Dose_Response->Consistent_Results

References

Technical Support Center: Accurate Measurement of Transketolase Activity Following Oxythiamine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately measuring transketolase (TKT) activity after treatment with its inhibitor, oxythiamine. This resource includes frequently asked questions, detailed troubleshooting guides, experimental protocols, and visual aids to ensure robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind measuring transketolase activity?

A1: Transketolase is a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP). Its activity is typically measured by a coupled enzymatic assay. The assay monitors the consumption of a substrate, often ribose-5-phosphate, and the subsequent reactions that lead to the oxidation of NADH to NAD+. The rate of NADH oxidation, measured by the decrease in absorbance at 340 nm, is directly proportional to the transketolase activity in the sample.[1][2]

Q2: How does this compound inhibit transketolase activity?

A2: this compound is a thiamine antagonist.[3] Thiamine pyrophosphate (TPP) is an essential cofactor for transketolase.[4] this compound is converted in cells to this compound pyrophosphate (OTPP), which then acts as a competitive inhibitor by binding to the TPP binding site on the transketolase enzyme, thereby blocking its normal function.[5] This inhibition disrupts the pentose phosphate pathway, leading to reduced production of NADPH and ribose-5-phosphate, which can induce apoptosis and inhibit cell proliferation in cancer cells.[3][6][7]

Q3: What is the Erythrocyte Transketolase Activity Coefficient (ETKAC) and how is it relevant to this compound treatment?

A3: The ETKAC is a functional assay to assess thiamine status by measuring transketolase activity in red blood cells (erythrocytes).[4][8] It is calculated as the ratio of TKT activity with and without the addition of exogenous TPP. A high ETKAC value indicates a deficiency in endogenous TPP, as the addition of exogenous TPP significantly stimulates enzyme activity. In the context of this compound treatment, a high ETKAC can indicate effective inhibition of TKT by OTPP, as the inactive apoenzyme can be reactivated by the addition of excess TPP in the assay.

Q4: What are the expected cellular effects of this compound treatment that might influence the assay?

A4: this compound treatment can lead to several cellular changes that may indirectly affect the assay. These include:

  • Cell Cycle Arrest: this compound can cause a G1 phase arrest in the cell cycle.[3][9]

  • Apoptosis: Inhibition of the PPP by this compound can induce programmed cell death.[3][6]

  • Altered Protein Expression: Studies have shown that this compound can alter the expression of various proteins, including those involved in apoptosis and cell signaling.[3][6] These effects can lead to changes in the overall protein concentration and cellular health, which should be considered when preparing cell lysates for the TKT activity assay.

Experimental Workflow & Signaling Pathway

Below are diagrams illustrating the experimental workflow for measuring transketolase activity and the signaling pathway affected by this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_assay Transketolase Activity Assay cluster_analysis Data Analysis start Cells Treated with This compound harvest Harvest and Wash Cells start->harvest lyse Lyse Cells to Obtain Cell-Free Extract harvest->lyse protein_quant Protein Quantification (e.g., Bradford Assay) lyse->protein_quant prep_reaction Prepare Reaction Mixture (Buffer, Substrates, Coupled Enzymes) protein_quant->prep_reaction add_lysate Add Cell Lysate prep_reaction->add_lysate measure_basal Measure Basal TKT Activity (Absorbance at 340 nm) add_lysate->measure_basal add_tpp Add Exogenous TPP (for stimulated activity) measure_basal->add_tpp measure_stimulated Measure Stimulated TKT Activity (Absorbance at 340 nm) add_tpp->measure_stimulated calculate_activity Calculate TKT Activity (U/mg protein) measure_stimulated->calculate_activity calculate_etkac Calculate ETKAC (Stimulated / Basal) measure_stimulated->calculate_etkac end Compare Control vs. This compound-Treated calculate_activity->end calculate_etkac->end

Caption: Experimental workflow for measuring transketolase activity.

ppp_inhibition cluster_pathway Pentose Phosphate Pathway (Non-Oxidative Branch) cluster_inhibition Inhibition by this compound cluster_consequences Cellular Consequences R5P Ribose-5-Phosphate TKT Transketolase R5P->TKT X5P Xylulose-5-Phosphate X5P->TKT S7P Sedoheptulose-7-Phosphate TALDO Transaldolase S7P->TALDO G3P Glyceraldehyde-3-Phosphate G3P->TALDO F6P Fructose-6-Phosphate E4P Erythrose-4-Phosphate TKT_2 TKT_2 E4P->TKT_2 Transketolase TKT->S7P TKT->G3P Reduced_NADPH Reduced NADPH Production Reduced_R5P Reduced Ribose-5-Phosphate (Nucleic Acid Synthesis) TALDO->F6P TALDO->E4P X5P_2 Xylulose-5-Phosphate X5P_2->TKT_2 F6P_2 F6P_2 TKT_2->F6P_2 Fructose-6-Phosphate G3P_2 G3P_2 TKT_2->G3P_2 Glyceraldehyde-3-Phosphate This compound This compound OTPP This compound Pyrophosphate (OTPP) This compound->OTPP Cellular Conversion OTPP->TKT Competitive Inhibition TPP Thiamine Pyrophosphate (TPP - Cofactor) TPP->TKT Apoptosis Induction of Apoptosis Reduced_NADPH->Apoptosis CellCycleArrest G1 Cell Cycle Arrest Reduced_R5P->CellCycleArrest

Caption: this compound's inhibition of the Pentose Phosphate Pathway.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Transketolase Activity in Control and Treated Samples Inactive Enzyme: Transketolase is unstable; improper sample handling or storage can lead to loss of activity.Ensure samples are processed quickly and stored at -80°C. Use fresh lysates for the assay.
Sub-optimal Assay Conditions: Incorrect pH, temperature, or substrate concentrations.Optimize the assay conditions. Refer to a validated protocol and ensure all reagents are correctly prepared.
Problem with Coupled Enzymes: The enzymes used to couple the TKT reaction to NADH oxidation may be inactive.Test the activity of the coupled enzymes separately. Use fresh or newly purchased enzymes if necessary.
High Background Signal (High Absorbance at 340 nm) Contaminating NADH Oxidase Activity: Lysates may contain enzymes that oxidize NADH independently of the TKT reaction.Run a blank reaction containing the cell lysate and all reaction components except the TKT substrates (e.g., ribose-5-phosphate). Subtract this background rate from the rate of the complete reaction.
Precipitation in the Cuvette: High protein concentration or incompatible buffer components can cause light scattering.Centrifuge the lysate at high speed before the assay to remove any insoluble material. Ensure all buffer components are fully dissolved.
Inconsistent Results Between Replicates Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes of lysate or reagents.Use calibrated pipettes and practice proper pipetting technique. Prepare a master mix of reagents to minimize pipetting variations.
Temperature Fluctuations: Inconsistent temperature control during the assay can affect enzyme kinetics.Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature throughout the assay.
Unexpectedly Low Inhibition by this compound Insufficient this compound Concentration or Treatment Time: The concentration of this compound or the duration of treatment may not be sufficient to achieve significant TKT inhibition.Perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment in your specific cell line.[9]
Cellular Resistance: Some cell lines may be less sensitive to this compound.Consider using a higher concentration of this compound or a combination with other drugs that target related pathways.[7]
Reversal of Inhibition during Assay: The high concentration of substrates in the assay may partially overcome the competitive inhibition by OTPP.This is an inherent aspect of competitive inhibition. Ensure that substrate concentrations are kept constant across all experiments for valid comparisons.
Stimulated Activity (with TPP) is also Low Low Apoenzyme Level: Prolonged or high-dose this compound treatment may lead to downregulation of transketolase protein expression, not just inhibition.Perform a Western blot to quantify the amount of transketolase protein in your control and treated samples. This will help distinguish between enzyme inhibition and reduced enzyme levels.
Irreversible Inhibition (less likely for this compound): While this compound is a competitive inhibitor, very high concentrations or long-term exposure could lead to effects that are not easily reversed by TPP in the assay.Review the literature for evidence of irreversible inhibition under your experimental conditions. Consider reducing the this compound concentration or treatment time.

Detailed Experimental Protocol

This protocol is a general guideline for measuring transketolase activity in cultured cells treated with this compound. Optimization may be required for specific cell lines and experimental conditions.

Materials:

  • Cell culture medium, fetal bovine serum (FBS), and other necessary reagents for cell culture.

  • This compound hydrochloride.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Protein quantification assay kit (e.g., Bradford or BCA).

  • Transketolase activity assay buffer (e.g., 50 mM Tris-HCl, pH 7.6).

  • Ribose-5-phosphate (substrate).

  • Xylulose-5-phosphate (substrate, optional, can be generated from ribose-5-phosphate by endogenous isomerases).

  • Thiamine pyrophosphate (TPP).

  • NADH.

  • Coupled enzymes: Triosephosphate isomerase and glycerol-3-phosphate dehydrogenase.

  • 96-well UV-transparent microplate.

  • Microplate reader capable of measuring absorbance at 340 nm at regular intervals.

Procedure:

Part 1: Cell Treatment and Lysate Preparation

  • Cell Seeding and Treatment: Seed cells at an appropriate density in culture plates. Allow them to adhere overnight. Treat the cells with the desired concentrations of this compound (and a vehicle control) for the specified duration.

  • Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.

  • Lysis: Add an appropriate volume of ice-cold lysis buffer to each plate. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay. Normalize all lysate concentrations with lysis buffer to ensure equal protein input in the assay.

Part 2: Transketolase Activity Assay

  • Reaction Mixture Preparation: Prepare a master mix for the reaction. For each reaction, the final concentrations should be optimized, but a typical starting point is:

    • 50 mM Tris-HCl, pH 7.6

    • 5 mM MgCl2

    • 0.2 mM NADH

    • 1 unit/mL Triosephosphate isomerase

    • 1 unit/mL Glycerol-3-phosphate dehydrogenase

    • 2 mM Ribose-5-phosphate

  • Assay Setup:

    • Basal Activity: In a 96-well plate, add the reaction mixture to each well. Add a specific amount of cell lysate (e.g., 20-50 µg of protein) to initiate the reaction.

    • Stimulated Activity: To a separate set of wells, add the reaction mixture and cell lysate as above. Also, add TPP to a final concentration of 0.1 mM.

    • Background Control: Prepare wells with the reaction mixture and cell lysate but without the TKT substrate (ribose-5-phosphate).

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the decrease in absorbance at 340 nm every minute for 15-30 minutes.

  • Calculation:

    • Calculate the rate of NADH oxidation (ΔAbs/min) from the linear portion of the curve for each well.

    • Subtract the background rate from the basal and stimulated rates.

    • Convert the rate to specific activity (e.g., nmol/min/mg protein or U/mg protein) using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

    • Calculate the ETKAC = (Stimulated Activity) / (Basal Activity).

Data Presentation

Table 1: Example of Transketolase Activity Data Following this compound Treatment

Treatment GroupBasal TKT Activity (U/mg protein)Stimulated TKT Activity (U/mg protein)ETKAC
Vehicle Control 0.45 ± 0.050.50 ± 0.061.11
This compound (10 µM) 0.25 ± 0.030.48 ± 0.051.92
This compound (50 µM) 0.10 ± 0.020.46 ± 0.044.60

Data are presented as mean ± standard deviation. This is hypothetical data for illustrative purposes.

Table 2: Interpretation of ETKAC Values

ETKAC ValueInterpretationImplication for this compound Treatment
< 1.15 Normal thiamine status / Low TKT inhibitionIneffective inhibition at the tested concentration/duration.
1.15 - 1.25 Marginal thiamine deficiency / Moderate TKT inhibitionPartial inhibition of transketolase activity.
> 1.25 Thiamine deficiency / Significant TKT inhibitionEffective competitive inhibition by this compound.

Reference ranges for ETKAC are based on nutritional assessment and can be used as a guide to interpret the degree of enzyme inhibition.[2]

References

Techniques to improve the water solubility of Oxythiamine diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Oxythiamine Diphosphate (OTDP). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments involving OTDP, with a specific focus on its water solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected water solubility of this compound Diphosphate?

A1: this compound diphosphate is generally considered to be water-soluble.[1] However, the solubility can be influenced by its salt form and the specific experimental conditions. For instance, the ammonium salt of this compound diphosphate has a reported solubility of 12.5 mg/mL in water, which may require ultrasonication to achieve.[2] The hydrochloride salt of the parent compound, this compound, is described as highly soluble in water.[3] It is common for salt forms of active pharmaceutical ingredients (APIs) to exhibit improved water solubility and stability compared to their free forms.[4]

Q2: I am having trouble dissolving this compound Diphosphate completely. What are the initial troubleshooting steps?

A2: If you are experiencing difficulty dissolving OTDP, please follow these initial steps:

  • Verify the Salt Form: Confirm whether you are using the free form or a salt form (e.g., ammonium salt), as this can significantly impact solubility.[4]

  • Gentle Heating: Warm the solution to 37°C. This can help increase the dissolution rate.[2]

  • Sonication: Use an ultrasonic bath to agitate the solution. This is a recommended step for achieving higher solubility, particularly for the ammonium salt.[2]

  • pH Adjustment: The solubility of phosphate-containing compounds can be pH-dependent.[5] Measure the pH of your solution and consider adjusting it. For many phosphate compounds, solubility can be influenced by the acidity of the medium.[6]

Q3: Can I prepare a concentrated stock solution of this compound Diphosphate?

A3: Yes, you can prepare stock solutions. Based on available data, a concentration of up to 12.5 mg/mL of the ammonium salt is achievable in water with the aid of sonication.[2] It is advisable to store stock solutions at -20°C to maintain stability. For long-term storage, protecting the solution from light and storing it under an inert gas like nitrogen is also recommended.[2]

Troubleshooting Guide: Improving Water Solubility

This guide provides advanced techniques to enhance the solubility of this compound Diphosphate for your experimental needs.

Issue: Insufficient Solubility for Experimental Concentration

If the basic troubleshooting steps do not yield the desired concentration, consider the following more advanced methods. These techniques are widely used to improve the solubility of active pharmaceutical ingredients.[7][8][9]

Method 1: Co-solvency

The use of water-miscible co-solvents can significantly increase the solubility of a poorly soluble compound.[8] This technique works by reducing the interfacial tension between the aqueous solution and the solute.[7]

  • Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), Dimethyl Sulfoxide (DMSO), and Glycerol are frequently used.[7][8]

  • Recommendation: Start by preparing a concentrated solution of OTDP in a small amount of a co-solvent like DMSO, and then slowly add this to your aqueous buffer with vigorous stirring.

Method 2: pH Adjustment

The solubility of compounds with ionizable groups, such as the phosphate groups in OTDP, is often dependent on the pH of the solution.

  • Mechanism: Adjusting the pH can alter the ionization state of the molecule, which in turn affects its interaction with water molecules.

  • Recommendation: Systematically titrate your OTDP solution with a dilute acid or base and observe for any changes in solubility. The ideal pH will depend on the pKa values of the phosphate groups.

Method 3: Hydrotropy

Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (a hydrotrope) results in an increase in the aqueous solubility of a primary solute.[10][11]

  • Common Hydrotropes: Sodium benzoate, sodium citrate, and urea are examples of hydrotropic agents.

  • Mechanism: This method involves weak interactions between the hydrotropic agent and the poorly soluble drug, leading to the formation of complexes with higher water solubility.[8]

Quantitative Data Summary
Compound FormSolventReported SolubilityConditions
This compound Diphosphate Ammonium SaltWater12.5 mg/mLRequires sonication[2]
This compound HydrochlorideWaterHighly Soluble-[3]

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound Diphosphate Ammonium Salt

Objective: To prepare a 12.5 mg/mL aqueous stock solution of OTDP ammonium salt.

Materials:

  • This compound Diphosphate Ammonium Salt

  • Nuclease-free water

  • Sterile microcentrifuge tubes

  • Ultrasonic bath

  • Vortex mixer

Procedure:

  • Weigh the desired amount of OTDP ammonium salt in a sterile microcentrifuge tube.

  • Add the calculated volume of nuclease-free water to achieve a final concentration of 12.5 mg/mL.

  • Vortex the tube for 30 seconds to initially mix the contents.

  • Place the tube in an ultrasonic bath.

  • Sonicate the solution for 5-10 minutes, or until the solute is completely dissolved. Monitor the solution visually for clarity.

  • If necessary, gently warm the tube to 37°C during sonication.[2]

  • Once fully dissolved, the stock solution can be aliquoted and stored at -20°C.

Protocol 2: Solubility Enhancement using a Co-solvent (DMSO)

Objective: To prepare a working solution of OTDP in an aqueous buffer using DMSO as a co-solvent.

Materials:

  • This compound Diphosphate

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Aqueous buffer of choice (e.g., PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a high-concentration stock solution of OTDP in DMSO (e.g., 50-100 mg/mL). Ensure the compound is fully dissolved in DMSO.

  • Calculate the volume of the DMSO stock solution needed to achieve the final desired concentration in your aqueous buffer. Note: It is crucial to keep the final concentration of DMSO in the aqueous solution as low as possible (typically <1%, and ideally <0.1%) to avoid off-target effects in biological experiments.

  • Add the appropriate volume of the aqueous buffer to a new sterile tube.

  • While vigorously vortexing the aqueous buffer, slowly add the calculated volume of the OTDP/DMSO stock solution drop by drop.

  • Continue to vortex for an additional 1-2 minutes to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen DMSO percentage.

Visual Guides

G cluster_start Initial State cluster_troubleshooting Basic Troubleshooting cluster_advanced Advanced Techniques OTDP_Solid OTDP Powder Heating Warm to 37°C OTDP_Solid->Heating Add Solvent Solvent Aqueous Buffer Solvent->Heating Sonication Ultrasonic Bath Heating->Sonication Dissolved_Check Completely Dissolved? Sonication->Dissolved_Check Observe Co_Solvent Co-solvency (e.g., DMSO) Final_Solution Homogeneous Solution Co_Solvent->Final_Solution pH_Adjust pH Adjustment pH_Adjust->Final_Solution Hydrotropy Hydrotropy Hydrotropy->Final_Solution Dissolved_Check->Co_Solvent No Dissolved_Check->pH_Adjust No Dissolved_Check->Hydrotropy No Dissolved_Check->Final_Solution Yes

Caption: Troubleshooting workflow for dissolving this compound Diphosphate.

G cluster_protocol Co-solvent Protocol Workflow Start Start Step1 Prepare concentrated OTDP stock in DMSO Start->Step1 Step2 Add aqueous buffer to a new tube Step1->Step2 Step3 Add DMSO stock to buffer while vortexing Step2->Step3 Step4 Inspect for precipitation Step3->Step4 End End: Working Solution Step4->End Clear Solution Fail End: Revise Concentration Step4->Fail Precipitate Forms

Caption: Experimental workflow for solubility enhancement using a co-solvent.

References

Technical Support Center: Strategies to Minimize Oxythiamine's Toxicity to Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of oxythiamine. The focus is on strategies to mitigate its toxic effects on non-cancerous cells while maximizing its anti-cancer efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle for this compound's selective toxicity towards cancer cells?

A1: this compound's selective action is primarily due to the metabolic differences between cancer and normal cells. Cancer cells often exhibit a high rate of glucose metabolism and are heavily reliant on the pentose phosphate pathway (PPP) for the synthesis of nucleotides and NADPH. This compound is a competitive inhibitor of transketolase (TKT), a key enzyme in the non-oxidative branch of the PPP. By inhibiting TKT, this compound disrupts these crucial metabolic processes, leading to cell cycle arrest and apoptosis in cancer cells, which are more sensitive to metabolic perturbations.[1] Normal cells, with their more flexible metabolic pathways, are generally less sensitive to TKT inhibition.[1][2]

Q2: I am observing significant toxicity in my non-cancerous control cell line. What are the possible reasons and solutions?

A2: Several factors could contribute to unexpected toxicity in non-cancerous cells:

  • High Concentration: this compound's effects are dose-dependent. Ensure you are using a concentration range that has been reported to be selective. Studies have shown that while cancer cell lines like HeLa have a GI50 of around 36 µM, normal human fibroblasts show minimal effects at concentrations up to 1000 µM.[1]

  • Prolonged Exposure: Continuous, long-term exposure may lead to off-target effects. Consider optimizing the duration of treatment.

  • Cell Line Sensitivity: Different non-cancerous cell lines may have varying sensitivities. It is advisable to perform a dose-response curve for your specific control cell line to determine its tolerance.

  • Media Composition: The concentration of thiamine in the culture medium can influence the efficacy of this compound. Ensure consistent media formulation across experiments.

Q3: Can combination therapy improve the therapeutic window of this compound?

A3: Yes, combination therapy is a promising strategy. For instance, this compound has been shown to sensitize hepatocellular carcinoma (HCC) cells to the multi-kinase inhibitor sorafenib, without exacerbating toxic effects on normal liver cells. This suggests that combining this compound with other chemotherapeutic agents could allow for lower, less toxic doses of each drug while achieving a synergistic anti-cancer effect.

Q4: Are there any targeted delivery strategies to reduce systemic toxicity of this compound?

A4: While research on targeted delivery systems specifically for this compound is still emerging, nanoparticle-based and liposomal drug delivery are promising approaches for cancer therapy in general. These strategies aim to encapsulate the drug and deliver it preferentially to the tumor site, thereby reducing exposure to healthy tissues. Although specific protocols for this compound are not yet widely established, general protocols for encapsulating hydrophilic drugs in liposomes can be adapted.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Results Between Experiments
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Density Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
Variation in Drug Preparation Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS.
Contamination Regularly check cell cultures for any signs of microbial contamination.
Issue 2: Difficulty in Observing a Clear Dose-Response Relationship
Possible Cause Troubleshooting Step
Inappropriate Concentration Range Widen the range of this compound concentrations tested. Include both very low and very high concentrations to capture the full sigmoidal curve.
Insufficient Incubation Time The effects of this compound may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint.
Cell Clumping Ensure a single-cell suspension is achieved before seeding to allow for uniform drug exposure.
Assay Interference Certain components in the media or the drug itself might interfere with the viability assay (e.g., MTT). Run appropriate controls, including media-only and drug-only wells.

Quantitative Data Summary

Table 1: Comparative Cytotoxicity of this compound in Cancerous vs. Non-Cancerous Cells

Cell LineCell TypeParameterValue (µM)Reference
HeLaHuman Cervical CancerGI5036[1]
Human Skin FibroblastsNormal Human FibroblastsGI50>1500[1]
HeLaHuman Cervical CancerIC5051[1]
Human Skin FibroblastsNormal Human FibroblastsIC50>1500[1]
MIA PaCa-2Human Pancreatic CancerIC5014.95[3][4]
Lewis Lung CarcinomaMurine Lung CancerIC50 (Migration)8.75[5]

Table 2: Effect of this compound on the Viability of Non-Cancerous Human Fibroblasts

This compound Concentration (µM)Treatment DurationEffect on ViabilityReference
30 - 1000Not specifiedNo effect on cell survival[1]
100Not specified~10% reduction[1][6]
up to 10003 days (flushing)No effect[7]
103 days (permanent)No effect[6]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on both cancerous and non-cancerous cell lines.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Apoptosis Assessment using Annexin V-FITC/PI Staining

Objective: To differentiate between viable, apoptotic, and necrotic cells after this compound treatment.

Materials:

  • 6-well plates

  • This compound stock solution

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration.

  • Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

Oxythiamine_Mechanism_of_Action This compound's Mechanism of Action cluster_Cell Cell cluster_PPP Pentose Phosphate Pathway cluster_Consequences Cellular Consequences This compound This compound TKT Transketolase (TKT) This compound->TKT Inhibits R5P Ribose-5-Phosphate TKT->R5P NADPH NADPH TKT->NADPH Nucleotide_Depletion Nucleotide Depletion TKT->Nucleotide_Depletion Leads to ROS_Increase Increased ROS TKT->ROS_Increase Leads to G1_Arrest G1 Cell Cycle Arrest Nucleotide_Depletion->G1_Arrest Apoptosis Apoptosis ROS_Increase->Apoptosis G1_Arrest->Apoptosis

Caption: this compound inhibits Transketolase, leading to cellular consequences.

Experimental_Workflow_Toxicity_Assessment Experimental Workflow for Toxicity Assessment cluster_workflow cluster_assays Assays cluster_analysis Data Analysis Start Start: Seed Cancer and Non-cancerous Cells Treatment Treat with varying concentrations of this compound Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation Viability Cell Viability Assay (MTT) Incubation->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis Dose_Response Generate Dose-Response Curves Viability->Dose_Response Apoptotic_Population Quantify Apoptotic vs. Necrotic Cells Apoptosis->Apoptotic_Population IC50_GI50 Calculate IC50/GI50 Dose_Response->IC50_GI50 Selectivity Determine Selectivity Index IC50_GI50->Selectivity

Caption: Workflow for assessing this compound's cytotoxicity.

Signaling_Pathway_Apoptosis_Induction Signaling Pathway of this compound-Induced Apoptosis cluster_pathway cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade This compound This compound TKT_Inhibition TKT Inhibition This compound->TKT_Inhibition ROS Increased ROS TKT_Inhibition->ROS Bax Bax ROS->Bax Activates Bcl2 Bcl-2 ROS->Bcl2 Inhibits Cytochrome_c Cytochrome c release Bax->Cytochrome_c Bcl2->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis signaling cascade.

References

Adjusting experimental design to account for Oxythiamine's metabolic effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers using Oxythiamine, a thiamine antagonist, in their experimental designs.

Troubleshooting and FAQs

This section addresses common issues and questions that may arise during experiments involving this compound.

Frequently Asked Questions

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive antagonist of vitamin B1 (thiamine).[1] In the body or in cell culture, it is phosphorylated by the enzyme thiamine pyrophosphokinase into its active form, this compound pyrophosphate (OTP).[1] OTP then competitively inhibits thiamine diphosphate (ThDP)-dependent enzymes, which are crucial for carbohydrate metabolism.[1] Key inhibited enzymes include Transketolase (TKT) in the pentose phosphate pathway (PPP), the pyruvate dehydrogenase complex (PDHC), and the 2-oxoglutarate dehydrogenase complex (OGDHC) in the Krebs cycle.[1] By binding to these enzymes without facilitating their catalytic function, OTP effectively blocks major metabolic pathways.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: this compound hydrochloride is highly soluble in water and PBS (pH 7.2) at concentrations up to 10 mg/mL.[1][2] For in vitro experiments, it can also be dissolved in DMSO at concentrations up to 68 mg/mL.[3] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions can be stored at -20°C for up to one month or -80°C for up to six months in sealed, protected-from-moisture containers.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[3]

Q3: What is a typical effective concentration range for in vitro studies?

A3: The effective concentration of this compound varies significantly depending on the cell line and the duration of the experiment. Studies have shown effects at concentrations ranging from 0.1 µM to 500 µM.[4][5][6] For example, the IC50 for inhibiting cell viability in MIA PaCa-2 pancreatic cancer cells was found to be 14.95 µM after 48 hours.[4][5] In Lewis lung carcinoma cells, the IC50 for inhibiting invasion and migration was 8.75 µM.[4][7] It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration.

Q4: Can the inhibitory effects of this compound be reversed?

A4: Yes, the effects of this compound can often be reversed or mitigated by the addition of excess thiamine. Since this compound acts as a competitive inhibitor, increasing the concentration of the natural substrate (thiamine) can displace the inhibitor (OTP) from the enzyme's active site.[8] This has been demonstrated in studies where high-dose thiamine supplementation corrected the decreased transketolase activity caused by this compound.[8]

Q5: Are there known off-target effects of this compound?

A5: While the primary targets are thiamine-dependent enzymes, some studies suggest potential off-target effects. For instance, high concentrations of this compound have been shown to inhibit some thiamine-independent enzymes like phosphofructokinase and phosphohexoisomerase.[9] Researchers should consider these potential effects when interpreting results, especially at high concentrations.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
No observable effect on cell viability or metabolic flux. 1. Ineffective Dose: The concentration of this compound may be too low for the specific cell line or experimental conditions. 2. High Thiamine in Media: Standard cell culture media can contain high levels of thiamine, which competes with this compound, reducing its efficacy.[6] 3. Degraded Compound: Improper storage may have led to the degradation of the this compound stock solution.1. Perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 µM to 500 µM) to determine the IC50 for your cell line.[5][6] 2. Consider using a custom medium with a lower, physiological concentration of thiamine. 3. Prepare a fresh stock solution of this compound. Store aliquots at -80°C to minimize degradation.[4]
High variability between experimental replicates. 1. Inconsistent Cell Seeding: Uneven cell numbers at the start of the experiment. 2. Inconsistent Drug Treatment: Variation in the final concentration of this compound added to each well/flask. 3. Edge Effects in Plates: Cells in the outer wells of a microplate may behave differently due to temperature and humidity gradients.1. Ensure a homogenous single-cell suspension before seeding and verify cell counts. 2. Use calibrated pipettes and ensure thorough mixing after adding the drug. 3. Avoid using the outermost wells of the plate for experimental samples; fill them with sterile PBS or media instead.
Unexpected cell death or toxicity in control groups. 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used. 2. Contamination: Bacterial or fungal contamination of cell cultures or reagents.1. Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your cell line (typically <0.1% for DMSO). Include a vehicle-only control group in your experimental design. 2. Regularly check cultures for signs of contamination and test reagents for sterility.
Difficulty interpreting metabolic data. 1. Complex Metabolic Rewiring: Inhibition of a key enzyme like transketolase can lead to complex, non-linear changes throughout central carbon metabolism.[5] 2. Timing of Measurement: The metabolic effects of this compound are time-dependent.[5]1. Use stable isotope tracing (e.g., with ¹³C-glucose) to map metabolic flux changes more accurately. 2. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture both early and late metabolic responses to this compound treatment.[6]

Data Presentation

In Vitro Efficacy of this compound Across Different Cancer Cell Lines
Cell LineAssayEndpointIncubation TimeIC50 / Effective Concentration
MIA PaCa-2 (Pancreatic)MTT AssayCell Viability48 hours14.95 µM[4][5]
A549 (Lung)CCK-8 AssayCell Proliferation12 hoursSignificant decrease starting at 10 µM[6]
Lewis Lung Carcinoma Invasion/Migration AssayInvasion/MigrationNot Specified8.75 µM[4][7]
HeLa (Cervical)Cell Growth AssayGrowth InhibitionNot SpecifiedGI50: 36 µM[10][11]
MDA-MB-231 (Breast)Cytotoxicity AssayCytotoxicityNot SpecifiedCytotoxic at 5 mM[2]
In Vivo Efficacy of this compound
Animal ModelTumor TypeDosageDurationKey Finding
Mice Ehrlich's Ascites Tumor300-500 mg/kg (i.p.)4 daysInhibited tumor growth by 43-84%[4]
C57BL/6 Mice Lewis Lung Carcinoma250-500 mg/kg (daily)5 weeksAttenuated tumor cell metastasis[7]

Experimental Protocols & Visualizations

Mechanism of Action: this compound Inhibition of ThDP-Dependent Enzymes

This compound acts as a prodrug. It is transported into the cell and then enzymatically converted by thiamine pyrophosphokinase (TPK) into its active, inhibitory form, this compound Pyrophosphate (OTP). OTP then competitively binds to ThDP-dependent enzymes, blocking their function and disrupting key metabolic pathways.

Oxythiamine_MOA cluster_cell Cell Interior OT This compound (OT) TPK Thiamine Pyrophosphokinase (TPK) OT->TPK Substrate OTP This compound Pyrophosphate (OTP) TPK->OTP Phosphorylation ThDP_Enzyme ThDP-Dependent Enzyme (e.g., TKT, PDHC) OTP->ThDP_Enzyme Competitive Inhibition Inactive_Complex Inactive Enzyme-OTP Complex OTP->Inactive_Complex Metabolism Metabolic Pathways (PPP, Krebs Cycle) ThDP_Enzyme->Metabolism Catalysis Block Blocked Inactive_Complex->Block Block->Metabolism OT_ext This compound (Extracellular) OT_ext->OT Transport

Mechanism of this compound activation and inhibition.
Protocol 1: Determining the IC50 of this compound in Cell Culture

This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of cell viability (IC50) using an MTT assay.

Materials:

  • Target cell line (e.g., A549, MIA PaCa-2)

  • Complete culture medium

  • This compound hydrochloride

  • Sterile PBS or DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader (570 nm wavelength)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Preparation: Prepare a 2X concentrated serial dilution of this compound in complete medium. A typical range would be 0.2 µM to 200 µM. Also, prepare a vehicle control (medium with solvent, if used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells. This results in a final 1X concentration. Incubate for the desired time (e.g., 48 hours).[5]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.

Workflow for determining the IC50 of this compound.
Protocol 2: Erythrocyte Transketolase Activity (ETKAC) Assay

This protocol provides a method to functionally assess the impact of this compound by measuring the activity of Transketolase (TKT), a key thiamine-dependent enzyme.[12][13] The Erythrocyte Transketolase Activity Coefficient (ETKAC) compares TKT activity with and without the addition of its cofactor, thiamine diphosphate (ThDP). A higher ETKAC value indicates a greater deficiency of functional thiamine, which can be induced by this compound.

Materials:

  • Whole blood collected in EDTA or heparin tubes

  • Saline solution (0.9% NaCl)

  • Deionized water

  • Reaction buffer and reagents for a coupled enzymatic assay that measures the consumption of NADH at 340 nm.[14]

  • Thiamine diphosphate (ThDP) solution

  • Microplate reader capable of reading absorbance at 340 nm

Methodology:

  • Prepare Hemolysate:

    • Centrifuge whole blood to separate erythrocytes.

    • Wash the erythrocyte pellet three times with cold saline.

    • Lyse the washed erythrocytes by adding cold deionized water and freezing/thawing.

    • Centrifuge the lysate to remove cell debris and collect the supernatant (hemolysate).

  • Assay Setup:

    • Prepare two sets of reactions for each sample in a 96-well plate.

    • Set 1 (Basal Activity): Add hemolysate to the reaction buffer.

    • Set 2 (Stimulated Activity): Add hemolysate and a saturating concentration of ThDP to the reaction buffer.

  • Kinetic Measurement:

    • Initiate the reaction by adding the substrate (e.g., ribose-5-phosphate).

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm over time (e.g., every minute for 10-15 minutes). The rate of NADH consumption is proportional to TKT activity.

  • Calculation:

    • Calculate the rate of reaction (ΔA/min) for both basal and stimulated conditions.

    • Calculate the ETKAC using the formula: ETKAC = (Activity with added ThDP) / (Basal Activity)

    • An ETKAC value > 1.25 is typically considered indicative of thiamine deficiency.[14] this compound treatment is expected to increase the ETKAC value.

Troubleshooting_Logic Start Unexpected Experimental Result CheckDose Is the this compound concentration appropriate? Start->CheckDose CheckMedia Is thiamine level in the media too high? CheckDose->CheckMedia Yes PerformDoseResponse Action: Perform Dose-Response Curve CheckDose->PerformDoseResponse No CheckControls Are vehicle and positive controls behaving as expected? CheckMedia->CheckControls Yes UseLowThiamineMedia Action: Use Custom Low-Thiamine Media CheckMedia->UseLowThiamineMedia No CheckReagent Is the this compound stock solution fresh? CheckControls->CheckReagent Yes TroubleshootControls Action: Check Solvent Toxicity & Assay Integrity CheckControls->TroubleshootControls No PrepareNewStock Action: Prepare Fresh This compound Stock CheckReagent->PrepareNewStock No ReRun Re-run Experiment CheckReagent->ReRun Yes PerformDoseResponse->ReRun UseLowThiamineMedia->ReRun TroubleshootControls->ReRun PrepareNewStock->ReRun

Troubleshooting logic for unexpected results.

References

Validation & Comparative

A Comparative Analysis of Thiamine Antagonists: Oxythiamine vs. Pyrithiamine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the differential mechanisms, inhibitory profiles, and cellular effects of two prominent thiamine antagonists.

This guide provides a detailed comparative study of oxythiamine and pyrithiamine, two widely utilized thiamine antagonists in biomedical research. By examining their distinct mechanisms of action, inhibitory kinetics, and impact on cellular pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary for designing and interpreting experiments involving these compounds.

Mechanisms of Action: A Tale of Two Inhibitors

This compound and pyrithiamine disrupt thiamine metabolism through fundamentally different, yet overlapping, mechanisms. Both compounds, upon entering the cell, are converted to their active diphosphate forms, this compound diphosphate (OTDP) and pyrithiamine diphosphate (PTDP), respectively.[1] It is in their phosphorylated state that they exert their primary inhibitory effects.

This compound primarily acts as a competitive inhibitor of thiamine diphosphate (ThDP)-dependent enzymes.[1][2][3][4] After being phosphorylated to OTDP, it binds to the active sites of enzymes such as transketolase (TK), pyruvate dehydrogenase complex (PDHC), and 2-oxoglutarate dehydrogenase complex (OGDHC), thereby blocking the binding of the natural coenzyme, ThDP.[1][5] This leads to a direct inhibition of key metabolic pathways, including the pentose phosphate pathway and the Krebs cycle.[6][7]

Pyrithiamine , on the other hand, exhibits a dual mechanism of action.[1] It not only competes with ThDP for binding to dependent enzymes after its conversion to PTDP but also potently inhibits thiamine pyrophosphokinase (TPK), the enzyme responsible for phosphorylating thiamine to ThDP.[1] This dual action makes pyrithiamine a more complex antagonist, as it both reduces the available pool of the natural coenzyme and competes with it at the enzyme level.

dot

Caption: Comparative Mechanisms of Action of this compound and Pyrithiamine.

Quantitative Comparison of Inhibitory Potency

The differential inhibitory profiles of this compound and pyrithiamine are evident from their respective inhibition constants (Ki) and 50% growth inhibitory concentrations (GI50). The following tables summarize key quantitative data from various experimental studies.

EnzymeOrganism/TissueThis compound Diphosphate (OTDP) Ki (µM)Pyrithiamine Diphosphate (PTDP) Ki (µM)Thiamine Diphosphate (ThDP) Km (µM)Reference
Pyruvate Dehydrogenase Complex (PDHC)Porcine Heart0.025-0.06[2][3][4]
Transketolase (TK)Yeast0.031101.1[1]
Transketolase (TK)Rat Liver0.02 - 0.2 (I50)--[1]
2-Oxoglutarate Dehydrogenase Complex (OGDHC)Bovine Adrenals~30-6.7 (with Mg2+), 33 (with Mn2+)[1]
CompoundCell LineGI50 (µM)Selectivity Index (SI)Reference
This compoundHeLa36153[6][8][9]
Pyrithiamine----
EnzymeOrganism/TissueThis compound Inhibition Constant (mM)Pyrithiamine Inhibition Constant (µM)Reference
Thiamine Pyrophosphokinase (TPK)-4.22 - 3[1]

Cellular and Physiological Effects: Induction of Apoptosis

Both this compound and pyrithiamine have been shown to induce apoptosis in neuronal cells, primarily through a mitochondria-dependent caspase-3-mediated signaling pathway.[1][10] Studies on rat pheochromocytoma (PC-12) cells have demonstrated that both antagonists trigger programmed cell death, with pyrithiamine and this compound showing higher potency in inducing apoptosis compared to other thiamine antagonists like amprolium.[1][10] This effect is linked to the metabolic stress induced by the inhibition of thiamine-dependent enzymes, leading to cellular dysfunction and the activation of apoptotic cascades.

dot

Thiamine_Antagonist This compound or Pyrithiamine Metabolic_Stress Inhibition of ThDP-Dependent Enzymes (Metabolic Stress) Thiamine_Antagonist->Metabolic_Stress Mitochondria Mitochondrial Dysfunction Metabolic_Stress->Mitochondria Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptosis signaling pathway induced by this compound and Pyrithiamine.

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the comparative study of this compound and pyrithiamine.

Enzyme Inhibition Assays

Objective: To determine the inhibitory constants (Ki) of OTDP and PTDP for ThDP-dependent enzymes.

General Protocol:

  • Enzyme Preparation: Purify the target ThDP-dependent enzyme (e.g., PDHC, TK) from a suitable source (e.g., porcine heart, yeast).

  • Apoenzyme Preparation: Remove the endogenous ThDP from the holoenzyme to create the apoenzyme, which is responsive to the addition of exogenous ThDP and its analogs. This is often achieved by dialysis against a buffer containing a chelating agent.

  • Kinetic Measurements:

    • Set up reaction mixtures containing the apoenzyme, necessary substrates (e.g., pyruvate for PDHC, ribose-5-phosphate and xylulose-5-phosphate for TK), and cofactors (e.g., NAD+, Mg2+).

    • Vary the concentration of ThDP in the absence and presence of different fixed concentrations of the inhibitor (OTDP or PTDP).

    • Monitor the reaction rate spectrophotometrically by measuring the change in absorbance of a substrate or product (e.g., reduction of NAD+ to NADH at 340 nm).

  • Data Analysis:

    • Plot the initial reaction velocities against the substrate (ThDP) concentration.

    • Use non-linear regression to fit the data to the Michaelis-Menten equation to determine Vmax and Km in the absence of the inhibitor.

    • In the presence of the inhibitor, analyze the data using appropriate models for competitive inhibition (e.g., Lineweaver-Burk plots or direct non-linear fitting) to calculate the Ki value.[3][4]

Cell Growth Inhibition Assays

Objective: To determine the 50% growth inhibitory concentration (GI50) of this compound and pyrithiamine on cultured cells.

General Protocol:

  • Cell Culture: Culture the desired cell line (e.g., HeLa) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Seed the cells in 96-well plates and allow them to adhere overnight. Then, treat the cells with a range of concentrations of this compound or pyrithiamine for a specified period (e.g., 48 or 72 hours).

  • Viability Assessment:

    • After the incubation period, assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay.

    • The absorbance or fluorescence intensity is proportional to the number of viable cells.

  • Data Analysis:

    • Plot the percentage of cell viability against the logarithm of the antagonist concentration.

    • Use a sigmoidal dose-response curve fit to calculate the GI50 value, which is the concentration of the antagonist that inhibits cell growth by 50%.[6][8][9]

Apoptosis Assays

Objective: To assess the induction of apoptosis by this compound and pyrithiamine.

General Protocol:

  • Cell Culture and Treatment: Culture cells (e.g., PC-12) and treat them with the desired concentrations of this compound or pyrithiamine for a specific duration.

  • Apoptosis Detection:

    • Annexin V/Propidium Iodide (PI) Staining: Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (which stains the nucleus of late apoptotic or necrotic cells).

    • Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

    • Caspase-3 Activity Assay: Lyse the treated cells and measure the activity of caspase-3 using a colorimetric or fluorometric substrate. An increase in caspase-3 activity is indicative of apoptosis.

  • Data Analysis: Compare the percentage of apoptotic cells or the level of caspase-3 activity in treated cells to that in untreated control cells.[10]

dot

cluster_enzyme In Vitro Enzyme Kinetics cluster_cell Cellular Effects Start Start: Experimental Design Enzyme_Assay Enzyme Inhibition Assay (e.g., PDHC, TK) Start->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., HeLa, PC-12) Start->Cell_Assay Data_Analysis Data Analysis and Interpretation Purification Enzyme Purification Apoenzyme_Prep Apoenzyme Preparation Purification->Apoenzyme_Prep Kinetic_Measurement Kinetic Measurements (Spectrophotometry) Apoenzyme_Prep->Kinetic_Measurement Ki_Calc Ki Calculation Kinetic_Measurement->Ki_Calc Ki_Calc->Data_Analysis Cell_Culture Cell Culture and Treatment Growth_Assay Growth Inhibition Assay (MTT) Cell_Culture->Growth_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Cell_Culture->Apoptosis_Assay GI50_Calc GI50 Calculation Growth_Assay->GI50_Calc Apoptosis_Quant Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant GI50_Calc->Data_Analysis Apoptosis_Quant->Data_Analysis

Caption: General experimental workflow for comparing thiamine antagonists.

Conclusion

This compound and pyrithiamine are powerful tools for investigating the roles of thiamine in cellular metabolism and for exploring potential therapeutic strategies that target thiamine-dependent pathways. While both act as thiamine antagonists, their distinct mechanisms of action—with this compound being a more specific competitive inhibitor of ThDP-dependent enzymes and pyrithiamine exhibiting a dual inhibitory effect on both TPK and ThDP-dependent enzymes—necessitate careful consideration in experimental design and data interpretation. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize these compounds in their studies.

References

A Comparative Analysis of the Cytotoxic Properties of Oxythiamine and 2'-methylthiamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic properties of two thiamine analogs, Oxythiamine and 2'-methylthiamine. The information presented is based on available experimental data to assist researchers in evaluating their potential as anticancer agents.

Executive Summary

This compound and 2'-methylthiamine are both thiamine antimetabolites that exhibit cytotoxic effects, primarily through the inhibition of thiamine-dependent metabolic pathways crucial for cancer cell proliferation. Experimental data indicates that while this compound generally demonstrates stronger growth inhibitory effects, 2'-methylthiamine may offer greater selectivity towards cancer cells. Their primary mechanism of action involves intracellular phosphorylation and subsequent inhibition of key enzymes dependent on thiamine pyrophosphate (TPP), such as transketolase and pyruvate dehydrogenase.

Quantitative Cytotoxicity Data

The following tables summarize the quantitative data on the cytotoxic and inhibitory properties of this compound and 2'-methylthiamine from in vitro studies.

Table 1: Growth Inhibition and Cytotoxicity in HeLa Cells and Fibroblasts

CompoundCell LineGI₅₀ (µM)IC₅₀ (µM)Selectivity Index (SI)
This compound HeLa3651153
Fibroblasts>1000>1000
2'-methylthiamine HeLa107112180
Fibroblasts>1000>1000

GI₅₀: The concentration causing 50% inhibition of cell growth.[1] IC₅₀: The concentration causing a 50% reduction in cell metabolic rate.[1] Selectivity Index (SI): Ratio of IC₅₀ for fibroblasts versus HeLa cells, indicating selectivity for cancer cells.[1]

Table 2: Cytotoxicity of this compound in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀/GI₅₀ (µM)
This compound A549Non-small cell lung carcinoma>10 (Significant viability reduction at 10 µM)
MIA PaCa-2Pancreatic carcinoma~15
HeLaCervical carcinoma36 (GI₅₀)

Table 3: Molecular Docking Affinity for Thiamine Pyrophosphokinase (TPK)

CompoundBinding Affinity (ΔG, kcal/mol)
This compound -7.0
2'-methylthiamine -8.2
Thiamine (natural substrate) -7.5

These in silico results suggest 2'-methylthiamine has a higher binding affinity for TPK than both this compound and the natural substrate, thiamine.[1][2]

Mechanism of Action and Signaling Pathways

Both this compound and 2'-methylthiamine exert their cytotoxic effects by acting as competitive inhibitors of thiamine. Their mechanism involves several key steps:

  • Cellular Uptake: The compounds are transported into the cell. It has been suggested that the transport of 2'-methylthiamine might be less efficient than that of this compound, potentially contributing to its lower cytotoxic potency despite a higher affinity for its target enzyme.[1][2]

  • Phosphorylation: Inside the cell, they are converted to their pyrophosphate derivatives (this compound pyrophosphate - OTP, and 2'-methylthiamine pyrophosphate) by the enzyme thiamine pyrophosphokinase (TPK).[3]

  • Enzyme Inhibition: These phosphorylated analogs then act as competitive inhibitors of TPP-dependent enzymes, such as transketolase (TKT) and pyruvate dehydrogenase (PDH).[3][4] These enzymes are critical for central metabolic pathways, including the pentose phosphate pathway (PPP) and the Krebs cycle.

  • Metabolic Disruption and Cytotoxicity: Inhibition of these enzymes disrupts carbohydrate metabolism, leading to a reduction in the synthesis of ribose (essential for nucleic acid production) and NADPH (important for antioxidant defense).[5] This metabolic stress can induce cell cycle arrest and apoptosis, ultimately leading to cell death.[5][6]

G cluster_intracellular Intracellular This compound This compound OTP This compound Pyrophosphate (OTP) This compound->OTP Phosphorylation Methylthiamine 2'-methylthiamine MTPP 2'-methylthiamine Pyrophosphate Methylthiamine->MTPP Phosphorylation TPK Thiamine Pyrophosphokinase (TPK) TPK->OTP TPK->MTPP TPP_enzymes TPP-Dependent Enzymes (e.g., Transketolase, PDH) OTP->TPP_enzymes Inhibition MTPP->TPP_enzymes Inhibition Metabolism Cellular Metabolism (Pentose Phosphate Pathway, Krebs Cycle) TPP_enzymes->Metabolism Drives Apoptosis Apoptosis TPP_enzymes->Apoptosis Inhibition leads to Proliferation Cell Proliferation & Survival Metabolism->Proliferation Supports

Proposed mechanism of cytotoxic action for this compound and 2'-methylthiamine.

Experimental Protocols

A common method to determine the cytotoxicity of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Objective: To measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with this compound or 2'-methylthiamine.

Materials:

  • HeLa cells and normal human fibroblasts

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and 2'-methylthiamine stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and 2'-methylthiamine in complete culture medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a no-cell control (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

    • After the incubation with MTT, carefully remove the medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the GI₅₀ or IC₅₀ values.

G start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat cells with compounds incubate_24h->treat_cells prepare_compounds Prepare serial dilutions of compounds prepare_compounds->treat_cells incubate_48_72h Incubate 48-72h treat_cells->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_3_4h Incubate 3-4h add_mtt->incubate_3_4h solubilize Add solubilization solution incubate_3_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate GI₅₀/IC₅₀ read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT cytotoxicity assay.

Conclusion

Both this compound and 2'-methylthiamine show promise as cytotoxic agents against cancer cells, with their primary mechanism being the disruption of thiamine-dependent metabolic pathways. This compound appears to be a more potent inhibitor of cell growth in the tested cell lines. However, 2'-methylthiamine exhibits a higher selectivity for cancer cells over normal fibroblasts and a greater binding affinity for thiamine pyrophosphokinase in silico.[1][2] Further research, particularly focusing on improving the cellular uptake of 2'-methylthiamine, could enhance its cytotoxic potential and clinical utility. Researchers should consider these factors when selecting a thiamine analog for their specific research or drug development goals.

References

Unveiling the Antiplasmodial Potential of Oxythiamine and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive validation of the antiplasmodial activity of oxythiamine and its analogs. It offers a comparative analysis against other alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying biological pathways.

This compound, a synthetic analog of thiamine (Vitamin B1), has emerged as a promising candidate in the quest for novel antimalarial therapeutics. Its mechanism of action hinges on the disruption of the essential thiamine metabolism in the malaria parasite, Plasmodium falciparum. This guide delves into the experimental evidence supporting its efficacy, compares it with its more potent analog, N3-pyridyl thiamine (N3PT), and provides detailed protocols for the validation of its antiplasmodial activity.

Mechanism of Action: Targeting Thiamine Metabolism

This compound functions as a prodrug, which is actively transported into the parasite.[1] Inside the parasite, the enzyme thiamine pyrophosphokinase (TPK) metabolizes this compound into its active, yet toxic, form: this compound pyrophosphate (OxPP).[1][2] OxPP then acts as an antimetabolite, inhibiting essential thiamine pyrophosphate (TPP)-dependent enzymes, such as pyruvate dehydrogenase (PDH) and α-ketoglutarate dehydrogenase (α-KGDH), which are crucial for the parasite's central metabolism and energy production.[1][3] This targeted inhibition ultimately leads to parasite death.[4] The thiamine utilization pathway is therefore considered a promising target for antimalarial drugs.[3][5]

dot

cluster_host Host Cell cluster_parasite Plasmodium falciparum Thiamine_host Thiamine Thiamine_parasite Thiamine Thiamine_host->Thiamine_parasite Transport TPK Thiamine Pyrophosphokinase (TPK) Thiamine_parasite->TPK Substrate This compound This compound This compound->TPK Substrate TPP Thiamine Pyrophosphate (TPP) TPK->TPP Produces OxPP This compound Pyrophosphate (OxPP) TPK->OxPP Produces (Toxic) TPP_dependent_enzymes TPP-dependent Enzymes (e.g., PDH, α-KGDH) TPP->TPP_dependent_enzymes Cofactor OxPP->TPP_dependent_enzymes Inhibits Metabolism Central Metabolism & Energy Production TPP_dependent_enzymes->Metabolism Essential for Parasite_Death Parasite Death Metabolism->Parasite_Death Disruption leads to Oxythiamine_source Oxythiamine_source->this compound Transport

Caption: Mechanism of action of this compound in Plasmodium falciparum.

Comparative In Vitro Antiplasmodial Activity

The antiplasmodial efficacy of this compound and its analogs is typically assessed through in vitro susceptibility assays against P. falciparum. The 50% inhibitory concentration (IC50) is a key metric for comparison. Studies have demonstrated that the potency of this compound is significantly influenced by the concentration of thiamine in the culture medium, with lower thiamine levels leading to increased activity.[6]

A notable analog, N3-pyridyl thiamine (N3PT), has exhibited significantly greater potency than this compound.[4][7] N3PT suppresses P. falciparum proliferation with an IC50 value approximately 10-fold lower than that of this compound.[4][7]

CompoundP. falciparum StrainThiamine ConcentrationIC50 (µM)Reference
This compound3D7Thiamine-free0.023 ± 0.003[6]
This compound3D72.96 µM2.9 ± 0.4[6]
This compound3D7296 µM22.7 ± 2.7[6]
N3-pyridyl thiamine (N3PT)3D7Thiamine-free~0.0016[4][7]
N3-pyridyl thiamine (N3PT)3D72.97 µM~0.047[7]

In Vivo Efficacy in Mouse Models

The antiplasmodial activity of this compound and its analogs has also been validated in vivo using mouse models infected with rodent malaria parasites, such as Plasmodium berghei or Plasmodium vinckei vinckei.[8] Treatment with this compound has been shown to significantly reduce parasitemia and prolong the survival of infected mice.[8] For instance, oral administration of this compound at 400 mg/kg/day for 3 days resulted in a significant reduction in parasitemia in P. vinckei vinckei-infected mice.[8]

Similarly, N3PT administered at 200 mg/kg/day to P. berghei-infected mice also led to a reduction in parasitemia and prolonged the time to the appearance of malaria symptoms, with no apparent toxicity to the mice.[4]

Cytotoxicity and Selectivity

An important consideration in drug development is the selectivity of a compound for the parasite over host cells. Cytotoxicity assays using human cell lines, such as human foreskin fibroblasts (HFF) or human hepatocellular carcinoma cells (HepG2), are crucial for assessing this. N3PT has been shown to be over 17 times less toxic to human fibroblasts compared to this compound, indicating a better selectivity index.[4][7]

CompoundCell LineAssayIC50 / CC50 (µM)Reference
This compoundHFFCytotoxicity>100[7]
N3-pyridyl thiamine (N3PT)HFFCytotoxicity>100[7]

Experimental Protocols

In Vitro Antiplasmodial Activity Assay

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of test compounds against the chloroquine-sensitive 3D7 strain of P. falciparum.

dot

cluster_workflow In Vitro Assay Workflow start Start culture Maintain P. falciparum (3D7 strain) culture start->culture prepare Prepare serial dilutions of test compounds culture->prepare incubate Incubate parasites with compounds for 48-72h prepare->incubate measure Measure parasite growth (e.g., SYBR Green I assay) incubate->measure calculate Calculate IC50 values measure->calculate end End calculate->end

Caption: Workflow for the in vitro antiplasmodial activity assay.

Materials:

  • P. falciparum 3D7 strain

  • Human erythrocytes (O+)

  • RPMI 1640 medium (with and without thiamine)

  • Albumax II

  • Gentamicin

  • Test compounds (this compound, N3PT)

  • SYBR Green I nucleic acid stain

  • 96-well microplates

Procedure:

  • Parasite Culture: P. falciparum 3D7 is maintained in continuous culture in human O+ erythrocytes at 4% hematocrit in RPMI 1640 medium supplemented with 0.5% (w/v) Albumax II and 50 µg/mL gentamicin. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Dilution: Test compounds are serially diluted in RPMI 1640 medium in a 96-well plate. A stock solution is typically prepared in DMSO and then diluted to the final concentrations, ensuring the final DMSO concentration does not exceed 0.5%.

  • Assay Setup: Asynchronous parasite cultures (primarily ring stage) are diluted to a parasitemia of 0.5-1% and a hematocrit of 2%. 100 µL of this parasite suspension is added to each well of the 96-well plate containing the drug dilutions.

  • Incubation: The plates are incubated for 72 hours under the same conditions as the parasite culture.

  • Growth Measurement (SYBR Green I Assay):

    • After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well.

    • The plates are incubated in the dark at room temperature for 1 hour.

    • Fluorescence is measured using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis: The fluorescence readings are plotted against the log of the drug concentration, and the IC50 values are determined by non-linear regression analysis.

In Vivo Antimalarial Activity Assay in Mice

This protocol describes the evaluation of the in vivo efficacy of test compounds in a P. berghei-infected mouse model.

Materials:

  • Plasmodium berghei ANKA strain

  • Female Swiss albino mice (6-8 weeks old)

  • Test compounds (this compound, N3PT)

  • Vehicle (e.g., water, 0.5% carboxymethylcellulose)

  • Giemsa stain

Procedure:

  • Infection: Mice are infected intraperitoneally with 1 x 10^5 P. berghei-infected erythrocytes.

  • Treatment: Treatment is initiated 24 hours post-infection. The test compounds are administered orally or intraperitoneally once daily for four consecutive days. A control group receives only the vehicle.

  • Parasitemia Monitoring: Thin blood smears are prepared from the tail blood of each mouse daily from day 3 to day 7 post-infection. The smears are stained with Giemsa, and parasitemia is determined by counting the number of infected red blood cells per 1,000 red blood cells under a microscope.

  • Data Analysis: The average parasitemia of the treated groups is compared to the control group. The percentage of parasite suppression is calculated. The mean survival time of the mice in each group is also recorded.

Cytotoxicity Assay

This protocol details the assessment of the cytotoxic effects of test compounds on a human cell line (e.g., HepG2).

Materials:

  • HepG2 cells

  • DMEM medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Culture: HepG2 cells are maintained in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Assay Setup: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to attach for 24 hours.

  • Compound Addition: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A control group with vehicle only is included.

  • Incubation: The plates are incubated for 48 or 72 hours.

  • MTT Assay:

    • MTT solution is added to each well and incubated for 4 hours.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the log of the compound concentration.

References

A Head-to-Head Battle of Thiamine Antagonists: Oxythiamine vs. N3-pyridyl thiamine (N3PT) in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of metabolic cancer therapy, the inhibition of thiamine-dependent pathways presents a promising strategy to selectively target the altered metabolism of tumor cells. Two prominent thiamine antagonists, Oxythiamine and N3-pyridyl thiamine (N3PT), have emerged as key research compounds for their ability to disrupt the crucial enzyme transketolase (TKT), a central player in the pentose phosphate pathway (PPP). This guide provides a side-by-side analysis of their performance, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of these potent anti-metabolites.

Mechanism of Action: A Shared Target with Nuanced Interactions

Both this compound and N3PT function as competitive inhibitors of thiamine pyrophosphate (TPP), the active form of vitamin B1, thereby hindering the catalytic activity of TPP-dependent enzymes, most notably transketolase. However, the specifics of their molecular interactions and the resulting biological consequences exhibit key differences.

This compound , a long-studied thiamine analog, is intracellularly phosphorylated to this compound pyrophosphate (OTPP). OTPP then competes with TPP for binding to the active site of enzymes like transketolase. This binding disrupts the normal function of the pentose phosphate pathway, leading to a reduction in the production of ribose-5-phosphate, a critical precursor for nucleotide synthesis, and NADPH, a key cellular reductant.[1]

N3-pyridyl thiamine (N3PT) is also pyrophosphorylated within the cell to form its active metabolite.[2] Structural studies have revealed that N3PT pyrophosphate binds to the enzyme in a manner highly similar to TPP.[3] The pyridine ring of N3PT occupies the same pocket as the pyrimidine ring of thiamine.[4]

dot

Fig. 1: Comparative mechanism of action for this compound and N3PT.

Quantitative Analysis: Potency and Cellular Effects

Direct comparison of the inhibitory potency of this compound and N3PT is crucial for evaluating their therapeutic potential. While head-to-head studies in cancer models are limited, available data from various sources provide valuable insights.

ParameterThis compoundN3-pyridyl thiamine (N3PT)Cell Line/EnzymeReference
IC50 (Cell Viability) 14.95 µMNot AvailableMIA PaCa-2 (Pancreatic)[5]
~10 µM (at 12h)Not AvailableA549 (Lung)[1]
8.75 µM (Invasion/Migration)Not AvailableLewis Lung Carcinoma[6]
51 µMNot AvailableHeLa (Cervical)[7]
IC50 (Antiplasmodial) 1.1 µM (in 2.97 µM thiamine)0.018 µM (in 2.97 µM thiamine)Plasmodium falciparum[8]
Toxicity (IC50) >100 µM>100 µMHuman Fibroblasts[8]
Binding Affinity (Kd) Not Available22 nM (for Apo-Transketolase)Human Transketolase[2]
In Vivo Efficacy 400 mg/kg, decreased tumor growth100 mg/kg, suppressed TKT activityEhrlich Ascites Carcinoma[9]
250-500 mg/kg, anti-metastatic effectsLewis Lung Carcinoma[6]
100 mg/kg iv bid, no significant anti-tumor activityHCT-116 (Colon) Xenograft[10]

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, incubation time, and assay method. Direct comparison between different studies should be made with caution.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Cell Viability (MTT) Assay

This protocol is a widely used method for assessing cell viability and proliferation.

Objective: To determine the concentration of this compound or N3PT that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete culture medium

  • This compound and/or N3PT stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound or N3PT in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).

  • Incubate the plates for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals by viable cells.

  • Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

dot

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Serial Dilutions of This compound or N3PT A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 G->H Apoptosis_Analysis cluster_Staining Cell Staining cluster_Analysis Flow Cytometry Analysis cluster_Results Cell Populations A Harvest & Wash Cells B Resuspend in Binding Buffer A->B C Add Annexin V-FITC & Propidium Iodide B->C D Incubate in Dark C->D E Acquire Data D->E F Quadrant Analysis E->F G Quantify Apoptotic Populations F->G Live Live (Annexin V- / PI-) Early Early Apoptotic (Annexin V+ / PI-) Late Late Apoptotic/Necrotic (Annexin V+ / PI+) Necrotic Necrotic (Annexin V- / PI+)

References

Cross-Validating the Efficacy of Oxythiamine Across Diverse Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-cancer effects of Oxythiamine across various cancer cell lines. This compound, a thiamine antagonist, primarily functions by inhibiting the enzyme transketolase (TKT), a critical component of the pentose phosphate pathway (PPP).[1] This inhibition disrupts the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, a key cellular reductant, thereby impeding cancer cell proliferation and inducing apoptosis.[2] This document summarizes key experimental data, details methodological protocols, and visualizes the underlying molecular pathways to offer an objective assessment of this compound's performance against other metabolic inhibitors.

Comparative Efficacy of this compound in Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound have been evaluated in a range of cancer cell lines, demonstrating varying degrees of efficacy. The half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency, are summarized below.

Cell LineCancer TypeAssayEndpointIC50 (µM)Reference
MIA PaCa-2Pancreatic CancerMTT AssayCell Viability14.95[3][4]
A549Non-Small Cell Lung CancerCCK-8 AssayCell Viability~10 (at 12h)[2]
Lewis Lung Carcinoma (LLC)Lung CancerInvasion AssayCell Invasion & Migration8.75[1][3]
HeLaCervical CancerMTT AssayCell Growth (GI50)36[5][6]
HeLaCervical CancerMTT AssayCell Metabolism51[5]
Human FibroblastsNormal Connective TissueMTT AssayCell Growth (GI50)>1500[5]

Note: The GI50 value represents the concentration required to inhibit cell growth by 50%. The IC50 for normal human fibroblasts is significantly higher, indicating a degree of selectivity for cancer cells.[5] One study noted that for human colon adenocarcinoma cells (Caco-2), the IC50 was as high as 5400 µM, while for MIA PaCa-2 cells, it was a much lower 0.25 µM, highlighting the significant variability in response across different cancer types.[2]

Comparison with Alternative Thiamine Antagonist

This compound has been compared with another thiamine antimetabolite, 2'-methylthiamine, in its effects on HeLa cancer cells and normal human fibroblasts.

CompoundCell LineGI50 (µM)IC50 (µM)Selectivity Index (SI)Reference
This compound HeLa3651153[5][6]
2'-methylthiamineHeLa107112180[5][6]
This compound Fibroblasts>1500>1500-[5]
2'-methylthiamineFibroblasts>1500>1500-[5]

While this compound demonstrates a stronger cytostatic effect on HeLa cells (lower GI50 and IC50), 2'-methylthiamine exhibits a slightly better selectivity index, suggesting a potentially wider therapeutic window.[5] The limited effect of 2'-methylthiamine on HeLa cells is thought to be due to difficulties in its transport into the cells compared to this compound.[5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assays (MTT and CCK-8)

These colorimetric assays are used to assess cell metabolic activity as an indicator of cell viability and proliferation.

MTT Assay Protocol (for MIA PaCa-2 cells): [4]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

CCK-8 Assay Protocol (for A549 cells): [2]

  • Cell Seeding: Seed 20,000 cells/well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat cells with this compound at concentrations ranging from 0.1 to 100 µM for 6, 12, 24, or 48 hours.

  • CCK-8 Addition: Add 10 µL of WST-8 (Cell Counting Kit-8) reagent to each well and incubate for 60 minutes.

  • Data Acquisition: Measure the absorbance at 450 nm using a spectrophotometer.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol (for A549 cells): [2]

  • Cell Seeding and Treatment: Seed 100,000 cells/well and treat with 0.1–100 µM this compound for 24 and 48 hours.

  • Cell Harvesting: Trypsinize and collect the cells by centrifugation.

  • Staining: Resuspend the cells in a binding buffer and add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI). Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Invasion and Migration Assays

Boyden Chamber Invasion Assay Protocol (for Lewis Lung Carcinoma cells): [1]

  • Chamber Preparation: Use a 24-well Transwell unit with a polycarbonate filter (8 µm pore size). Coat the upper side of the filter with Matrigel and allow it to solidify.

  • Cell Seeding: Place 2.5 x 10^5 cells in the upper chamber in serum-free medium containing various concentrations of this compound (0-20 µM).

  • Chemoattractant: Add medium containing 10% fetal bovine serum to the lower chamber as a chemoattractant.

  • Incubation: Incubate for 24 hours at 37°C.

  • Quantification: Remove non-invading cells from the upper surface of the filter. Fix and stain the invading cells on the lower surface with Giemsa stain. Count the number of stained cells in five random fields under a microscope.

Wound Healing Migration Assay:

  • Cell Seeding: Grow cells to a confluent monolayer in a 6-well plate.

  • Scratch Creation: Create a "scratch" in the monolayer with a sterile pipette tip.

  • Treatment: Wash with PBS and add fresh medium containing different concentrations of this compound.

  • Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the scratch at different time points to determine the rate of cell migration.

Signaling Pathways and Visualizations

This compound's primary mechanism of action is the inhibition of transketolase (TKT), which disrupts the Pentose Phosphate Pathway (PPP). This leads to a reduction in the synthesis of ribose for nucleic acids and NADPH, which is crucial for antioxidant defense and fatty acid synthesis. The downstream consequences include cell cycle arrest and apoptosis.

Oxythiamine_Mechanism cluster_Cell Cancer Cell This compound This compound TKT Transketolase (TKT) This compound->TKT Inhibits PPP Pentose Phosphate Pathway (PPP) Proliferation Cell Proliferation TKT->Proliferation Inhibits Apoptosis Apoptosis TKT->Apoptosis Induces Ribose Ribose-5-Phosphate PPP->Ribose Produces NADPH NADPH PPP->NADPH Produces Nucleotide Nucleotide Synthesis Ribose->Nucleotide Required for ROS Increased ROS NADPH->ROS Reduces Nucleotide->Proliferation Supports Downstream_Effects cluster_Signaling Downstream Signaling This compound This compound TKT Transketolase (TKT) This compound->TKT Inhibits MAPK MAPK Pathway TKT->MAPK Modulates Notch Notch Pathway TKT->Notch Modulates Proliferation Proliferation MAPK->Proliferation Regulates Survival Survival MAPK->Survival Regulates Notch->Proliferation Regulates Metastasis Metastasis Notch->Metastasis Regulates Experimental_Workflow cluster_Workflow In Vitro Evaluation Workflow Start Cancer Cell Lines Treatment Treat with this compound (Dose-Response) Start->Treatment Viability Cell Viability Assay (MTT, CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Invasion Invasion/Migration Assay (Boyden Chamber) Treatment->Invasion Analysis Data Analysis (IC50, % Apoptosis, etc.) Viability->Analysis Apoptosis->Analysis Invasion->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion

References

Confirming Oxythiamine-Induced Apoptosis with the Annexin V Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Oxythiamine, a thiamine antagonist and inhibitor of the enzyme transketolase, is emerging as a compound of interest in cancer research for its ability to induce programmed cell death, or apoptosis. A primary method for confirming this apoptotic activity is the Annexin V assay. This guide provides a comparative overview of this compound-induced apoptosis, supported by experimental data, and details the protocol for using the Annexin V assay to quantify this effect.

Comparing Apoptotic Induction: this compound vs. Standard Chemotherapeutics

The Annexin V assay is a widely used flow cytometry-based method to detect apoptosis. It utilizes Annexin V, a protein with a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Co-staining with a non-vital dye like Propidium Iodide (PI) allows for the differentiation between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).

While direct comparative studies using the Annexin V assay for this compound against other chemotherapeutics in the same cell line are limited in publicly available literature, we can analyze data from separate studies to understand its efficacy.

Quantitative Analysis of Apoptosis

The following table summarizes the apoptotic effect of this compound on A549 non-small cell lung cancer cells and compares it with the effect of the well-established chemotherapeutic drug, doxorubicin, on a different cancer cell line (UM-SCC-22B) as measured by Annexin V staining. It is important to note that these results are from different studies and experimental conditions, and therefore, a direct comparison should be made with caution.

Treatment AgentCell LineConcentrationDurationApoptotic Cells (%)Reference Study
This compound A5490.1 µM24 h19.35 ± 4.52[Source for this compound Data]
1 µM24 h24.66 ± 3.24[Source for this compound Data]
10 µM24 h28.29 ± 4.49[Source for this compound Data]
100 µM24 h34.64 ± 6.88[Source for this compound Data]
Doxorubicin UM-SCC-22B10 µM24 hSignificant increase in Annexin V positive cells[1]

Note: The doxorubicin study demonstrated a significant increase in FITC-Annexin V staining, indicating apoptosis, but did not provide specific percentages of apoptotic cells in the cited text[1].

Experimental Protocol: Annexin V Assay for Apoptosis Detection

This protocol outlines the key steps for performing an Annexin V assay to quantify apoptosis following treatment with this compound or other compounds.

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

  • Phosphate-Buffered Saline (PBS)

  • Treated and untreated cell populations

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to the desired confluency and treat with varying concentrations of this compound (or a control compound) for the desired time period.

    • Harvest the cells, including both adherent and floating populations, as apoptotic cells may detach.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI staining solution to the cell suspension.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use appropriate controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the data to quantify the percentage of cells in each quadrant:

      • Lower-left quadrant (Annexin V-, PI-): Live cells

      • Lower-right quadrant (Annexin V+, PI-): Early apoptotic cells

      • Upper-right quadrant (Annexin V+, PI+): Late apoptotic/necrotic cells

      • Upper-left quadrant (Annexin V-, PI+): Necrotic cells (or cells with compromised membranes for other reasons)

Visualizing the Process and Pathway

Experimental Workflow

The following diagram illustrates the workflow for using the Annexin V assay to confirm this compound-induced apoptosis.

G cluster_0 Cell Treatment cluster_1 Cell Preparation cluster_2 Staining cluster_3 Analysis A Cancer Cell Culture B Treat with this compound (and Controls) A->B C Harvest Adherent and Floating Cells B->C D Wash with PBS C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC (Incubate) E->F G Add Propidium Iodide F->G H Flow Cytometry Acquisition G->H I Data Analysis (Quantify Apoptosis) H->I

Caption: Workflow for Annexin V assay to detect apoptosis.

Signaling Pathway of this compound-Induced Apoptosis

This compound induces apoptosis primarily by inhibiting transketolase, a key enzyme in the pentose phosphate pathway (PPP). This inhibition leads to a cascade of events culminating in programmed cell death.

G cluster_0 This compound Action cluster_1 Metabolic Disruption cluster_2 Cellular Stress cluster_3 Apoptotic Cascade Oxy This compound TKT Transketolase Oxy->TKT Inhibits PPP Pentose Phosphate Pathway (PPP) TKT->PPP Disrupts NADPH Decreased NADPH PPP->NADPH R5P Decreased Ribose-5-Phosphate PPP->R5P ROS Increased Reactive Oxygen Species (ROS) NADPH->ROS Leads to DNA_damage DNA Damage R5P->DNA_damage Contributes to Mito Mitochondrial Dysfunction ROS->Mito DNA_damage->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: this compound-induced apoptosis signaling pathway.

Inhibition of transketolase by this compound disrupts the PPP, leading to reduced production of NADPH and ribose-5-phosphate[2]. The decrease in NADPH, a critical antioxidant, results in an accumulation of reactive oxygen species (ROS), causing oxidative stress[3][4]. This, coupled with a reduction in nucleotide precursors from ribose-5-phosphate, can lead to DNA damage and mitochondrial dysfunction. These stress signals converge on the intrinsic apoptosis pathway, activating a cascade of caspases that execute programmed cell death[2][5]. The Annexin V assay effectively quantifies the outcome of this signaling cascade by detecting the externalization of phosphatidylserine on the cell surface.

References

Unraveling the Blockade: A Comparative Guide to the Inhibition of Thiamine Transport by Oxythiamine and Other Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions between thiamine analogs and their transporters is critical. This guide provides an objective comparison of the inhibitory effects of oxythiamine versus other thiamine analogs on thiamine transport, supported by experimental data and detailed methodologies.

Thiamine (Vitamin B1) is an essential nutrient, pivotal for cellular metabolism. Its entry into cells is primarily mediated by two high-affinity transporters: Thiamine Transporter-1 (THTR-1, encoded by the SLC19A2 gene) and Thiamine Transporter-2 (THTR-2, encoded by the SLC19A3 gene). The modulation of these transporters by thiamine analogs is of significant interest for both therapeutic applications and for understanding the mechanisms of drug-induced thiamine deficiency. This guide focuses on a comparative analysis of the inhibitory potency of various thiamine analogs, with a particular focus on this compound.

Comparative Analysis of Inhibitory Potency

The inhibitory effects of thiamine analogs on thiamine transporters are typically quantified by the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes available quantitative data on the inhibition of THTR-1 and THTR-2 by this compound and other selected analogs. It is important to note that the experimental conditions, such as the cell line and substrate concentration, can influence the observed inhibitory potency.

AnalogTransporterCell Line/SystemIC50 (µM)Ki (µM)Reference
This compound THTR-2 (SLC19A3)HEK-293Confirmed Inhibitor-[1]
Human Jejunal BBMV-Significant Inhibition -[2]
ARPE-19-Significant Inhibition-[3]
Amprolium THTR-2 (SLC19A3)HEK-293Confirmed Inhibitor-[1]
Human Jejunal BBMV-Significant Inhibition -[2]
ARPE-19-Significant Inhibition-[3]
Pyrithiamine Human Jejunal BBMV-Significant Inhibition**-[2]
Fedratinib THTR-1 (SLC19A2)HEK293F10.7-[4]
THTR-2 (SLC19A3)HEK293F1.09-[4]
Trimethoprim THTR-1/2-Confirmed Inhibitor-[5]
Pyrimethamine THTR-2 (SLC19A3)HEK-293Confirmed Inhibitor-[1]

*In a high-throughput screen, these compounds were identified as inhibitors at a concentration of 200 µM, with follow-up studies confirming their inhibitory activity, though specific IC50 values for the analogs were not detailed in the primary reference.[1] **Qualitative description of significant inhibition without a specific IC50 value provided in the reference. ***Fedratinib is not a direct thiamine analog but is a potent inhibitor of thiamine transporters.

Experimental Protocols

The evaluation of thiamine transporter inhibition by various analogs predominantly relies on cellular uptake assays using radiolabeled thiamine.

General Protocol for [³H]-Thiamine Uptake Inhibition Assay

This method is widely used to determine the inhibitory effect of compounds on thiamine transporters expressed in a cellular system.

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK-293) cells, or other suitable cell lines, are cultured under standard conditions (e.g., 37°C, 5% CO₂).
  • For cells not endogenously expressing the transporters, transient or stable transfection with plasmids containing the cDNA for human THTR-1 (SLC19A2) or THTR-2 (SLC19A3) is performed.

2. Uptake Assay:

  • Cells are seeded in multi-well plates and grown to confluence.
  • On the day of the experiment, the cell monolayers are washed with a pre-warmed Krebs-Ringer buffer (pH 7.4).
  • The cells are then incubated with Krebs-Ringer buffer containing a known concentration of [³H]-thiamine and varying concentrations of the inhibitor (e.g., this compound or another analog).
  • The incubation is carried out for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.
  • The uptake is terminated by aspirating the incubation buffer and rapidly washing the cells with ice-cold Krebs-Ringer buffer to remove extracellular [³H]-thiamine.

3. Measurement and Data Analysis:

  • The cells are lysed using a suitable lysis buffer.
  • The radioactivity in the cell lysate is measured using a liquid scintillation counter.
  • The protein concentration of the cell lysate is determined using a standard method (e.g., BCA assay) to normalize the uptake data.
  • The rate of thiamine uptake is expressed as picomoles (or femtomoles) per milligram of protein per unit of time.
  • IC50 values are calculated by fitting the concentration-response data to a nonlinear regression model.

Signaling Pathways and Mechanisms of Inhibition

The primary mechanism of thiamine transport by THTR-1 and THTR-2 is a carrier-mediated process. Thiamine analogs, due to their structural similarity to thiamine, act as competitive inhibitors, vying for the same binding sites on the transporters.

Thiamine_Transport_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Thiamine Thiamine THTR1 THTR-1 (SLC19A2) Thiamine->THTR1 Transport THTR2 THTR-2 (SLC19A3) Thiamine->THTR2 Transport This compound This compound This compound->THTR1 Inhibition This compound->THTR2 Inhibition Other_Analogs Other Analogs (e.g., Pyrithiamine, Amprolium) Other_Analogs->THTR1 Inhibition Other_Analogs->THTR2 Inhibition Thiamine_in Thiamine THTR1->Thiamine_in THTR2->Thiamine_in Metabolism Cellular Metabolism Thiamine_in->Metabolism

Caption: Thiamine transport and inhibition by analogs.

The diagram above illustrates the competitive inhibition of thiamine transporters THTR-1 and THTR-2 by this compound and other thiamine analogs. By binding to the transporters, these analogs block the uptake of thiamine into the cell, thereby disrupting normal cellular metabolism.

Conclusion

The available data indicates that this compound, along with other analogs like amprolium and pyrithiamine, effectively inhibits thiamine transport. While a comprehensive dataset with directly comparable IC50 and Ki values across a wide range of analogs for both THTR-1 and THTR-2 is still emerging, the existing evidence confirms their inhibitory roles. The primary mechanism of this inhibition is competitive, where the analogs compete with thiamine for binding to the transporters. For researchers in drug development, this underscores the importance of screening for interactions with thiamine transporters to avert potential drug-induced nutrient deficiencies. Further quantitative studies are necessary to build a more complete and comparative profile of the inhibitory potency of different thiamine analogs.

References

Validating TPK1 Overexpression and its Hypersensitivity to Oxythiamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to TPK1 and Oxythiamine

Thiamine Pyrophosphokinase 1 (TPK1) is a crucial enzyme that catalyzes the conversion of thiamine (Vitamin B1) into its biologically active form, thiamine pyrophosphate (TPP). TPP serves as an essential cofactor for several enzymes involved in carbohydrate and energy metabolism, including transketolase (TKT), pyruvate dehydrogenase (PDH), and α-ketoglutarate dehydrogenase (α-KGDH)[1][2][3]. Due to the vital role of these enzymes in cellular proliferation, TPK1 has emerged as a potential target in cancer biology[4].

This compound is a competitive inhibitor of thiamine-dependent enzymes[5]. It is converted to this compound pyrophosphate (OTPP), which then inhibits TPP-dependent enzymes, particularly transketolase, thereby disrupting the pentose phosphate pathway and nucleotide synthesis[6][7]. It is hypothesized that cells overexpressing TPK1 may exhibit increased sensitivity to this compound due to a higher rate of conversion of this antimetabolite into its active, inhibitory form.

Experimental Validation of TPK1 Overexpression

To investigate the effects of TPK1 overexpression, it is first necessary to generate and validate cell lines with elevated TPK1 levels. Human colorectal carcinoma HCT 116 cells are a suitable model for such studies[1].

Data Presentation: Validation of TPK1 Overexpression

Quantitative data from validation experiments should be summarized for clear comparison.

Table 1: Quantification of TPK1 mRNA Expression

Cell LineRelative TPK1 mRNA Expression (fold change vs. Control)Standard Deviationp-value
Control (Empty Vector)1.00.15-
TPK1 Overexpressing15.21.8<0.001

Table 2: Densitometric Analysis of TPK1 Protein Expression from Western Blot

Cell LineNormalized TPK1 Protein Level (arbitrary units)Standard Deviationp-value
Control (Empty Vector)1.00.2-
TPK1 Overexpressing8.51.1<0.01
Experimental Protocols

Stable cell lines overexpressing TPK1 can be generated by transfecting a suitable expression vector (e.g., pcDNA3.1+) containing the TPK1 coding sequence into the target cell line, such as HCT 116[1]. A control cell line should be generated by transfecting an empty vector.

Total RNA is extracted from both the TPK1-overexpressing and control cell lines. Following reverse transcription to cDNA, qRT-PCR is performed using primers specific for the TPK1 gene and a reference gene (e.g., GAPDH) for normalization[1].

Whole-cell lysates are prepared from TPK1-overexpressing and control cells. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific to TPK1. A secondary antibody conjugated to a detectable marker is then used for visualization. Densitometry is used to quantify the protein bands, with a loading control like β-actin or GAPDH for normalization[1].

Assessing Hypersensitivity to this compound

Once TPK1 overexpression is validated, the next step is to compare the sensitivity of the engineered cells and control cells to this compound. This is typically achieved through cell viability or proliferation assays.

Data Presentation: this compound Sensitivity

Table 3: Comparative IC50 Values for this compound

Cell LineThis compound IC50 (µM)95% Confidence Interval
Control (Empty Vector)45.840.2 - 51.4
TPK1 Overexpressing22.518.9 - 26.1

Note: The data presented in this table is hypothetical and serves as an illustration of how to present the results of such a comparative experiment.

Table 4: Effect of this compound on Cell Proliferation at a Fixed Concentration (e.g., 25 µM)

Cell Line% Inhibition of ProliferationStandard Deviationp-value
Control (Empty Vector)35.24.1<0.01
TPK1 Overexpressing68.75.5

Note: The data presented in this table is hypothetical and serves as an illustration of how to present the results of such a comparative experiment.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

  • Cell Seeding: Seed both TPK1-overexpressing and control cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations. Include untreated control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can then be determined by non-linear regression analysis.

Visualizing the Underlying Mechanisms

Diagrams are essential for illustrating the signaling pathways and experimental workflows.

TPK1-Mediated Thiamine Metabolism and this compound Inhibition

TPK1_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Thiamine_ext Thiamine Thiamine_int Thiamine Thiamine_ext->Thiamine_int Thiamine Transporter Oxythiamine_ext This compound Oxythiamine_int This compound Oxythiamine_ext->Oxythiamine_int Thiamine Transporter TPP Thiamine Pyrophosphate (TPP) Thiamine_int->TPP OTPP This compound Pyrophosphate (OTPP) Oxythiamine_int->OTPP TPK1 TPK1 TPK1->TPP ATP -> ADP TPK1->OTPP TKT Transketolase (TKT) TPP->TKT Cofactor OTPP->TKT Inhibits PPP Pentose Phosphate Pathway TKT->PPP Proliferation Cell Proliferation PPP->Proliferation Inhibition Inhibition Experimental_Workflow cluster_validation TPK1 Overexpression Validation cluster_sensitivity This compound Hypersensitivity Assessment Transfection Transfect cells with TPK1 expression vector and empty vector control RNA_Extraction RNA Extraction Transfection->RNA_Extraction Protein_Lysis Protein Lysis Transfection->Protein_Lysis cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR qRT-PCR for TPK1 mRNA cDNA_Synthesis->qPCR Quantification_mRNA Quantify mRNA levels qPCR->Quantification_mRNA Western_Blot Western Blot for TPK1 Protein Protein_Lysis->Western_Blot Quantification_Protein Quantify protein levels Western_Blot->Quantification_Protein Cell_Seeding Seed validated TPK1-OE and control cells Quantification_Protein->Cell_Seeding Use validated cells Oxy_Treatment Treat with varying concentrations of this compound Cell_Seeding->Oxy_Treatment MTT_Assay Perform MTT Assay Oxy_Treatment->MTT_Assay Data_Analysis Analyze cell viability and calculate IC50 values MTT_Assay->Data_Analysis

References

A Comparative Analysis of Oxythiamine and Amprolium in Inducing Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of Oxythiamine and Amprolium, two thiamine analogs, in their capacity to induce apoptosis. The following sections detail their mechanisms of action, present available experimental data, outline relevant experimental protocols, and visualize key pathways and workflows.

Introduction

This compound and Amprolium are both structural analogs of thiamine (Vitamin B1) and are known to interfere with thiamine metabolism. While they share this common characteristic, their efficacy and mechanisms in inducing programmed cell death, or apoptosis, in mammalian cells appear to differ significantly. This guide aims to elucidate these differences based on available scientific literature.

Comparative Data on Apoptosis Induction

Quantitative data on the pro-apoptotic effects of this compound is more readily available compared to Amprolium, which has been studied less extensively in this context in mammalian cells.

This compound-Induced Apoptosis: Quantitative Data

This compound has been demonstrated to induce apoptosis in a dose- and time-dependent manner in various cancer cell lines.

Cell LineConcentration (µM)Incubation Time (h)Apoptosis Rate (%)Reference
A549 (Non-small cell lung cancer) 0.12415.44[1]
0.14831.45[1]
0.1 - 100Not Specified19.35 ± 4.52 to 34.64 ± 6.88[2]
PC-12 (Pheochromocytoma) 10 - 100048 - 96Dose and time-dependent reduction in cell viability[3]
Amprolium-Induced Apoptosis: Qualitative and Limited Quantitative Data

Studies directly quantifying Amprolium-induced apoptosis in mammalian cells are limited. However, existing research provides a qualitative comparison with this compound.

  • In neuronally differentiated rat PC-12 cells, Amprolium was found to be a less potent inducer of apoptosis compared to this compound.[3]

  • A study on rat astrocytes showed that while this compound induced apoptosis, Amprolium did not have a significant effect under the same conditions.

  • Amprolium-induced thiamine deficiency in mice led to a 9.99% decrease in cell viability in the cerebral cortex.[4]

Mechanisms of Action in Apoptosis Induction

This compound

This compound primarily exerts its pro-apoptotic effects by inhibiting the enzyme transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP). This inhibition leads to:

  • Cell Cycle Arrest: this compound treatment causes an arrest in the G1 phase of the cell cycle, preventing cells from progressing to the S phase and DNA replication.[1]

  • Induction of Apoptosis: By disrupting cellular metabolism and inducing oxidative stress, this compound triggers the intrinsic pathway of apoptosis. This is often characterized by the activation of caspase-3, a key executioner caspase.

This compound This compound TKT Transketolase (TKT) Inhibition This compound->TKT PPP Pentose Phosphate Pathway (PPP) Disruption TKT->PPP G1_Arrest G1 Phase Cell Cycle Arrest PPP->G1_Arrest Apoptosis Apoptosis PPP->Apoptosis G1_Arrest->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Figure 1: Simplified signaling pathway of this compound-induced apoptosis.

Amprolium

Amprolium's primary mechanism of action is the competitive inhibition of thiamine transporters on the cell membrane. This blockage of thiamine uptake leads to intracellular thiamine deficiency. The subsequent induction of apoptosis is thought to occur via a mitochondria-dependent pathway involving caspase-3 activation.[3] However, its potency in mammalian cells appears to be significantly lower than that of this compound.[3]

Amprolium Amprolium Thiamine_Transporter Thiamine Transporter Inhibition Amprolium->Thiamine_Transporter Thiamine_Deficiency Intracellular Thiamine Deficiency Thiamine_Transporter->Thiamine_Deficiency Mitochondrial_Pathway Mitochondria-Dependent Pathway Thiamine_Deficiency->Mitochondrial_Pathway Apoptosis Apoptosis (Lower Potency) Mitochondrial_Pathway->Apoptosis Caspase3 Caspase-3 Activation Apoptosis->Caspase3

Figure 2: Postulated signaling pathway of Amprolium-induced apoptosis.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This is a common flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation:

    • Culture cells to the desired confluency and treat with this compound or Amprolium at various concentrations and for different time points.

    • Harvest cells, including both adherent and floating cells, by trypsinization or scraping.

    • Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Staining:

    • Resuspend the cell pellet in 1X binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

      • Necrotic cells: Annexin V-negative and PI-positive.

start Cell Culture & Treatment harvest Harvest Cells start->harvest wash1 Wash with PBS (x2) harvest->wash1 stain Resuspend in Binding Buffer + Annexin V-FITC & PI wash1->stain incubate Incubate (15 min, RT, Dark) stain->incubate analysis Flow Cytometry Analysis incubate->analysis

Figure 3: Experimental workflow for Annexin V/PI apoptosis assay.

Western Blotting for Caspase-3 Activation

This technique is used to detect the cleavage of pro-caspase-3 into its active fragments, a hallmark of apoptosis.

  • Protein Extraction:

    • Treat cells with this compound or Amprolium.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for cleaved caspase-3 overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of cleaved caspase-3 fragments (typically around 17 and 19 kDa) indicates apoptosis.

Conclusion

The available evidence strongly indicates that this compound is a potent inducer of apoptosis in various mammalian cell lines, primarily through the inhibition of transketolase and subsequent disruption of the pentose phosphate pathway. Its effects are well-documented with quantitative data supporting a dose- and time-dependent increase in apoptotic cell death.

In contrast, Amprolium's role in inducing apoptosis in mammalian cells is less pronounced and not as thoroughly investigated. While it can induce apoptosis, likely through a mitochondria-dependent pathway initiated by thiamine transporter inhibition, its potency is significantly lower than that of this compound. The majority of research on Amprolium focuses on its antiprotozoal activity, where it effectively starves parasites of thiamine.

For researchers in drug development, this compound presents a more promising candidate for further investigation as a pro-apoptotic agent, particularly in the context of oncology. The distinct mechanisms of action of these two thiamine analogs highlight the nuanced structure-activity relationships that govern their biological effects. Further studies are warranted to explore the full therapeutic potential and the precise molecular targets of both compounds in mammalian systems.

References

A Comparative Analysis of the Inhibitory Effects of 3-Deazathiamine and Oxythiamine Pyrophosphates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory properties of two prominent thiamine antimetabolites, 3-deazathiamine pyrophosphate (DATPP) and oxythiamine pyrophosphate (OTPP). By examining their mechanisms of action, inhibitory constants against key metabolic enzymes, and differential effects on cellular viability, this document aims to furnish researchers with the critical data necessary for informed decisions in basic research and drug development.

Executive Summary

3-Deazathiamine pyrophosphate and this compound pyrophosphate are potent competitive inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes, which play crucial roles in cellular metabolism. While both compounds target the same enzymatic sites, their inhibitory efficacy and cellular effects differ significantly. DATPP exhibits remarkably potent inhibition of isolated enzymes, particularly the pyruvate dehydrogenase complex (PDHC).[1][2] In contrast, OTPP, while a less potent enzymatic inhibitor than DATPP, demonstrates a more pronounced cytostatic effect in cell-based assays.[1][2][3] This discrepancy is largely attributed to differences in their physicochemical properties, which affect their transport across cell membranes.[1][2][3]

Comparative Analysis of Inhibitory Effects

The inhibitory potential of DATPP and OTPP has been evaluated against several TPP-dependent enzymes. The most direct comparative data is available for the pyruvate dehydrogenase complex.

Table 1: Comparison of Inhibitory Constants (Ki) against Pyruvate Dehydrogenase Complex (PDHC)

CompoundOrganism/Tissue SourceKi (μM)Km of TPP (μM)Reference
3-Deazathiamine Pyrophosphate (DATPP) Porcine Heart0.00260.06[1]
This compound Pyrophosphate (OTPP) Porcine Heart0.0250.06[1]
This compound Pyrophosphate (OTPP)Bovine Adrenals0.070.11[4]
This compound Pyrophosphate (OTPP)European Bison Heart0.230.6[1]
This compound Pyrophosphate (OTPP)Bovine Heart0.040.07[1]

Ki: Inhibitory constant; a lower value indicates a more potent inhibitor. Km: Michaelis constant; indicates the substrate concentration at which the reaction rate is half of the maximum.

As evidenced by the data, DATPP is a significantly more potent competitive inhibitor of PDHC than OTPP, with a Ki value approximately 10 times lower in porcine heart.[1] Both inhibitors have Ki values substantially lower than the Km for the natural cofactor, TPP, highlighting their efficacy.[1]

While direct comparative studies on other TPP-dependent enzymes are limited, data from various sources provide insights into their inhibitory spectrum.

Table 2: Inhibitory Effects on Other TPP-Dependent Enzymes

CompoundEnzymeOrganismInhibitory Constant (Ki)Reference
3-Deazathiamine Pyrophosphate (DATPP) α-Ketoglutarate DehydrogenaseE. coli5 nM[1]
Pyruvate DecarboxylaseZymomonas mobilis14 pM[1]
This compound Pyrophosphate (OTPP) TransketolaseRat AdrenalsInhibition observed[1][4]
α-Ketoglutarate Dehydrogenase ComplexRat AdrenalsResistant to inhibition[4]

DATPP has been shown to be an exceptionally potent inhibitor of bacterial α-ketoglutarate dehydrogenase and pyruvate decarboxylase.[1] OTPP is a known inhibitor of transketolase, a key enzyme in the pentose phosphate pathway.[1][4] Interestingly, in one study, the α-ketoglutarate dehydrogenase complex in rat adrenals was found to be resistant to this compound administration.[4]

Mechanism of Action

Both DATPP and OTPP act as competitive inhibitors by binding to the TPP-binding site on target enzymes. Their structural similarity to TPP allows them to occupy the active site, thereby preventing the binding of the natural cofactor and halting the catalytic reaction.

The key structural differences in these antimetabolites underpin their inhibitory action. In 3-deazathiamine, the nitrogen atom at the 3-position of the thiazolium ring is replaced by a carbon atom.[1] This modification prevents the formation of the catalytically essential ylide intermediate.[1] this compound features a hydroxyl group in place of the amino group on the pyrimidine ring.[5] After pyrophosphorylation to OTPP, this alteration is thought to interfere with the proper positioning and function of the cofactor within the active site.

Cellular Effects: A Tale of Two Inhibitors

A striking divergence between DATPP and OTPP is observed in their effects on cultured cells. Despite its superior enzymatic inhibition, DATPP shows a negligible impact on the growth and viability of HeLa cells.[1][2][3] Conversely, OTPP and its precursor, this compound, exhibit a significant cytostatic effect, leading to apoptosis.[1][2][3]

This paradox is likely explained by differences in their physicochemical properties, particularly their ability to cross the cell membrane. It is suggested that DATPP has difficulty being transported into cells, thus limiting its access to intracellular TPP-dependent enzymes.[1][2][3] this compound, on the other hand, is readily taken up by cells and is then pyrophosphorylated to its active form, OTPP.[5]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DATPP_out DATPP DATPP_in DATPP DATPP_out->DATPP_in Poor Transport OTPP_out OTPP / OT OTPP_in OTPP OTPP_out->OTPP_in Efficient Transport TDEs TPP-Dependent Enzymes (e.g., PDHC, Transketolase) DATPP_in->TDEs Strong Inhibition Viability Cell Viability OTPP_in->TDEs Moderate Inhibition Metabolism Cellular Metabolism TDEs->Metabolism Drives Metabolism->Viability Supports

Figure 1. Logical relationship between transport, enzyme inhibition, and cellular effects of DATPP and OTPP.

Impact on Metabolic Pathways

The inhibition of TPP-dependent enzymes by DATPP and OTPP has profound effects on central metabolic pathways. Inhibition of PDHC and the α-ketoglutarate dehydrogenase complex disrupts the citric acid cycle, leading to impaired cellular respiration.

Inhibition of transketolase by OTPP directly impacts the pentose phosphate pathway (PPP), a critical route for the synthesis of nucleotides and the production of NADPH for reductive biosynthesis and antioxidant defense.

Glucose6P Glucose-6-Phosphate Ribulose5P Ribulose-5-Phosphate Glucose6P->Ribulose5P Oxidative Phase NADPH NADPH Glucose6P->NADPH 2 NADP+ -> 2 NADPH Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P Transketolase Transketolase Ribulose5P->Transketolase Nucleotides Nucleotide Synthesis Ribose5P->Nucleotides Ribose5P->Transketolase Reductive Reductive Biosynthesis & Antioxidant Defense NADPH->Reductive OTPP This compound Pyrophosphate OTPP->Transketolase Inhibits

Figure 2. Inhibition of Transketolase by OTPP within the Pentose Phosphate Pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Pyruvate Dehydrogenase Complex (PDHC) Inhibition Assay

Objective: To determine the inhibitory effect of DATPP and OTPP on PDHC activity.

Principle: The activity of PDHC is measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

  • Porcine heart PDHC

  • Thiamine pyrophosphate (TPP)

  • 3-Deazathiamine pyrophosphate (DATPP)

  • This compound pyrophosphate (OTPP)

  • Pyruvate

  • NAD+

  • Coenzyme A (CoA)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Phosphate buffer (pH 7.8)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 2 mM pyruvate, 2 mM NAD+, 0.1 mM CoA, 1 mM MgCl₂, and 1 mM DTT in 50 mM phosphate buffer (pH 7.8).

  • To determine the Km for TPP, vary the concentration of TPP in the reaction mixture (e.g., 0.02 - 5.0 µM).

  • To determine the Ki for the inhibitors, add a fixed concentration of DATPP or OTPP (e.g., 0.01 µM) to the reaction mixture with varying concentrations of TPP.

  • Initiate the reaction by adding 10 µL of the PDHC preparation.

  • Immediately measure the increase in absorbance at 340 nm over time.

  • Calculate the initial reaction velocities and determine Km and Ki values using Lineweaver-Burk or other suitable kinetic plots.

Transketolase Activity Assay

Objective: To measure the activity of transketolase in the presence and absence of inhibitors.

Principle: Transketolase activity is determined by a coupled enzymatic assay that measures the oxidation of NADH at 340 nm.

Materials:

  • Cell or tissue lysate containing transketolase

  • Ribose-5-phosphate

  • Xylulose-5-phosphate

  • Thiamine pyrophosphate (TPP)

  • This compound pyrophosphate (OTPP)

  • Glycerol-3-phosphate dehydrogenase

  • Triosephosphate isomerase

  • NADH

  • Reaction buffer

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ribose-5-phosphate, xylulose-5-phosphate, NADH, glycerol-3-phosphate dehydrogenase, and triosephosphate isomerase.

  • For inhibitor studies, pre-incubate the lysate with OTPP.

  • Initiate the reaction by adding the cell or tissue lysate to the reaction mixture.

  • Monitor the decrease in absorbance at 340 nm as NADH is oxidized.

  • The rate of NADH oxidation is proportional to the transketolase activity.

α-Ketoglutarate Dehydrogenase (KGDH) Inhibition Assay

Objective: To assess the inhibitory potential of DATPP and OTPP against KGDH.

Principle: The activity of KGDH is determined by monitoring the reduction of NAD+ to NADH at 340 nm in the presence of its substrate, α-ketoglutarate.

Materials:

  • Isolated mitochondria or purified KGDH

  • α-ketoglutarate

  • NAD+

  • Coenzyme A (CoA)

  • Thiamine pyrophosphate (TPP)

  • DATPP

  • OTPP

  • Assay Buffer

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing assay buffer, NAD+, CoA, and TPP.

  • Add varying concentrations of DATPP or OTPP to the respective wells for inhibition studies.

  • Add the KGDH sample (mitochondria or purified enzyme) to the wells.

  • Initiate the reaction by adding α-ketoglutarate.

  • Measure the increase in absorbance at 340 nm over time.

  • Calculate the rate of NADH production to determine KGDH activity and the extent of inhibition.

Synthesis Workflow

The synthesis of 3-deazathiamine and this compound involves multi-step chemical processes. Below is a simplified workflow diagram illustrating the general synthetic strategies.

cluster_dat 3-Deazathiamine Synthesis cluster_ot This compound Synthesis Thiophene Substituted Thiophene Pyrimidine_DAT Pyrimidine Ring Construction Thiophene->Pyrimidine_DAT DAT 3-Deazathiamine Pyrimidine_DAT->DAT Thiamine Thiamine Deamination Deamination Thiamine->Deamination OT This compound Deamination->OT

Figure 3. Simplified synthesis workflows for 3-deazathiamine and this compound.

Conclusion

3-Deazathiamine pyrophosphate and this compound pyrophosphate are valuable tools for probing the function of TPP-dependent enzymes. DATPP stands out as a highly potent enzymatic inhibitor, making it an excellent candidate for in vitro studies and structural biology. OTPP, while a weaker enzymatic inhibitor, demonstrates superior efficacy in cellular systems due to its favorable transport properties, positioning it as a more suitable lead for therapeutic development where cellular penetration is paramount. The choice between these two inhibitors should be guided by the specific research question and experimental system. This guide provides the foundational data and protocols to aid in this selection process.

References

Safety Operating Guide

Navigating the Disposal of Oxythiamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling chemical compounds. This guide provides essential, step-by-step procedures for the proper disposal of Oxythiamine, a thiamine antagonist used in research. Adherence to these protocols is critical for minimizing risks and ensuring compliance with regulatory standards.

This compound, while utilized in various research applications, presents conflicting hazard information across different safety data sheets (SDS). Some sources classify it as non-hazardous, while others label it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1][2] Given this discrepancy, a cautious approach that treats the compound as hazardous waste is the recommended and safest course of action.

Summary of Hazard Classifications and Handling Precautions

For quick reference, the following table summarizes the key safety and handling information for this compound based on available SDS.

Aspect DC Chemicals SDS Cayman Chemical SDS AbMole Bioscience SDS
GHS Classification Acute toxicity, Oral (Category 4); Acute aquatic toxicity (Category 1); Chronic aquatic toxicity (Category 1)[1]Not a hazardous substance or mixture according to GHS. Water hazard class 1 (slightly hazardous for water).[3]Not a hazardous substance or mixture.[2]
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[1]N/AN/A
Precautionary Statements Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment.[1]Do not allow to enter sewers/ surface or ground water.[3]N/A
Personal Protective Equipment RecommendedNot specified, but good laboratory practice dictates use.Recommended
Storage Keep container tightly sealed in a cool, well-ventilated area.[1]Keep container tightly closed.[3]Store in a cool, dry place.

Step-by-Step Disposal Procedure for this compound

The following protocol outlines the necessary steps for the safe disposal of this compound waste, treating it as hazardous chemical waste.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:

  • Chemical safety goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat

2. Waste Segregation and Collection:

  • Do not dispose of this compound down the sink or in regular trash.[4][5]

  • Collect all solid and liquid this compound waste in a dedicated, properly labeled hazardous waste container.[6][7]

  • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and be in good condition with a secure, leak-proof lid.[7]

3. Labeling of Waste Containers:

  • Clearly label the waste container with "Hazardous Waste" and "this compound."

  • Include the date when the waste was first added to the container.

  • Ensure all components of any mixtures are listed.

4. Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6]

  • The storage area should be away from heat sources and incompatible materials.[5]

  • Keep the waste container closed except when adding waste.[4]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][6]

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[5][7]

6. Decontamination of Empty Containers:

  • For containers that held pure this compound, triple rinse them with a suitable solvent (e.g., water or ethanol).

  • Collect the rinsate as hazardous waste and add it to your designated this compound waste container.[4]

  • After triple rinsing, deface the original label on the empty container before disposing of it in the regular trash or recycling, as per your institution's guidelines.[4]

7. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • If the spill is small and you are trained to handle it, wear appropriate PPE and clean it up using an absorbent material.

  • Collect the spill cleanup materials in a sealed bag or container and dispose of them as hazardous waste.[4][8]

  • For large spills, evacuate the area and contact your institution's EHS or emergency response team.[4]

Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Oxythiamine_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start This compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill container Select Labeled, Compatible Hazardous Waste Container ppe->container collect Collect Waste in Container container->collect storage Store in Designated Satellite Accumulation Area collect->storage contact_ehs Contact EHS for Pickup storage->contact_ehs decontaminate Triple Rinse Empty Containers (Collect Rinsate as Waste) contact_ehs->decontaminate For Empty Containers dispose_container Dispose of Defaced, Empty Container decontaminate->dispose_container assess Assess Spill Size spill->assess small_spill Small Spill: Clean with Absorbent assess->small_spill Small large_spill Large Spill: Evacuate & Call EHS assess->large_spill Large spill_waste Dispose of Cleanup Materials as Hazardous Waste small_spill->spill_waste spill_waste->container

Caption: Workflow for the safe handling and disposal of this compound waste.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure laboratory environment and upholding regulatory compliance.

References

Essential Safety and Logistics for Handling Oxythiamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Oxythiamine, a thiamine antagonist used in research.[1][2] The following procedural guidance outlines operational and disposal plans to foster a safe laboratory environment.

Hazard Assessment and Safety Precautions

There are conflicting classifications regarding the hazards of this compound. Some safety data sheets (SDS) do not classify it as a hazardous substance according to the Globally Harmonized System (GHS)[3][4]. However, other sources classify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects[5][6]. Given this discrepancy, a cautious approach is strongly recommended. Assume the compound is hazardous and handle it with appropriate care to minimize exposure and environmental release.

First Aid Measures:

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR)[4].

  • In case of skin contact: Thoroughly rinse the skin with plenty of water and remove any contaminated clothing[4].

  • In case of eye contact: Immediately flush the eyes with large amounts of water, removing contact lenses if present[4][5].

  • In case of ingestion: Rinse the mouth with water if the person is conscious. Do not induce vomiting[4]. In all cases of exposure, seek medical attention[4][5].

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn to prevent exposure. This includes:

  • Eye Protection: Safety goggles with side-shields are required[5].

  • Hand Protection: Wear protective gloves[5]. Nitrile, neoprene, or latex gloves are generally recommended for handling hazardous drugs, though vinyl gloves should be avoided[7].

  • Skin and Body Protection: An impervious, long-sleeved gown that closes in the back should be worn[5][8].

  • Respiratory Protection: If there is a risk of generating airborne powder or aerosols, a fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended[5][7].

Quantitative Data for this compound
PropertyValueSource
Molecular Formula C12H17Cl2N3O2S[4]
Molecular Weight 338.25 g/mol [4]
CAS Number 614-05-1[3][4]
Melting Point 250 °C (482 °F)[9]
Flash Point Not applicable[3]
Solubility PBS (pH 7.2): 10mg/mL[10]
Storage Temperature Store at -20°C (powder) or -80°C (in solvent)[5]

Note: Occupational exposure limits for this compound have not been established[5].

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to experimental use is critical for safety.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[5].

  • Keep the container tightly sealed[5]. Recommended storage is at -20°C for the powder form or -80°C when in solvent[5].

2. Preparation of Solutions:

  • All handling of powdered this compound should be conducted in a designated area with appropriate exhaust ventilation, such as a chemical fume hood, to avoid the formation of dust and aerosols[5][6].

  • Wear all required PPE, including respiratory protection if weighing the powder.

  • When preparing solutions, slowly add the solvent to the powder to minimize dust generation.

3. Use in Experiments:

  • Clearly label all solutions containing this compound.

  • When using this compound in experiments, ensure that all procedures are conducted in a manner that minimizes the risk of spills, splashes, or aerosol generation.

  • Avoid contact with skin, eyes, and inhalation of any mists or vapors[6].

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • All unused this compound, contaminated solutions, and disposable materials (e.g., gloves, pipette tips, paper towels) should be collected as hazardous waste.

  • Use a designated, leak-proof, and clearly labeled waste container.

2. Treatment and Disposal:

  • Do not dispose of this compound down the drain or in regular laboratory trash[11].

  • The recommended method of disposal is to send the waste to an approved waste disposal plant[5][6].

  • Contact your institution's Environmental Health and Safety (EHSO) department to coordinate the pickup and disposal of the hazardous waste[12].

  • Incineration is the preferred method for disposing of unused pharmaceuticals[13].

Workflow for Safe Handling and Disposal of this compound

Oxythiamine_Workflow Safe Handling and Disposal Workflow for this compound receiving Receiving and Storage prep Preparation of Solutions receiving->prep Inspect and Log spill Spill/Exposure Event receiving->spill experiment Use in Experiments prep->experiment Handle in Fume Hood prep->spill waste_collection Waste Collection and Segregation experiment->waste_collection Collect All Waste experiment->spill disposal Disposal via Approved Plant waste_collection->disposal Contact EH&S waste_collection->spill ppe Wear Appropriate PPE ppe->receiving ppe->prep ppe->experiment ppe->waste_collection first_aid Administer First Aid spill->first_aid report Report to EH&S first_aid->report

Caption: Logical workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxythiamine
Reactant of Route 2
Oxythiamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。